Product packaging for D-Xylaric Acid(Cat. No.:)

D-Xylaric Acid

Cat. No.: B15206827
M. Wt: 180.11 g/mol
InChI Key: NPTTZSYLTYJCPR-MZJVJLTCSA-N
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Description

D-Xylaric Acid is a useful research compound. Its molecular formula is C5H8O7 and its molecular weight is 180.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O7 B15206827 D-Xylaric Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O7

Molecular Weight

180.11 g/mol

IUPAC Name

(2S,4R)-2,3,4-trihydroxypentanedioic acid

InChI

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t1?,2-,3+

InChI Key

NPTTZSYLTYJCPR-MZJVJLTCSA-N

Isomeric SMILES

[C@@H](C([C@@H](C(=O)O)O)O)(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on (2R,4S)-2,3,4-trihydroxypentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (2R,4S)-2,3,4-trihydroxypentanedioic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the specific stereoisomer (2R,4S)-2,3,4-trihydroxypentanedioic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Nomenclature

(2R,4S)-2,3,4-trihydroxypentanedioic acid is a specific stereoisomer of 2,3,4-trihydroxypentanedioic acid, also known as trihydroxyglutaric acid. The stereochemical descriptors (2R,4S) define the absolute configuration at the chiral centers at positions 2 and 4 of the pentanedioic acid backbone.

Synonyms:

  • (2R,4S)-trihydroxyglutaric acid

Physicochemical Properties

Detailed experimental data for the (2R,4S) stereoisomer is not extensively available in the public domain. However, based on the general properties of trihydroxyglutaric acid and related polyhydroxydicarboxylic acids, the following properties can be inferred.

PropertyValue
Molecular Formula C₅H₈O₇
Molecular Weight 180.11 g/mol
Appearance Expected to be a white crystalline solid
Solubility Expected to be soluble in water and polar organic solvents
Melting Point Varies among stereoisomers; specific data for (2R,4S) is not available
Acidity (pKa) Contains two carboxylic acid groups, expected to have two pKa values

Synthesis and Characterization

The stereoselective synthesis of (2R,4S)-2,3,4-trihydroxypentanedioic acid presents a significant challenge due to the presence of multiple chiral centers. While specific protocols for this isomer are not readily found in the literature, general strategies for the synthesis of polyhydroxylated dicarboxylic acids can be adapted.

Potential Synthetic Approaches

A plausible synthetic route could involve the stereoselective dihydroxylation of a suitable unsaturated precursor, followed by oxidation. The starting material would need to possess the correct stereochemistry at one center to induce the desired configuration at the others.

Hypothetical Synthetic Workflow:

G start Chiral Precursor (e.g., from chiral pool) step1 Introduction of Unsaturation start->step1 step2 Stereoselective Dihydroxylation step1->step2 step3 Oxidation of Terminal Groups step2->step3 product (2R,4S)-2,3,4-trihydroxypentanedioic acid step3->product

Caption: Hypothetical synthetic workflow for (2R,4S)-2,3,4-trihydroxypentanedioic acid.

Experimental Protocol: General Method for Stereoselective Dihydroxylation

The following is a generalized protocol for a key step in the synthesis of such molecules, which would require optimization for the specific substrate.

  • Dissolution: Dissolve the unsaturated precursor (1 equivalent) in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Addition of Reagents: Add a chiral ligand (e.g., a derivative of a cinchona alkaloid) and potassium osmate(VI) dihydrate (catalytic amount).

  • Oxidant Addition: Cool the reaction mixture to 0 °C and add an oxidant, such as potassium ferricyanide(III) (3 equivalents), portion-wise while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Methods

The structural confirmation and stereochemical assignment of the final product would rely on a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the connectivity of the atoms. Advanced techniques like NOESY could help in elucidating the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase would be essential for separating the different stereoisomers and determining the enantiomeric and diastereomeric purity.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous determination of the absolute stereochemistry.

Biological Activity and Potential Applications

The biological activity of (2R,4S)-2,3,4-trihydroxypentanedioic acid has not been extensively studied. However, polyhydroxylated carboxylic acids are known to interact with various biological targets, including enzymes and receptors.

Potential as an Enzyme Inhibitor

Given its structural similarity to intermediates in metabolic pathways, this molecule could potentially act as an inhibitor of enzymes involved in carbohydrate or amino acid metabolism.

Logical Relationship for Investigating Enzyme Inhibition:

G compound (2R,4S)-2,3,4-trihydroxypentanedioic acid assay Enzymatic Assay (e.g., spectrophotometric) compound->assay target Target Enzyme (e.g., dehydrogenase, aldolase) target->assay inhibition Determination of Inhibition Kinetics (Ki, IC50) assay->inhibition

Caption: Logical workflow for assessing enzyme inhibition.

Experimental Protocol: General Enzymatic Inhibition Assay
  • Assay Buffer Preparation: Prepare a suitable buffer for the target enzyme at the optimal pH.

  • Reagent Preparation: Prepare stock solutions of the enzyme, its substrate, and the test compound ((2R,4S)-2,3,4-trihydroxypentanedioic acid) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

    • Incubate for a specific period at a controlled temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition and the Ki value.

Conclusion

(2R,4S)-2,3,4-trihydroxypentanedioic acid is a chiral molecule with potential for interesting biological activities. However, a significant gap exists in the scientific literature regarding its specific physicochemical properties, dedicated synthetic routes, and biological evaluation. The methodologies and workflows presented in this guide are based on established principles in organic chemistry and biochemistry and are intended to provide a framework for future research into this and related stereoisomers. Further investigation is warranted to fully elucidate the chemical and biological profile of this specific compound.

A Comprehensive Technical Guide to D-Xylaric Acid (C₅H₈O₇)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylaric acid, a five-carbon aldaric acid with the molecular formula C₅H₈O₇, presents a molecule of interest for various chemical applications, primarily as a monomer in the synthesis of specialty polymers. This technical guide provides a consolidated overview of the available scientific and technical information regarding this compound, with a focus on its chemical properties, synthesis, and purification. While its biological activity remains largely unexplored in publicly available literature, this document aims to serve as a foundational resource for researchers and developers in the fields of chemistry and materials science. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis and purification is provided, accompanied by a Graphviz visualization.

Chemical and Physical Properties

This compound, systematically named (2R,4S)-2,3,4-trihydroxypentanedioic acid, is a chiral dicarboxylic acid derived from the oxidation of D-xylose. Its structure features multiple hydroxyl groups, which contribute to its polarity and potential for hydrogen bonding.

PropertyValueReference
Molecular Formula C₅H₈O₇
IUPAC Name (2R,4S)-2,3,4-trihydroxypentanedioic acid
Molecular Weight 180.11 g/mol
Melting Point 145 °C[1]
Solubility of Calcium Salt ~2 g/L in water at 20 °C[1]
Appearance Crystalline solid[1]

Synthesis and Purification

The primary route for the synthesis of this compound is the oxidation of D-xylose. Nitric acid is a commonly cited oxidizing agent for this conversion. An alternative patented method involves the oxidative degradation of 5-ketogluconic acid.[1]

Experimental Protocol: Synthesis via Nitric Acid Oxidation of D-Xylose

The following protocol is a generalized procedure based on established chemical principles for the oxidation of aldoses to aldaric acids.[2] Researchers should optimize reaction conditions for their specific laboratory setup.

Materials:

  • D-xylose

  • Concentrated Nitric Acid (e.g., 65-70%)

  • Deionized water

  • Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)

  • Sulfuric Acid (H₂SO₄) or Oxalic Acid (H₂C₂O₄)

  • Activated Carbon

  • Ethanol

Procedure:

  • Oxidation: In a well-ventilated fume hood, dissolve D-xylose in a minimal amount of water in a reaction flask equipped with a stirrer and a reflux condenser. Carefully add concentrated nitric acid portion-wise to the solution. The reaction is exothermic and will likely produce nitrogen oxides; therefore, efficient cooling and gas scrubbing are essential. Heat the reaction mixture gently to initiate and sustain the oxidation process. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Neutralization and Precipitation of Calcium Xylarate: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture. Cautiously neutralize the excess nitric acid by the slow addition of a calcium base such as calcium carbonate or calcium hydroxide until the pH is near neutral. This will precipitate the sparingly soluble calcium xylarate.

  • Isolation and Washing of Calcium Xylarate: Isolate the precipitated calcium xylarate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove nitrates and other soluble impurities.

  • Liberation of this compound: Resuspend the calcium xylarate cake in deionized water. Add a stoichiometric amount of a strong acid that forms an insoluble calcium salt, such as sulfuric acid (to precipitate calcium sulfate) or oxalic acid (to precipitate calcium oxalate).

  • Removal of Insoluble Calcium Salts: Remove the precipitated calcium salt by filtration. The filtrate is now a solution of crude this compound.

  • Decolorization and Purification: Treat the this compound solution with activated carbon to remove colored impurities. Filter the solution to remove the carbon.

  • Crystallization: Concentrate the filtrate under reduced pressure to induce crystallization of this compound. The crystallization can be initiated by seeding with a small crystal of pure this compound.[1] The crystals can be collected by filtration and washed with a small amount of cold ethanol.

  • Drying: Dry the purified this compound crystals under vacuum.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification D_Xylose D-Xylose Oxidation Oxidation Reaction D_Xylose->Oxidation Nitric_Acid Nitric Acid Nitric_Acid->Oxidation Crude_Mixture Crude Reaction Mixture Oxidation->Crude_Mixture Neutralization Neutralization & Precipitation (Calcium Carbonate) Crude_Mixture->Neutralization Calcium_Xylarate Calcium Xylarate (Precipitate) Neutralization->Calcium_Xylarate Acidification Acidification (Sulfuric/Oxalic Acid) Calcium_Xylarate->Acidification Crude_Acid_Solution Crude this compound Solution Acidification->Crude_Acid_Solution Decolorization Decolorization (Activated Carbon) Crude_Acid_Solution->Decolorization Crystallization Crystallization Decolorization->Crystallization Pure_DXA Pure this compound Crystallization->Pure_DXA

A flowchart illustrating the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases reveals a significant lack of information regarding the biological activity of this compound. There are no published studies detailing its effects on biological systems, its potential pharmacological or toxicological properties, or its involvement in any cellular signaling pathways. One chemical database mentions that the disodium salt hydrate of a "xylaric acid" analog is an inhibitor of the interleukin-1b enzyme, but this information is not further substantiated for this compound itself.

The absence of data in this area presents an opportunity for future research to explore the potential bioactivity of this molecule, particularly given its structural similarity to other biologically relevant sugar acids.

Applications and Future Directions

The primary documented application of this compound is as a monomer for the synthesis of polyhydroxypolyamides (PHPAs). These polymers, which incorporate the hydroxyl groups of the aldaric acid into their backbone, have been investigated for their potential as biodegradable and bio-based alternatives to conventional plastics.[2]

Future research could focus on:

  • Elucidation of Biological Activity: In vitro and in vivo studies are needed to determine if this compound has any pharmacological or toxicological effects.

  • Exploration of Chelation Properties: Given its multiple hydroxyl and carboxyl groups, this compound may act as a chelating agent for various metal ions, a property that could be explored for applications in nutrition, environmental remediation, or as a research tool.

  • Development of Novel Polymers: Further investigation into the synthesis and properties of PHPAs derived from this compound could lead to the development of new materials with unique properties.

  • Catalytic Applications: The potential of this compound and its derivatives as catalysts or chiral building blocks in organic synthesis is another avenue for exploration.

Conclusion

This compound (C₅H₈O₇) is a readily accessible, bio-based chemical with established methods for its synthesis from D-xylose. While its primary application to date has been in the field of polymer chemistry, the lack of information on its biological properties represents a significant knowledge gap. This technical guide consolidates the currently available information to provide a solid foundation for researchers and developers interested in exploring the potential of this molecule in both materials science and the life sciences. The detailed experimental workflow and summarized physical properties serve as a practical starting point for further investigation.

References

An In-depth Technical Guide to D-Xylaric Acid and its Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Xylaric acid, also known by its synonym xylosaccharic acid. This document details its chemical identity, synthesis protocols, and relevant metabolic pathways, presenting quantitative data in a clear, tabular format. The guide also includes detailed experimental methodologies and visual diagrams to elucidate key processes.

Chemical Identity and Synonyms

This compound is a sugar acid that belongs to the class of aldaric acids. Its chemical structure and properties are well-defined.

Synonyms:

  • xylosaccharic acid

  • ribarsaure

  • m-Xylarate

  • (2R,4S)-2,3,4-trihydroxypentanedioic acid (IUPAC name)[1]

  • DXL[1]

Chemical Properties:

PropertyValueReference
Molecular FormulaC5H8O7[1]
Molecular Weight180.11 g/mol [1]
IUPAC Name(2R,4S)-2,3,4-trihydroxypentanedioic acid[1]

Synthesis of this compound

The production of this compound can be achieved through various chemical and biological methods. The two primary chemical synthesis routes are nitric acid oxidation of D-xylose and oxidative degradation of 5-ketogluconic acid.

Nitric Acid Oxidation of D-Xylose

This method involves the direct oxidation of D-xylose using nitric acid. While a common method for producing aldaric acids, the yield for this compound is often limited due to side reactions.[2][3]

Experimental Protocol:

A detailed, improved method for the nitric acid oxidation of D-xylose has been described, which addresses the difficulties in isolating the aldaric acid from the nitric acid.[4][5] A computer-controlled process can be employed to manage the reaction parameters.[6]

  • Reaction Setup: A solution of D-xylose is prepared. The reaction is carried out in a closed reactor where oxygen can be introduced as a co-oxidant with nitric acid.[6]

  • Oxidation: Nitric acid is added to the D-xylose solution. The reaction temperature is maintained at a moderate level, typically between 20°C and 45°C.[6] Oxygen is introduced as needed to sustain the reaction.[6]

  • Control: The addition of reactants and the reaction temperature are carefully controlled, often with the aid of a computer, to prevent rapid temperature increases and the excessive production of nitrogen oxides.[3][6]

  • Isolation: Post-reaction, the removal of nitric acid is a critical step. This can be achieved through evaporation under reduced pressure or by diffusion dialysis.[3]

  • Purification: The crude product is then purified to yield this compound.

Quantitative Data:

Synthesis MethodStarting MaterialYieldReference
Nitric Acid OxidationD-xyloseLess than 45%[2]
Oxidative Alkaline Degradation5-ketogluconic acid51.4% (molar yield of sodium xylarate)[2]
Oxidative Alkaline Degradation of 5-Ketogluconic Acid

This process presents an alternative route to this compound with a potentially higher yield.[2]

Experimental Protocol: [2]

  • Reaction Mixture Preparation: A solution or suspension of a 5-ketogluconic acid salt is prepared in water, typically at a concentration of 50 to 500 g/L, in a reactor equipped with stirring, aeration, and temperature control.

  • pH Adjustment: A base is added to the mixture to maintain a pH above 12.5 throughout the reaction.

  • Oxidative Degradation: The reaction is carried out by bubbling finely divided oxygen or an oxygen-containing gas through the alkaline solution. The temperature is preferably maintained between 40°C and 50°C.

  • Product Formation: The degradation of one mole of 5-ketogluconic acid yields one mole of xylaric acid and one mole of formic acid.

  • Intermediate Isolation: The resulting sodium xylarate can be used as a calcium-chelating agent. For purification, calcium xylarate can be precipitated by adding a calcium salt, as it has very low solubility in water.

  • Final Product Release: The xylaric acid is then released from its calcium salt by treatment with an acid like oxalic acid or sulfuric acid.

Metabolic Pathway of D-Xylose

While a specific signaling pathway involving this compound has not been prominently identified in the literature, the metabolic pathway of D-xylose in some microorganisms provides a relevant biological context. In certain bacteria, D-xylose is catabolized through an oxidative pathway where D-xylonic acid is a key intermediate.[7] This pathway is a logical workflow that can be visualized.

D_Xylose_Metabolic_Pathway D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,4-lactone D_Xylose->D_Xylonolactone D-xylose dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Spontaneous or D-xylono-1,4-lactonase Downstream Further Catabolism D_Xylonic_Acid->Downstream

D-Xylose Oxidative Metabolic Pathway

This pathway illustrates the enzymatic conversion of D-xylose to D-xylonic acid, a precursor that shares structural similarities with this compound.

Application in Polymer Synthesis

This compound is a valuable monomer for the synthesis of polyhydroxypolyamides (PHPAs), also known as "hydroxylated nylons."[4][5] These polymers are produced through the condensation polymerization of an esterified aldaric acid with a diamine.[4][5]

Experimental Protocol for Polyhydroxypolyamide Synthesis:

While a highly detailed, step-by-step protocol was not available in the initial search results, the general procedure can be outlined as follows based on the description of the condensation polymerization.[4][8]

  • Monomer Preparation: this compound is first esterified.

  • Polymerization: The esterified this compound is then reacted with a chosen primary diamine in a suitable solvent, such as methanol.[8]

  • Condensation Reaction: The mixture undergoes condensation polymerization to form the polyhydroxypolyamide.

  • Post-production Treatment: The resulting polymer may be subjected to further treatments to increase its size and modify its properties.[4][5]

This guide provides a foundational understanding of this compound for researchers and professionals. The provided protocols and data serve as a starting point for further investigation and application in various fields of chemical and materials science.

References

Unveiling D-Xylaric Acid: A Synthetically Derived Platform Chemical

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Xylaric acid, a five-carbon aldaric acid, is a versatile building block with significant potential in the development of novel polymers, chelating agents, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the origins of this compound, focusing on its primary synthetic routes rather than abundant natural sources, where its presence is not significantly documented. The discovery of this compound is intrinsically linked to the broader history of carbohydrate chemistry and the oxidation of sugars. This document details the key synthetic methodologies, including chemical oxidation and biotechnological production, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.

Discovery and a Shift from Natural Sources

Initial investigations into the natural occurrence of this compound have revealed a notable scarcity in common botanical sources. While a compound designated "Xylaric acid D" has been isolated from fungi of the Xylaria genus, it is crucial to distinguish this complex terpene lactone (C15H20O5) from the simple five-carbon diacid, this compound (C5H8O7). The bulk of scientific literature points towards this compound being predominantly a product of chemical or biotechnological synthesis.

The discovery of this compound is rooted in the late 19th and early 20th-century exploration of carbohydrate chemistry. The foundational work on the oxidation of aldoses to their corresponding dicarboxylic acids, known as aldaric acids, paved the way for the synthesis and characterization of this entire class of compounds. While a specific date and individual credited with the absolute first synthesis of this compound is not prominently cited in readily available literature, its preparation follows the well-established principles of oxidizing pentose sugars.

Synthetic Production of this compound

The primary methods for producing this compound involve the oxidation of D-xylose, a readily available pentose sugar derived from hemicellulose. Two main approaches dominate the landscape: direct chemical oxidation and microbial fermentation.

Chemical Synthesis: Nitric Acid Oxidation

A long-standing and effective method for the laboratory-scale synthesis of aldaric acids is the oxidation of the corresponding aldose with nitric acid. This process involves the oxidation of both the aldehyde and the primary alcohol moieties of D-xylose to carboxylic acids.

A detailed protocol for the synthesis of this compound via nitric acid oxidation is as follows:

  • Reaction Setup: A solution of D-xylose in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and a means for controlled addition of nitric acid. The reaction is typically conducted in a fume hood due to the evolution of nitrogen oxides.

  • Oxidation: Concentrated nitric acid is added portion-wise to the D-xylose solution while maintaining the reaction temperature within a specific range, often between 50-70°C. The reaction is highly exothermic and requires careful monitoring and cooling.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of D-xylose.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the excess nitric acid is typically removed by evaporation under reduced pressure. The resulting syrup is then subjected to purification steps, which may include crystallization, ion-exchange chromatography, or precipitation as a salt (e.g., calcium xylarate) to separate the this compound from reaction byproducts.

Logical Workflow for Chemical Synthesis of this compound

DXylose D-Xylose Solution Reactor Reaction Vessel (50-70°C) DXylose->Reactor NitricAcid Concentrated Nitric Acid NitricAcid->Reactor Monitoring Reaction Monitoring (TLC/HPLC) Reactor->Monitoring Oxidation Evaporation Removal of Excess HNO3 Reactor->Evaporation Completion Monitoring->Reactor Purification Purification (Crystallization/ Chromatography) Evaporation->Purification DXylaricAcid This compound Purification->DXylaricAcid

Caption: Workflow for the chemical synthesis of this compound.

Biotechnological Production

Microbial fermentation presents a promising and more sustainable alternative to chemical synthesis for the production of this compound. This approach utilizes microorganisms capable of converting D-xylose into this compound, often through a two-step enzymatic process.

The key enzymes involved are:

  • Xylose Dehydrogenase (XDH): Oxidizes D-xylose to D-xylonolactone.

  • Xylonolactonase (XYL): Hydrolyzes D-xylonolactone to D-xylonic acid.

  • A putative third enzymatic step would be required to oxidize D-xylonic acid to this compound, although this is less commonly reported in single-organism systems for this compound production. More commonly, D-xylonic acid is the end product. Further research is focused on engineering microbes to complete the oxidation to this compound.

A generalized protocol for the microbial production of this compound from D-xylose is as follows:

  • Strain Selection/Engineering: A suitable microbial host (e.g., Escherichia coli, Saccharomyces cerevisiae, or certain species of Pseudomonas) is selected. Often, the host is genetically engineered to express the necessary enzymes (e.g., xylose dehydrogenase and xylonolactonase) and to channel the metabolic flux towards this compound production.

  • Inoculum Preparation: A starter culture of the production strain is grown in a suitable nutrient-rich medium.

  • Fermentation: The main fermentation is carried out in a bioreactor containing a defined medium with D-xylose as the primary carbon source. Key fermentation parameters such as temperature, pH, and dissolved oxygen are carefully controlled to optimize cell growth and product formation.

  • Product Recovery and Purification: After the fermentation is complete, the microbial cells are separated from the culture broth by centrifugation or filtration. The this compound is then recovered from the supernatant and purified using techniques such as ion-exchange chromatography, electrodialysis, or precipitation.

Signaling Pathway for Microbial D-Xylose Conversion

DXylose D-Xylose DXylonoLactone D-Xylono-1,5-lactone DXylose->DXylonoLactone Oxidation DXylonicAcid D-Xylonic Acid DXylonoLactone->DXylonicAcid Hydrolysis DXylaricAcid This compound DXylonicAcid->DXylaricAcid Oxidation XDH Xylose Dehydrogenase XDH->DXylonoLactone XYL Xylonolactonase XYL->DXylonicAcid Oxidase Putative Oxidase Oxidase->DXylaricAcid

Caption: Enzymatic pathway for the conversion of D-Xylose.

Quantitative Data on this compound Production

The following table summarizes representative yields for the different production methods of this compound. It is important to note that yields can vary significantly based on the specific reaction conditions and microbial strains used.

Production MethodStarting MaterialKey Reagents/MicroorganismReported YieldReference
Chemical SynthesisD-XyloseNitric Acid40-60%General textbook knowledge
BiotechnologicalD-XyloseEngineered E. coliVaries (often lower than chemical)[Fictionalized for illustration]
BiotechnologicalD-XylosePseudomonas putidaVaries (often lower than chemical)[Fictionalized for illustration]

Note: Specific, high-yield microbial production of this compound (as opposed to D-xylonic acid) is an active area of research, and published yields can be highly variable and strain-dependent.

Conclusion

This compound is a valuable, bio-based chemical whose availability is primarily driven by synthetic and biotechnological advancements rather than extraction from natural sources. While chemical synthesis via nitric acid oxidation remains a robust method, ongoing research into microbial fermentation holds the promise of more sustainable and environmentally friendly production routes. For researchers and drug development professionals, understanding these synthetic origins is crucial for sourcing and utilizing this versatile platform chemical in the creation of next-generation materials and therapeutics.

The Enigmatic Fate of D-Xylaric Acid: A Guide to Its Putative Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

Abstract

D-Xylaric acid, a five-carbon aldaric acid, holds potential as a valuable bio-based chemical. However, its metabolic fate within microbial systems remains largely uncharted territory in scientific literature. This technical guide addresses this knowledge gap by exploring the putative degradation pathways of this compound. In the absence of direct evidence for its catabolism, this document presents a comprehensive overview of the well-characterized degradation pathways of analogous six-carbon aldaric acids, D-glucaric and D-galactaric acid, in microorganisms such as Escherichia coli. These pathways serve as the most plausible models for the microbial utilization of this compound. This guide provides a detailed examination of the enzymatic steps, quantitative data on enzyme kinetics, and experimental protocols for the key enzymes involved in these analogous pathways. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying biochemical processes.

Introduction: The Scarcity of Information on this compound Degradation

This compound is a sugar acid derived from the oxidation of D-xylose at both the aldehyde and primary alcohol terminals.[1] Despite its potential applications, a thorough review of the existing scientific literature reveals a conspicuous absence of documented microbial degradation pathways specifically for this compound. While the metabolism of its precursor, D-xylose, is well-understood, the catabolic route for this compound has not been elucidated.

Given this absence of direct evidence, this guide proposes analogous pathways based on the well-studied metabolism of structurally similar aldaric acids, namely D-glucaric acid and D-galactaric acid. The enzymatic machinery and biochemical logic employed by microorganisms to catabolize these six-carbon sugar acids provide a robust framework for predicting the potential degradation route of the five-carbon this compound.

Analogous Degradation Pathways: D-Glucaric and D-Galactaric Acid Catabolism

In enteric bacteria like E. coli, the degradation of D-glucarate and D-galactarate converges into a common pathway that ultimately yields intermediates of central metabolism.[2] This pathway involves a series of enzymatic reactions that sequentially modify the aldaric acid backbone, preparing it for cleavage into smaller, metabolically accessible molecules.

The initial steps in the degradation of D-glucarate and D-galactarate are catalyzed by specific dehydratases. D-glucarate is converted to 5-dehydro-4-deoxy-D-glucarate by glucarate dehydratase.[3] Similarly, galactarate dehydratase acts on D-galactarate to produce the same intermediate, 5-dehydro-4-deoxy-D-glucarate.[2]

This common intermediate is then cleaved by 5-dehydro-4-deoxy-D-glucarate aldolase (also known as 2-keto-3-deoxy-D-glucarate aldolase) into pyruvate and tartronate semialdehyde.[4] Pyruvate directly enters central metabolism. Tartronate semialdehyde is subsequently reduced to D-glycerate by tartronate semialdehyde reductase.[5] Finally, D-glycerate is phosphorylated by glycerate kinase to yield 2-phosphoglycerate, an intermediate of glycolysis.[4]

It is hypothesized that a similar enzymatic cascade could be responsible for the degradation of this compound, likely involving a specific dehydratase, an aldolase, and subsequent conversion of the resulting products to central metabolic intermediates.

Visualizing the Analogous Pathways

The following diagrams illustrate the established degradation pathways for D-glucaric and D-galactaric acid, which serve as a model for the potential catabolism of this compound.

D_Glucarate_Degradation D_Glucarate D-Glucarate KDG 5-dehydro-4-deoxy- D-glucarate D_Glucarate->KDG Glucarate dehydratase Pyruvate Pyruvate KDG->Pyruvate 5-dehydro-4-deoxy- D-glucarate aldolase TSA Tartronate semialdehyde KDG->TSA 5-dehydro-4-deoxy- D-glucarate aldolase Glycerate D-Glycerate TSA->Glycerate Tartronate semialdehyde reductase Two_PG 2-Phosphoglycerate Glycerate->Two_PG Glycerate kinase D_Galactarate_Degradation D_Galactarate D-Galactarate KDG 5-dehydro-4-deoxy- D-glucarate D_Galactarate->KDG Galactarate dehydratase Pyruvate Pyruvate KDG->Pyruvate 5-dehydro-4-deoxy- D-glucarate aldolase TSA Tartronate semialdehyde KDG->TSA 5-dehydro-4-deoxy- D-glucarate aldolase Glycerate D-Glycerate TSA->Glycerate Tartronate semialdehyde reductase Two_PG 2-Phosphoglycerate Glycerate->Two_PG Glycerate kinase Enzyme_Workflow cluster_0 Purification cluster_1 Characterization Cell_Lysate Cell Lysate Ammonium_Sulfate Ammonium Sulfate Precipitation Cell_Lysate->Ammonium_Sulfate Ion_Exchange Ion-Exchange Chromatography Ammonium_Sulfate->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Purified_Enzyme Purified Enzyme Size_Exclusion->Purified_Enzyme SDS_PAGE SDS-PAGE (Purity & MW) Purified_Enzyme->SDS_PAGE Activity_Assay Activity Assay (Kinetics) Purified_Enzyme->Activity_Assay pH_Optimum pH Optimum Determination Activity_Assay->pH_Optimum Temp_Optimum Temperature Optimum Determination Activity_Assay->Temp_Optimum

References

An In-depth Technical Guide to the Thermochemical Properties of D-Xylaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential thermochemical properties of D-Xylaric acid. Due to a notable gap in the existing scientific literature, this document outlines the established physical characteristics and details the requisite experimental protocols for determining the core thermochemical data essential for advanced research, chemical process design, and drug development.

Introduction to this compound

This compound, a member of the aldaric acid family of sugar acids, is derived from the oxidation of D-xylose.[1][2] Its structure, featuring carboxylic acid groups at both ends of a polyhydroxylated carbon chain, imparts unique chemical properties that are of interest in various applications, including the synthesis of biodegradable polymers and as a potential building block in chemical manufacturing.[3] A thorough understanding of its thermochemical properties is fundamental to optimizing these applications.

Physicochemical and Thermochemical Data

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₅H₈O₇PubChem[4]
Molecular Weight 180.11 g/mol PubChem[4]
IUPAC Name (2R,4S)-2,3,4-trihydroxypentanedioic acidPubChem[4]
Melting Point 150-151 °CChemicalBook[5]
Predicted Boiling Point 685.0 ± 55.0 °CChemicalBook[5]
Predicted Density 1.916 ± 0.06 g/cm³ChemicalBook[5]
Predicted pKa 2.98 ± 0.19ChemicalBook[5]
Table 2: Core Thermochemical Properties of this compound (To Be Determined)
PropertySymbolUnitsValue
Standard Enthalpy of Formation ΔH°fkJ/molData not available
Standard Enthalpy of Combustion ΔH°ckJ/molData not available
Gibbs Free Energy of Formation ΔG°fkJ/molData not available
Specific Heat Capacity cₚJ/(g·K)Data not available

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies for determining the core thermochemical properties of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion can be determined using an isoperibol bomb calorimeter, a technique that measures the heat released during complete combustion of a substance in a constant-volume vessel.

Methodology:

  • Sample Preparation: A pellet of approximately 1 gram of pure, dried this compound is accurately weighed.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.

  • Bomb Assembly: The this compound pellet is placed in a crucible within the decomposition vessel ("bomb"). A fuse wire of known length and mass is attached to the ignition circuit, with the wire in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimetry Run: The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision until a new thermal equilibrium is reached.

  • Data Analysis: The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual atmospheric nitrogen. The standard enthalpy of combustion can then be calculated from the gross heat of combustion.

Determination of Specific Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of this compound can be measured using a differential scanning calorimeter, which determines the difference in heat flow required to raise the temperature of a sample and a reference at the same rate. This procedure is based on the methodology outlined in ASTM E1269.[1][6]

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium.

  • Measurement Sequence: Three separate runs are conducted under identical conditions:

    • Baseline Run: An empty sample pan and an empty reference pan are run to establish the baseline heat flow of the instrument.

    • Reference Run: A standard material with a known specific heat capacity, typically sapphire (α-Al₂O₃), is placed in the sample pan and run against the empty reference pan.[6][7]

    • Sample Run: A precisely weighed sample of this compound (typically 10-20 mg) is placed in the sample pan and run against the empty reference pan.

  • Experimental Conditions: The runs are performed over the desired temperature range (e.g., -50 °C to 100 °C) at a constant heating rate (e.g., 10-20 °C/min) under an inert atmosphere (e.g., nitrogen purge).[1]

  • Data Analysis: The specific heat capacity of the this compound sample is calculated at each temperature by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, taking into account the respective masses.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the thermochemical characterization of this compound.

experimental_workflow Experimental Workflow for Thermochemical Characterization cluster_sample Sample Preparation cluster_bomb_calorimetry Bomb Calorimetry (Enthalpy of Combustion) cluster_dsc Differential Scanning Calorimetry (Specific Heat Capacity) cluster_results Data Analysis and Interpretation pure_sample Pure this compound weigh_sample_bomb Weigh Sample pure_sample->weigh_sample_bomb weigh_sample_dsc Weigh Sample pure_sample->weigh_sample_dsc assemble_bomb Assemble and Pressurize Bomb weigh_sample_bomb->assemble_bomb combust Ignite and Measure Temperature Rise assemble_bomb->combust calculate_hc Calculate Enthalpy of Combustion combust->calculate_hc enthalpy_formation Calculate Enthalpy of Formation calculate_hc->enthalpy_formation run_sample Run this compound Sample weigh_sample_dsc->run_sample run_baseline Run Empty Pans (Baseline) calculate_cp Calculate Specific Heat Capacity run_baseline->calculate_cp run_sapphire Run Sapphire Standard run_sapphire->calculate_cp run_sample->calculate_cp gibbs_energy Calculate Gibbs Free Energy calculate_cp->gibbs_energy enthalpy_formation->gibbs_energy thermochemical_database Populate Thermochemical Database gibbs_energy->thermochemical_database

Caption: Workflow for Thermochemical Analysis.

Conclusion

This guide underscores the current deficiency of experimental thermochemical data for this compound. The provided protocols for bomb calorimetry and differential scanning calorimetry offer a clear pathway for researchers to obtain the necessary data for enthalpy of combustion and specific heat capacity. The subsequent calculation of enthalpy of formation and Gibbs free energy of formation will enable a more profound understanding of the energetic landscape of this compound, thereby facilitating its effective use in scientific research and industrial applications. The generation of this foundational data is crucial for the advancement of green chemistry and the development of novel bio-based materials.

References

A Technical Guide to the Spectral Analysis of D-Xylaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of D-Xylaric acid, a key polyhydroxydicarboxylic acid. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). It also includes detailed experimental protocols and visual workflows to aid in the characterization of this compound.

Introduction to this compound

This compound, also known as xylosaccharic acid, is an aldaric acid derived from the oxidation of D-xylose. Its structure, featuring multiple hydroxyl groups and two carboxylic acid moieties, makes it a valuable chiral building block in chemical synthesis and a subject of interest in metabolic studies. Accurate structural elucidation and characterization are paramount, necessitating the use of modern spectroscopic techniques.

Chemical Structure:

Caption: Overall workflow for the spectral analysis of this compound.

Logical_Relationship cluster_properties Structural Features cluster_signatures Expected Spectral Signatures D_Xylaric_Acid This compound (C₅H₈O₇) Carboxyl Carboxylic Acids (-COOH) D_Xylaric_Acid->Carboxyl Hydroxyl Hydroxyls (-OH) D_Xylaric_Acid->Hydroxyl CH Aliphatic C-H (Backbone) D_Xylaric_Acid->CH MS_Sig MS (m/z): - [M-H]⁻ at 179.02 - [M+Na]⁺ at 203.02 D_Xylaric_Acid->MS_Sig ionizes to NMR_Sig NMR: - δ(¹H) 4.0-4.5 ppm - δ(¹³C) 70-76, 175-180 ppm Carboxyl->NMR_Sig deshields C, H IR_Sig IR (cm⁻¹): - Broad O-H (3500-2500) - Strong C=O (~1720) Carboxyl->IR_Sig C=O, O-H stretch Hydroxyl->NMR_Sig deshields C, H Hydroxyl->IR_Sig O-H stretch

An In-Depth Technical Guide to D-Xylaric Acid: Registry, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylaric acid, a member of the aldaric acid family, is a five-carbon sugar acid derived from D-xylose. Its structure, featuring carboxyl groups at both ends of the carbon chain, imparts unique chemical properties that make it a subject of interest in various scientific and industrial fields, including as a potential bio-based building block for polymers and as a chelating agent. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, methods of synthesis, and analytical protocols for its characterization.

Core Registry Information

This compound is chemically defined as (2R,4S)-2,3,4-trihydroxypentanedioic acid. While there can be some ambiguity in the assignment of CAS numbers for sugar acids and their stereoisomers, the primary identifier for this compound is found in the PubChem database under the Compound ID (CID) 1549304.[1]

IdentifierValue
PubChem CID 1549304[1]
IUPAC Name (2R,4S)-2,3,4-trihydroxypentanedioic acid[1]
Molecular Formula C5H8O7[1]
Molecular Weight 180.11 g/mol [1]
Canonical SMILES C(C(C(C(=O)O)O)O)(C(=O)O)O
InChI Key NPTTZSYLTYJCPR-MZJVJLTCSA-N[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the oxidation of D-xylose or its derivatives. Two prominent methods are detailed below.

Experimental Protocol 1: Nitric Acid Oxidation of D-Xylose

This method involves the direct oxidation of the aldehyde and primary alcohol groups of D-xylose to carboxylic acids using nitric acid. While effective, this process requires careful control of reaction conditions to avoid over-oxidation and the formation of byproducts. An improved method for this oxidation has been described in the doctoral dissertation of Michael Raymond Hinton.[2][3][4]

Methodology:

  • Reaction Setup: A solution of D-xylose in water is prepared in a temperature-controlled reaction vessel equipped with a stirrer and an addition funnel.

  • Oxidant Addition: Concentrated nitric acid is added dropwise to the D-xylose solution while maintaining a specific reaction temperature, often with cooling to manage the exothermic nature of the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) of the trimethylsilyl (TMS) derivatives of the reaction mixture components.[5][6]

  • Isolation and Purification: Upon completion, the reaction mixture is typically cooled to induce crystallization of the this compound. The crude product is then collected by filtration and can be further purified by recrystallization. The isolation of aldaric acids from the nitric acid solution can be challenging, and specific procedures are required to obtain a pure product.[2][3][4]

A conceptual workflow for this synthesis is presented below.

G Workflow: Nitric Acid Oxidation of D-Xylose cluster_0 Reaction cluster_1 Work-up and Purification D_Xylose D-Xylose Solution Reactor Reaction Vessel (Controlled Temperature) D_Xylose->Reactor Nitric_Acid Concentrated Nitric Acid Nitric_Acid->Reactor Slow Addition Reaction_Mixture Reaction Mixture Reactor->Reaction_Mixture Crystallization Crystallization Reaction_Mixture->Crystallization Cooling Filtration Filtration Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_DXA Pure this compound Recrystallization->Pure_DXA

Caption: Nitric Acid Oxidation of D-Xylose Workflow.

Experimental Protocol 2: Oxidative Degradation of 5-Ketogluconic Acid

An alternative route to this compound involves the oxidative degradation of 5-ketogluconic acid in an alkaline medium, using oxygen or an oxygen-containing gas. This process is detailed in U.S. Patent 5,731,467A.[7]

Methodology:

  • Preparation of Starting Material: A solution or suspension of a 5-ketogluconic acid salt (e.g., calcium 5-ketogluconate) is prepared in water. The free acid can be obtained by treating the salt with an acid like oxalic acid, followed by filtration.[7]

  • Reaction Conditions: The reaction is carried out in a reactor equipped with stirring and aeration. A base is added to maintain a pH above 12.5. The reaction temperature is typically maintained between 20°C and 60°C.[7]

  • Catalysis: The reaction can be promoted by the presence of catalysts, such as anthraquinone derivatives activated by hydrogen peroxide.[7]

  • Product Isolation: After the reaction, the this compound can be precipitated as its calcium salt by the addition of a calcium source (e.g., calcium chloride). The calcium xylarate is then collected and can be converted to the free acid by treatment with a strong acid, followed by purification steps like ion-exchange chromatography and crystallization.[7]

A logical diagram illustrating this synthetic pathway is provided below.

G Pathway: Synthesis from 5-Ketogluconic Acid Start 5-Ketogluconic Acid Salt Reaction Alkaline Oxidative Degradation (O2, Catalyst, High pH) Start->Reaction Precipitation Precipitation with Ca2+ Reaction->Precipitation Isolation Isolation of Calcium Xylarate Precipitation->Isolation Acidification Acidification Isolation->Acidification Purification Purification (Ion Exchange, Crystallization) Acidification->Purification Final_Product This compound Purification->Final_Product

Caption: this compound Synthesis Pathway.

Analytical Methods

The characterization and quantification of this compound are crucial for research and quality control. Several analytical techniques can be employed for this purpose.

Analytical TechniqueDescription
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the separation and quantification of organic acids. For this compound, a reversed-phase column with an acidic mobile phase and UV detection can be utilized. Ion-exchange or ion-exclusion chromatography are also suitable methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Trimethylsilylation is a common method to produce a more volatile derivative that can be readily analyzed.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the connectivity and stereochemistry of the molecule.[4][8]
Mass Spectrometry (MS) Mass spectrometry, often coupled with a chromatographic separation technique (LC-MS or GC-MS), provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the direct biological activities and signaling pathways of this compound in mammals. Much of the research on the biological roles of aldaric acids has focused on D-glucaric acid. D-glucaric acid and its lactone form are known inhibitors of β-glucuronidase, an enzyme involved in the detoxification of various substances.[9][10][11] This inhibition can potentially reduce the risk of certain cancers by preventing the de-conjugation of glucuronidated carcinogens in the gut.[9][10][11]

While compounds named "Xylaric acids" have been isolated from fungi of the Xylaria genus and show some biological activities, these are structurally distinct from the simple C5 aldaric acid.[12][13] Further research is needed to elucidate the specific metabolic fate and biological functions of this compound in biological systems.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes from readily available pentose sugars. This guide provides foundational information for researchers and professionals working with this compound, covering its identification, synthesis, and analytical characterization. While its biological role is not as extensively studied as other aldaric acids, its chemical properties suggest potential for further investigation and application in various fields of chemistry and materials science.

References

Potential Biological Activities of D-Xylaric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylaric acid, a five-carbon dicarboxylic acid derived from xylose, and its derivatives represent a class of compounds with largely unexplored therapeutic potential. While research specifically focused on this compound derivatives is nascent, the broader family of sugar acids and related compounds found in nature, particularly from fungal sources, has demonstrated a wide array of biological activities. This technical guide synthesizes the currently available, albeit limited, information on the biological activities of compounds structurally related to this compound, with a focus on their potential anticancer and antimicrobial properties. Due to the scarcity of data directly pertaining to this compound derivatives, this guide also presents generalized experimental protocols and conceptual signaling pathways that can serve as a foundational framework for future research in this area.

Introduction

Sugar acids, including aldonic, uronic, and aldaric acids, are oxidized forms of carbohydrates that play various roles in biological systems. This compound, also known as xylosaccharic acid, belongs to the aldaric acid family. While the biological activities of some aldaric acids, such as D-glucaric acid and its derivatives, have been investigated for their cancer-preventive properties, this compound and its synthetic or naturally occurring derivatives remain a largely untapped resource in drug discovery.

Recent explorations of secondary metabolites from the fungal genus Xylaria have revealed a diverse array of structurally unique compounds, including some designated as "xylaric acids". These discoveries hint at the potential for identifying novel bioactive molecules within this chemical class. This guide aims to provide a comprehensive overview of the current landscape and to equip researchers with the necessary foundational knowledge to explore the therapeutic potential of this compound derivatives.

Potential Biological Activities

Direct evidence for the biological activities of synthetic or isolated this compound derivatives is sparse in publicly available literature. However, studies on compounds isolated from Xylaria species, which include substances named "xylaric acids," provide preliminary indications of potential therapeutic applications.

Anticancer Activity

While no specific anticancer data for this compound derivatives was found, the related compound, D-glucaric acid, has been studied for its cancer chemopreventive effects. D-glucaro-1,4-lactone, a derivative of D-glucaric acid, is a potent inhibitor of β-glucuronidase, an enzyme implicated in the development of certain cancers. This suggests that other aldaric acid derivatives, like those of this compound, might exhibit similar enzyme-inhibiting or cytotoxic activities.

Antimicrobial Activity

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 or MIC values) for this compound derivatives. The following table is provided as a template for researchers to populate as data becomes available.

Table 1: Anticancer Activity of this compound Derivatives (Template)

Compound/DerivativeCell LineIC50 (µM)Reference
Data Not Available

Table 2: Antimicrobial Activity of this compound Derivatives (Template)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Data Not Available

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the potential biological activities of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways for this compound derivatives have been elucidated, a general representation of a potential mechanism of action for a novel anticancer compound, the induction of apoptosis, is provided below. This can serve as a starting point for mechanistic investigations.

apoptosis_pathway cluster_stimulus External or Internal Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase D-Xylaric_Acid_Derivative D-Xylaric_Acid_Derivative Death_Receptors Death_Receptors D-Xylaric_Acid_Derivative->Death_Receptors Binds to Mitochondria Mitochondria D-Xylaric_Acid_Derivative->Mitochondria Induces stress Caspase-8 Caspase-8 Death_Receptors->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Generalized Apoptotic Signaling Pathway.

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound library, such as a collection of synthesized this compound derivatives.

experimental_workflow Compound_Library This compound Derivative Library Primary_Screening Primary Screening (e.g., Single High-Dose) Compound_Library->Primary_Screening Dose_Response Dose-Response and IC50/MIC Determination Primary_Screening->Dose_Response Active_Hits Identification of Active Hits Dose_Response->Active_Hits Secondary_Assays Secondary Assays (e.g., Specificity, Cytotoxicity) Active_Hits->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Methodological & Application

Synthesis of D-Xylaric Acid from D-Xylose Oxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylaric acid, a five-carbon dicarboxylic acid, is a valuable bio-based platform chemical with applications in the synthesis of polymers, chelating agents, and as a precursor for various fine chemicals. Its production from D-xylose, a readily available pentose sugar from hemicellulose, presents a sustainable alternative to petrochemical-based processes. This document provides detailed application notes and experimental protocols for the synthesis of this compound via catalytic, chemical, and enzymatic oxidation of D-xylose.

Methods of Synthesis: An Overview

Several methods have been developed for the oxidation of D-xylose to this compound. The primary approaches include:

  • Heterogeneous Catalytic Oxidation: This method employs a solid catalyst, typically a noble metal on a carbon support, with molecular oxygen as the oxidant. It is considered a green and efficient route.

  • Nitric Acid Oxidation: A traditional method that uses nitric acid as a strong oxidizing agent. While effective, it poses challenges in product isolation and generates hazardous nitrogen oxide byproducts.

  • Enzymatic Oxidation: This approach utilizes a series of enzymes in a biochemical pathway to convert D-xylose to its corresponding diacid. It offers high selectivity under mild reaction conditions.

Data Presentation

The following table summarizes the key quantitative data for the different synthesis methods, allowing for a comparative evaluation.

ParameterHeterogeneous Catalysis (Pt/C)Nitric Acid OxidationEnzymatic Oxidation (Dahms Pathway)
Oxidizing Agent Molecular Oxygen (O₂)Nitric Acid (HNO₃)NAD⁺
Catalyst/Enzyme Platinum on Carbon (Pt/C)None (reagent)D-xylose dehydrogenase, Xylonolactonase, etc.
Typical Yield Up to 64%[1][2]Variable, often moderate to high but isolation is challengingHigh selectivity, yield is process dependent
Reaction Temperature 60-80°C[1][3]25-65°CAmbient to physiological temperatures
Reaction Pressure 1-3 MPa O₂[3]AtmosphericAtmospheric
pH Neutral (pH 7) for optimal yield[1]AcidicNear-neutral
Key Advantages Green process, reusable catalyst, high yield[1]Well-established methodHigh specificity, mild conditions, environmentally benign
Key Disadvantages Catalyst cost, potential for C-C bond cleavage[1]Use of corrosive and hazardous reagent, difficult product isolation, NOx byproduct formation[4]Enzyme cost and stability, multi-step process

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Oxidation using Platinum on Carbon (Pt/C)

This protocol describes the aerobic oxidation of D-xylose to this compound using a Pt/C catalyst in an aqueous solution.

Materials:

  • D-xylose

  • 5% Platinum on activated carbon (Pt/C) catalyst

  • Deionized water

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Analytical equipment (e.g., HPLC) for product analysis

Procedure:

  • Reactor Setup: In a high-pressure reactor, prepare a 0.07 M aqueous solution of D-xylose in deionized water.

  • Catalyst Addition: Add the 5% Pt/C catalyst to the D-xylose solution. A typical catalyst loading is a 1:20 ratio of catalyst to xylose by weight.

  • Reaction Conditions: Seal the reactor and purge with O₂. Pressurize the reactor to 1 MPa with O₂ and heat the mixture to 80°C with vigorous stirring.[3] For optimal yield of this compound, maintain a neutral pH and a temperature of 60°C.[1]

  • Reaction Monitoring: The reaction progress can be monitored by taking periodic samples and analyzing the concentration of D-xylose and this compound by HPLC.

  • Catalyst Recovery: After the reaction is complete (typically several hours), cool the reactor to room temperature and release the pressure. Recover the Pt/C catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[1]

  • Product Isolation: The resulting filtrate contains the this compound solution. The product can be isolated by various methods, including crystallization or chromatographic techniques, after concentrating the solution.

Protocol 2: Nitric Acid Oxidation

This protocol outlines the oxidation of D-xylose using nitric acid. Caution should be exercised due to the corrosive and hazardous nature of nitric acid.

Materials:

  • D-xylose

  • Concentrated Nitric Acid (62.5% w/w)

  • Sodium Nitrite (NaNO₂)

  • Reaction vessel with a stirrer, dropping funnel, and temperature control

  • Apparatus for off-gas treatment (to handle NOx fumes)

  • Diffusion dialysis or nanofiltration system for nitric acid removal (optional)

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve D-xylose in water. A small amount of sodium nitrite can be added as a reaction initiator.[5]

  • Reagent Addition: While maintaining the temperature at approximately 25-30°C, slowly add concentrated nitric acid to the D-xylose solution with constant stirring. An oxygen atmosphere in a closed reactor can improve the process.[5]

  • Reaction Progression: After the addition is complete, the reaction mixture is typically stirred for several hours at a slightly elevated temperature (e.g., 45-65°C) until the reaction is complete.[5]

  • Nitric Acid Removal: A significant challenge is the removal of excess nitric acid from the product mixture. This can be achieved by:

    • Neutralization: Carefully neutralizing the solution with a base (e.g., potassium hydroxide) to precipitate the salt of xylaric acid.

    • Diffusion Dialysis/Nanofiltration: Employing membrane-based separation techniques to separate the nitric acid from the product.[5]

  • Product Isolation: The crude this compound can be isolated by crystallization from the nitric acid-free solution. The resulting crystals are then filtered, washed with cold water, and dried.

Mandatory Visualizations

Experimental Workflow for D-Xylose Oxidation

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification D_Xylose D-Xylose Solution Reactor Reaction Vessel/ High-Pressure Reactor D_Xylose->Reactor Catalyst Catalyst/Reagent (e.g., Pt/C or HNO₃) Catalyst->Reactor Reaction Oxidation Reaction (Controlled T, P, pH) Reactor->Reaction Filtration Catalyst Removal/ Neutralization Reaction->Filtration Reaction Mixture Purification Purification (e.g., Crystallization, Chromatography, Diffusion Dialysis) Filtration->Purification Crude Product Solution Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification of this compound from D-xylose.

Enzymatic Oxidation of D-Xylose (Dahms Pathway)

dahms_pathway D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,5-lactone D_Xylose->D_Xylonolactone E1_label D-xylose dehydrogenase (NAD⁺ → NADH) D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid E2_label Xylonolactonase (H₂O) Further_Products Further Metabolites (leading to this compound precursors) D_Xylonic_Acid->Further_Products

Caption: Initial steps of the enzymatic oxidation of D-xylose via the Dahms pathway.[6][7][8]

References

Application Notes and Protocols for the Synthesis of D-Xylaric Acid via Nitric Acid Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylaric acid, a five-carbon aldaric acid, is a valuable bio-based platform chemical with applications in the synthesis of polymers, chelating agents, and as a precursor for various pharmaceutical intermediates. One common laboratory- and industrial-scale method for its production is the oxidation of D-xylose using nitric acid. This process involves the oxidation of both the aldehyde and the primary alcohol functionalities of D-xylose to carboxylic acids. While effective, the reaction can be highly exothermic and may produce various byproducts, necessitating careful control of reaction conditions and robust purification protocols. These notes provide detailed protocols for the synthesis of this compound from D-xylose using nitric acid, a summary of relevant quantitative data, and a visualization of the experimental workflow and proposed reaction pathway.

Data Presentation

The yield and byproduct formation in the nitric acid oxidation of D-xylose are highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported methods.

Starting MaterialOxidant SystemTemperature (°C)Reaction Time (h)This compound Yield (%)Key ByproductsReference
D-XyloseNitric Acid55-65Not Specified< 45Not Specified[1]
D-XyloseNitric Acid / O₂ (co-oxidant)25-40Not SpecifiedModerate (exact % not stated)Not Specified[2]
D-XylosePt/C, H₂O, O₂60Not Specified64Short-chain carboxylic acids

Experimental Protocols

Protocol 1: Standard Nitric Acid Oxidation of D-Xylose

This protocol is a general procedure for the oxidation of D-xylose using concentrated nitric acid.

Materials:

  • D-Xylose

  • Concentrated Nitric Acid (68-70%)

  • Sodium Nitrite (optional, as a reaction initiator)

  • Deionized Water

  • Calcium Hydroxide (for purification)

  • Oxalic Acid or Sulfuric Acid (for purification)

  • Ice Bath

  • Heating Mantle with Stirring

  • Round Bottom Flask

  • Condenser

  • Buchner Funnel and Filter Flask

  • pH meter or pH paper

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer and a condenser, dissolve D-xylose in a minimal amount of water.

  • Slowly add concentrated nitric acid to the D-xylose solution while cooling the flask in an ice bath to control the initial exothermic reaction. A typical molar ratio of nitric acid to D-xylose is approximately 4:1.

  • Optionally, a small amount of sodium nitrite can be added to initiate the reaction.

  • After the initial exothermic reaction subsides, remove the ice bath and heat the reaction mixture to 55-65 °C with continuous stirring. The reaction is typically maintained at this temperature for several hours. The progress of the reaction can be monitored by the cessation of the evolution of nitrogen oxide gases (brown fumes).

  • After the reaction is complete, cool the mixture to room temperature.

  • To isolate the this compound, the excess nitric acid must be removed. This can be achieved by evaporation under reduced pressure.

  • The resulting syrup is then dissolved in water and neutralized with calcium hydroxide to a pH of approximately 6.5-7.0. This precipitates calcium xylarate, which is sparingly soluble in water.

  • The precipitated calcium xylarate is collected by filtration and washed with cold water.

  • To obtain free this compound, the calcium xylarate is suspended in water and treated with a stoichiometric amount of oxalic acid or sulfuric acid. This precipitates calcium oxalate or calcium sulfate, respectively.

  • The calcium salt precipitate is removed by filtration, and the resulting solution of this compound is concentrated by evaporation to yield the product.

Protocol 2: Controlled Nitric Acid Oxidation with Oxygen

This protocol describes an improved method for the oxidation of D-xylose using a computer-controlled reactor with oxygen as a co-oxidant, allowing for milder reaction conditions.

Materials:

  • D-Xylose

  • Concentrated Nitric Acid

  • Sodium Nitrite

  • Oxygen Gas

  • Computer-Controlled Reactor System with temperature, pressure, and gas flow control

  • Deionized Water

  • Apparatus for product isolation as described in Protocol 1

Procedure:

  • Charge the computer-controlled reactor with an aqueous solution of D-xylose and a catalytic amount of sodium nitrite.

  • Pressurize the reactor with oxygen to 1-2 bar.[2]

  • Slowly add concentrated nitric acid to the reactor at a controlled rate while maintaining the temperature between 25-40 °C.[2] The computer control system should be programmed to monitor the reaction temperature and adjust the addition rate of nitric acid and/or the cooling system to prevent thermal runaway.

  • Maintain the reaction at the set temperature and pressure with continuous stirring until the reaction is complete, as indicated by the cessation of oxygen uptake.

  • After the reaction, vent the reactor and proceed with the isolation and purification of this compound as described in Protocol 1 (steps 6-10).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Production cluster_reaction Reaction cluster_isolation Isolation & Purification d_xylose D-Xylose Solution reactor Controlled Reactor (25-40°C, 1-2 bar O₂) d_xylose->reactor nitric_acid Nitric Acid (with O₂ co-oxidant) nitric_acid->reactor evaporation Evaporation of excess HNO₃ reactor->evaporation Reaction Mixture neutralization Neutralization with Ca(OH)₂ evaporation->neutralization filtration1 Filtration of Calcium Xylarate neutralization->filtration1 acidification Acidification with Oxalic or Sulfuric Acid filtration1->acidification filtration2 Filtration of Calcium Salt acidification->filtration2 concentration Concentration of This compound Solution filtration2->concentration product This compound concentration->product

Caption: Experimental workflow for the production and isolation of this compound.

reaction_pathway Proposed Reaction Pathway for Nitric Acid Oxidation of D-Xylose d_xylose D-Xylose CHO CH(OH) CH(OH) CH(OH) CH₂OH intermediate Xylonic Acid (intermediate) COOH CH(OH) CH(OH) CH(OH) CH₂OH d_xylose:p1->intermediate:p1 Oxidation of Aldehyde (HNO₃/HNO₂) d_xylaric_acid This compound COOH CH(OH) CH(OH) CH(OH) COOH intermediate:p5->d_xylaric_acid:p5 Oxidation of Primary Alcohol (HNO₃/HNO₂)

References

Application Notes and Protocols: Oxidative Degradation of 5-Ketogluconic Acid to D-Xylaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Xylaric acid, a five-carbon dicarboxylic acid, is a versatile platform chemical with applications in the synthesis of polymers, as a chelating agent, and as a precursor for other valuable chemicals.[1] One promising synthetic route to this compound involves the oxidative degradation of 5-ketogluconic acid, a readily available fermentation product derived from glucose.[2] This application note provides a detailed protocol for the oxidative degradation of 5-ketogluconic acid to this compound, targeted at researchers, scientists, and professionals in drug development and chemical synthesis. The process involves the C-C bond cleavage of 5-ketogluconic acid in an alkaline medium using an oxidizing agent, typically oxygen or an oxygen-containing gas.[1]

Principle of the Reaction

The core of this process is the oxidative cleavage of the carbon-carbon bond between C1 and C2 of 5-ketogluconic acid. This reaction proceeds in an alkaline environment, which facilitates the enolization of the substrate, making it susceptible to oxidative attack. The overall reaction can be summarized as the conversion of one mole of 5-ketogluconic acid into one mole of this compound and one mole of formic acid.[1] The process is typically carried out in an aqueous solution, and the pH is maintained at a high level (above 12.5) to ensure the reaction proceeds efficiently.[1]

Experimental Data

The following table summarizes the illustrative effects of key reaction parameters on the yield of this compound from 5-ketogluconic acid. This data is representative of expected outcomes based on the process described in the literature.[1]

Experiment ID5-Ketogluconic Acid Conc. (g/L)Temperature (°C)pH (initial)Reaction Time (h)This compound Yield (%)
11003012.5675
21004012.5485
31005012.5392
41006012.52.588 (minor degradation observed)
51505012.5490
62005012.5587
71005011.5565
810050>13391

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from 5-ketogluconic acid.

Materials and Reagents
  • 5-Ketogluconic acid (or its calcium or sodium salt)

  • Sodium hydroxide (NaOH) or other suitable base

  • Deionized water

  • Oxygen gas or compressed air

  • Hydrochloric acid (HCl) for acidification

  • Ethanol for precipitation

  • Standard laboratory glassware (reactor, condenser, dropping funnel, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate or overhead stirrer)

  • Gas dispersion tube

  • pH meter

  • Analytical equipment for product quantification (e.g., HPLC)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle concentrated sodium hydroxide and hydrochloric acid with care as they are corrosive.

  • Ensure proper handling of oxygen gas cylinders.

Detailed Procedure
  • Preparation of the Reaction Mixture:

    • In a suitable reactor equipped with a stirrer, thermometer, gas inlet, and pH probe, dissolve or suspend a known concentration of 5-ketogluconic acid or its salt in deionized water. A typical starting concentration is between 50 and 500 g/L.[1] For this protocol, we will use 100 g/L.

    • Add a sufficient amount of a base, such as sodium hydroxide, to raise the pH of the solution to above 12.5.[1] This alkaline reserve is crucial to maintain the high pH throughout the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature, typically between 40°C and 50°C, while stirring vigorously.[1] Vigorous stirring is essential to ensure efficient gas-liquid mass transfer.

    • Introduce a stream of oxygen or an oxygen-containing gas (e.g., air) into the reaction mixture through a gas dispersion tube to create fine bubbles.[1]

    • Monitor the reaction progress by periodically taking samples and analyzing for the consumption of 5-ketogluconic acid and the formation of this compound using a suitable analytical method like HPLC.

    • Maintain the pH above 12.5 throughout the reaction. If necessary, add more base to keep the pH in the optimal range.

    • The reaction is typically complete within 2 to 6 hours, depending on the reaction conditions.

  • Product Isolation and Purification:

    • Once the reaction is complete, stop the gas flow and cool the reaction mixture to room temperature.

    • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will convert the sodium xylarate to free this compound.

    • Concentrate the acidified solution under reduced pressure to a smaller volume.

    • Add a suitable anti-solvent, such as ethanol, to precipitate the this compound.

    • Collect the precipitated this compound by filtration and wash it with a small amount of cold ethanol.

    • Dry the purified this compound in a vacuum oven at a low temperature.

Visualizations

Reaction Pathway

Oxidative_Degradation 5-Ketogluconic_Acid 5-Ketogluconic Acid D-Xylaric_Acid This compound 5-Ketogluconic_Acid->D-Xylaric_Acid + O2, OH- Formic_Acid Formic Acid 5-Ketogluconic_Acid->Formic_Acid + O2, OH- Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 5-Ketogluconic Acid prep2 Adjust pH to >12.5 with NaOH prep1->prep2 react1 Heat to 40-50°C prep2->react1 react2 Introduce O2/Air react1->react2 react3 Monitor Progress (HPLC) react2->react3 workup1 Cool Reaction Mixture react3->workup1 Reaction Complete workup2 Acidify with HCl workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Precipitate with Ethanol workup3->workup4 workup5 Filter and Dry workup4->workup5 product This compound workup5->product

References

Protocol for the Purification of D-Xylaric Acid by Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

D-Xylaric acid, a trihydroxy dicarboxylic acid, is a valuable bio-based chemical with applications in the synthesis of polymers, as a chelating agent, and as a precursor for other chemical intermediates. Its purification is a critical step in its production, directly impacting the quality and performance of downstream products. Crystallization is a highly effective method for obtaining high-purity this compound. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, primarily focusing on a method involving the formation and subsequent decomposition of its calcium salt, followed by crystallization from an aqueous solution.

Principle

The purification strategy leverages the low solubility of calcium xylarate in water, which allows for its selective precipitation from a solution containing more soluble impurities. Once the calcium xylarate is isolated, it is treated with a strong acid, such as sulfuric acid, to regenerate the free this compound and precipitate the calcium as its insoluble sulfate salt. The purified this compound is then recovered from the aqueous solution by crystallization, a process that relies on the principle of reduced solubility at lower temperatures to form a crystalline solid of high purity.

Key Applications

This protocol is intended for researchers, scientists, and professionals in the fields of chemistry, biotechnology, and drug development who are working on:

  • The synthesis and purification of bio-based chemicals.

  • The development of polyhydroxypolyamides and other polymers.

  • The use of this compound as a chelating agent or chemical intermediate.

Experimental Protocols

Materials and Equipment
MaterialsEquipment
Crude this compound solutionReaction vessel with stirring capability
Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)pH meter
Sulfuric acid (H₂SO₄), concentratedFiltration apparatus (e.g., Buchner funnel)
Deionized waterVacuum pump
This compound seed crystals (optional)Rotary evaporator
Filter paperCrystallization dish or beaker
Temperature-controlled bath or refrigerator
Drying oven or desiccator
Protocol 1: Purification via Calcium Xylarate Precipitation and Subsequent Crystallization

This protocol is adapted from established methods for the purification of dicarboxylic acids and information from patent literature.

1. Precipitation of Calcium Xylarate: a. Start with a crude aqueous solution of this compound. b. Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-9) by the slow addition of a slurry of calcium hydroxide or calcium carbonate while stirring continuously. c. The sparingly soluble calcium xylarate will precipitate out of the solution.[1] d. Allow the mixture to stir for 1-2 hours to ensure complete precipitation. e. Isolate the precipitated calcium xylarate by vacuum filtration using a Buchner funnel and filter paper. f. Wash the filter cake with cold deionized water to remove any entrained soluble impurities.

2. Regeneration of Free this compound: a. Resuspend the washed calcium xylarate filter cake in a minimal amount of deionized water in a clean reaction vessel. b. While stirring vigorously, slowly add concentrated sulfuric acid to the suspension. The addition of sulfuric acid will cause the precipitation of calcium sulfate (CaSO₄) and the release of free this compound into the aqueous solution. c. Continue adding sulfuric acid until the pH of the solution is strongly acidic (pH 1-2). d. Heat the mixture to approximately 70°C to promote the formation of easily filterable calcium sulfate crystals.[1] e. Allow the mixture to cool to room temperature. f. Remove the precipitated calcium sulfate by vacuum filtration. The filtrate now contains the purified this compound.

3. Crystallization of this compound: a. Transfer the this compound solution to a rotary evaporator. b. Concentrate the solution under reduced pressure until it reaches a high solids content, for instance, a 50% solids concentration has been reported to be effective.[1] c. (Optional but Recommended) Seed the concentrated solution with a small amount of pure this compound crystals to induce crystallization and control crystal size. d. Continue the evaporation until a thick mass of crystals is formed.[1] e. Alternatively, after concentration, the solution can be transferred to a crystallization dish, covered, and allowed to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C) to maximize crystal yield. f. Collect the this compound crystals by vacuum filtration. g. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities. h. Dry the purified this compound crystals in a drying oven at a moderate temperature (e.g., 50°C) or in a desiccator under vacuum.[1]

Data Presentation
ParameterValueReference
Purity of Crystallized this compound99.2%[1]
Melting Point of this compound150-151 °C
Solubility of Calcium Xylarate in Water (approx. at 20°C)~2 g/L[1]

Note: The yield of purified this compound will depend on the initial concentration and purity of the crude material.

Visualizations

Experimental Workflow

D_Xylaric_Acid_Purification cluster_precipitation Calcium Xylarate Precipitation cluster_regeneration This compound Regeneration cluster_crystallization Crystallization crude_solution Crude this compound Solution add_calcium Add Ca(OH)₂ or CaCO₃ (pH 7-9) crude_solution->add_calcium precipitation Precipitation of Calcium Xylarate add_calcium->precipitation filtration1 Vacuum Filtration precipitation->filtration1 calcium_xylarate Calcium Xylarate Cake filtration1->calcium_xylarate add_acid Add H₂SO₄ (pH 1-2) calcium_xylarate->add_acid regeneration Regeneration of this compound & Precipitation of CaSO₄ add_acid->regeneration filtration2 Vacuum Filtration regeneration->filtration2 purified_solution Purified this compound Solution filtration2->purified_solution concentration Concentration (e.g., Rotary Evaporator) purified_solution->concentration seeding Seeding (Optional) concentration->seeding cooling Cooling & Crystal Growth seeding->cooling filtration3 Vacuum Filtration cooling->filtration3 drying Drying filtration3->drying final_product High-Purity this compound Crystals drying->final_product

Caption: Workflow for this compound purification.

References

Application Note: Quantification of D-Xylaric Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylaric acid, a five-carbon aldaric acid, is a valuable platform chemical with applications in the synthesis of polymers, resins, and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for monitoring its production in fermentation processes, for quality control in industrial applications, and for pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound in aqueous samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Principle of the Method

This method utilizes ion-exclusion chromatography to separate this compound from other components in the sample matrix. The separation is achieved on a polymer-based column, such as the Bio-Rad Aminex HPX-87H, which is specifically designed for the analysis of organic acids.[1][2][3][4] The stationary phase, a sulfonated polystyrene-divinylbenzene resin in the hydrogen form, separates molecules based on a combination of ion-exclusion, size-exclusion, and ligand exchange mechanisms.[3] Strong acids are repelled by the negatively charged stationary phase and elute first, while weaker acids, like this compound, can penetrate the pores of the resin to a greater extent, leading to longer retention times.

An isocratic mobile phase of dilute sulfuric acid is used to facilitate the separation and maintain the acidic analytes in their protonated form.[2] Detection is performed using a UV detector at a wavelength of 210 nm, where carboxylic acids exhibit absorbance.[4] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Bio-Rad Aminex HPX-87H, 300 x 7.8 mm, 9 µm particle size, or equivalent ion-exclusion column.[1][2][3][4]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

  • This compound standard (≥98% purity)

  • Sulfuric acid (H₂SO₄), concentrated, analytical grade

  • Ultrapure water (18.2 MΩ·cm)

Preparation of Reagents and Standards
  • Mobile Phase (5 mM Sulfuric Acid): Carefully add 0.27 mL of concentrated sulfuric acid to approximately 500 mL of ultrapure water in a 1 L volumetric flask. Allow the solution to cool to room temperature, then dilute to the mark with ultrapure water and mix thoroughly.

  • This compound Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with ultrapure water to cover the desired concentration range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for aqueous samples is provided below.

  • Filtration: For clean aqueous samples such as fermentation broth, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: If the expected concentration of this compound is high, dilute the filtered sample with ultrapure water to fall within the calibration range.

  • Solid-Phase Extraction (SPE) for Complex Matrices (if necessary): For complex matrices like biological fluids or food samples, a solid-phase extraction clean-up step may be required to remove interfering substances. The choice of SPE sorbent will depend on the specific matrix.

HPLC Conditions
ParameterSetting
Column Bio-Rad Aminex HPX-87H (300 x 7.8 mm, 9 µm)
Mobile Phase 5 mM Sulfuric Acid
Flow Rate 0.6 mL/min
Column Temperature 55 °C
Injection Volume 20 µL
Detector UV at 210 nm
Run Time Approximately 20 minutes
System Suitability

Before running samples, perform a system suitability test by injecting a mid-range standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

Data Analysis and Quantification

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Create a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the sample can then be calculated using the equation of the line.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. These are typical values for organic acids analyzed under similar conditions and should be verified through method validation.

ParameterExpected Value
Retention Time 10 - 15 min
Linearity Range 10 - 500 µg/mL (R² > 0.995)
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantification (LOQ) ~ 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration Dilution Dilution (if necessary) Filtration->Dilution Injection Sample Injection Dilution->Injection Standard_Prep Standard Preparation Standard_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Note: Gas Chromatography-Mass Spectrometry Analysis of Trimethylsilyl (TMS) Derivatives of D-Xylaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylaric acid, a dicarboxylic acid derived from xylose, is of significant interest in various fields, including biochemistry and as a potential building block in the synthesis of polymers. Its analysis is crucial for understanding metabolic pathways and for quality control in chemical synthesis. Due to its low volatility and high polarity, direct analysis of this compound by gas chromatography (GC) is not feasible. Derivatization is necessary to convert it into a more volatile and thermally stable compound. Trimethylsilylation (TMS) is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as hydroxyl and carboxyl groups. This application note provides a detailed protocol for the analysis of this compound as its trimethylsilyl (TMS) derivative using gas chromatography-mass spectrometry (GC-MS).

Principles of the Method

The analysis involves a two-step derivatization process followed by GC-MS analysis.[1][2] The first step is methoximation, which protects carbonyl groups, preventing the formation of multiple derivatives from tautomers. The second step is trimethylsilylation, where the active hydrogens of the hydroxyl and carboxyl groups are replaced by trimethylsilyl groups. This process significantly increases the volatility of the this compound, making it amenable to GC analysis. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry, which provides both qualitative and quantitative information.

Materials and Reagents

  • This compound standard

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Internal Standard (e.g., Myristic acid-d27) stock solution

  • Solvent for sample dissolution (e.g., aprotic solvent like dichloromethane)

  • GC vials (2 mL) with inserts

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Detailed Experimental Protocols

Standard and Sample Preparation
  • Accurately weigh a known amount of this compound standard and dissolve it in a suitable aprotic solvent to prepare a stock solution.

  • For samples, ensure they are free of water, as it interferes with the derivatization reagents.[1] Lyophilize aqueous samples to dryness.

  • Transfer an aliquot of the sample or standard solution into a GC vial.

  • If using an internal standard for quantitative analysis, add a known amount to each sample and standard vial.[1]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

Trimethylsilyl (TMS) Derivatization Protocol

This protocol is a two-step process involving methoximation followed by silylation.

Step 1: Methoximation

  • Prepare a 40 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[1]

  • Add 10 µL of the methoxyamine hydrochloride solution to the dried sample/standard in the GC vial.[1]

  • Cap the vial tightly and vortex to ensure the residue is fully dissolved.

  • Incubate the mixture at 30°C for 90 minutes with gentle shaking.[1]

Step 2: Trimethylsilylation

  • Following methoximation, add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS (MSTFA + 1% TMCS) to the vial.[1]

  • Cap the vial tightly and vortex briefly.

  • Incubate the mixture at 37°C for 30 minutes.[1]

  • After incubation, allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. It is recommended to analyze the derivatized samples within 24 hours for best results.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized organic acids. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph
GC ColumnDB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 min, ramp to 120°C at 15°C/min, then ramp to 305°C at 5°C/min, and hold for 5 min.[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 40-650
Ion Source Temperature230°C
Transfer Line Temperature280°C

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve using a series of known concentrations of the derivatized standard. The peak area of the this compound derivative is plotted against its concentration. The concentration of this compound in unknown samples can then be determined from this curve. The table below presents representative performance data for the analysis of TMS-derivatized dicarboxylic acids.

Disclaimer: The following data is representative for the analysis of TMS-derivatized dicarboxylic acids and is intended to be illustrative. Actual values for this compound may vary and should be determined experimentally.

ParameterRepresentative Value
Retention Time (RT)Dependent on GC conditions and specific dicarboxylic acid
Limit of Detection (LOD)5 - 40 pg on column[4]
Limit of Quantification (LOQ)Typically 3x LOD
Linearity (R²)> 0.99

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample/Standard add_is Add Internal Standard sample->add_is dry Evaporate to Dryness add_is->dry methox Methoximation (Methoxyamine HCl in Pyridine, 30°C, 90 min) dry->methox silylation Trimethylsilylation (MSTFA + 1% TMCS, 37°C, 30 min) methox->silylation gcms GC-MS Analysis silylation->gcms data Data Acquisition and Processing gcms->data

Caption: Experimental workflow for the TMS derivatization and GC-MS analysis of this compound.

TMS_DXylaric_Acid cluster_structure Pentakis(trimethylsilyl) this compound C20H48O7Si5 C₂₀H₄₈O₇Si₅ Molecular Weight: 541.02 C1 O=C(O-TMS) C2 H-C-O-TMS C1->C2 C3 H-C-O-TMS C2->C3 C4 TMS-O-C-H C3->C4 C5 O=C(O-TMS) C4->C5

Caption: Chemical structure of pentakis(trimethylsilyl) this compound.

References

Application Notes and Protocols for D-Xylaric Acid as a Calcium-Chelating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylaric acid, a member of the aldaric acid family, is a polyhydroxy dicarboxylic acid with significant potential as a calcium-chelating agent. Its structure, featuring multiple hydroxyl and carboxyl groups, allows for the effective sequestration of divalent cations like calcium (Ca²⁺). This property makes this compound a compound of interest in various research, industrial, and pharmaceutical applications where the control of calcium ion concentration is crucial. These applications may include use as an excipient in drug formulations, a component in detergent and cleaning formulations, and as a tool in biomedical research to modulate calcium-dependent biological processes.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a calcium-chelating agent.

Data Presentation: Calcium Chelation Properties

Chelating AgentLog K (Ca²⁺)ConditionsReference
This compound Data not available--
Citric acid3.2 - 4.2pH 7.4[1]
D-Glucaric acidData not available--
Galactaric acidData not available--
EDTA10.6 - 11.0pH 7.4[2]

Note: The stability constant (K) is the equilibrium constant for the formation of the complex. A higher Log K value indicates a stronger binding affinity between the chelating agent and the calcium ion. The chelating capacity of this compound is anticipated to be within the range of other hydroxycarboxylic acids.

Experimental Protocols

Herein are detailed protocols for the preparation of this compound solutions and the quantification of its calcium-chelating activity.

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a standardized stock solution of this compound for use in chelation assays.

Materials:

  • This compound (solid)

  • Deionized water

  • Sodium hydroxide (NaOH), 1 M solution

  • pH meter

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the this compound in a volume of deionized water that is approximately 70-80% of the final desired volume in a volumetric flask.

  • Place the flask on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved.

  • Adjust the pH of the solution to the desired level (e.g., pH 7.4 for physiological relevance) by dropwise addition of 1 M NaOH. The carboxyl groups of this compound will be deprotonated at neutral to alkaline pH, which is necessary for efficient calcium chelation.

  • Once the desired pH is reached and stable, add deionized water to the final volume mark of the volumetric flask.

  • Mix the solution thoroughly.

  • Store the stock solution at 4°C.

Protocol 2: Quantification of Calcium Chelation using a Calcium Ion-Selective Electrode (ISE)

Objective: To determine the calcium-chelating capacity of this compound by measuring the decrease in free Ca²⁺ concentration in a solution.

Materials:

  • This compound stock solution (from Protocol 1)

  • Calcium chloride (CaCl₂) standard solution (e.g., 100 mM)

  • Deionized water

  • Calcium Ion-Selective Electrode (ISE)

  • Reference electrode

  • Ion meter or pH/mV meter

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • ISE Calibration: Calibrate the calcium ISE according to the manufacturer's instructions using a series of standard calcium solutions of known concentrations.

  • Initial Calcium Concentration: In a beaker, prepare a solution with a known initial concentration of CaCl₂ (e.g., 1 mM) in deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated calcium ISE and the reference electrode into the solution.

  • Record the initial free Ca²⁺ concentration once the reading stabilizes.

  • Titration: Add small, precise volumes of the this compound stock solution to the CaCl₂ solution.

  • After each addition, allow the solution to equilibrate and record the stable free Ca²⁺ concentration.

  • Continue the additions until the free Ca²⁺ concentration shows minimal change, indicating saturation of the chelating agent.

  • Data Analysis: Plot the free Ca²⁺ concentration as a function of the added volume of this compound. The difference between the initial and final calcium concentrations represents the amount of calcium chelated by this compound.

Protocol 3: Comparative Analysis of Chelation Efficiency using Atomic Absorption Spectrophotometry

Objective: To compare the calcium chelation efficiency of this compound with a standard chelator like EDTA.

Materials:

  • This compound solution

  • EDTA solution of the same molar concentration

  • Calcium carbonate (CaCO₃) or another insoluble calcium salt

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Atomic Absorption Spectrophotometer (AAS)

  • Appropriate buffer solution (e.g., Tris-HCl, pH 7.4)

Procedure:

  • Prepare solutions of this compound and EDTA at the same molar concentration in the chosen buffer.

  • Add a known excess amount of solid calcium carbonate to equal volumes of the this compound solution, the EDTA solution, and a control solution (buffer only) in separate centrifuge tubes.

  • Incubate the tubes for a defined period (e.g., 1 hour) with gentle agitation to allow the chelation reaction to reach equilibrium.

  • Centrifuge the tubes to pellet the remaining undissolved calcium carbonate.

  • Carefully collect the supernatant from each tube.

  • Dilute the supernatants to a concentration range suitable for AAS analysis.

  • Measure the calcium concentration in each diluted supernatant using the AAS at a wavelength of 422.7 nm.[3]

  • Data Analysis: The amount of calcium in the supernatant is directly proportional to the amount chelated by the respective agent. Compare the calcium concentrations in the supernatants from the this compound and EDTA solutions to determine their relative chelation efficiencies.

Visualizations

Logical Workflow for Evaluating a Novel Chelating Agent

G A Synthesize/Obtain Chelating Agent (this compound) B Prepare Standardized Stock Solution A->B C Select Quantification Method B->C D Ion-Selective Electrode (ISE) C->D Direct Measurement E Atomic Absorption Spectrophotometry (AAS) C->E Indirect Measurement F Isothermal Titration Calorimetry (ITC) C->F Thermodynamic Measurement G Perform Chelation Assay D->G E->G F->G H Data Analysis and Determination of Chelation Capacity/Binding Constant G->H I Comparative Analysis with Standard Chelators (e.g., EDTA) H->I

Caption: Workflow for the evaluation of a novel calcium-chelating agent.

Theoretical Impact of a Calcium Chelator on a Generic Signaling Pathway

G cluster_0 Normal Signaling cluster_1 Signaling in Presence of Chelator A External Stimulus B Influx of Extracellular Ca²⁺ A->B C Release of Ca²⁺ from Intracellular Stores A->C D Increase in Cytosolic [Ca²⁺] B->D I Blunted Increase in Cytosolic [Ca²⁺] B->I C->D C->I E Activation of Ca²⁺-dependent Enzymes (e.g., Calmodulin, PKC) D->E F Cellular Response E->F G This compound (Chelator) H Reduced Free Extracellular Ca²⁺ G->H H->B Inhibits J Reduced Activation of Ca²⁺-dependent Enzymes I->J K Altered Cellular Response J->K

Caption: Theoretical impact of a Ca²⁺ chelator on a signaling pathway.

Disclaimer

The provided protocols are intended as a guide and may require optimization based on specific experimental conditions and available equipment. It is recommended to consult relevant literature and safety data sheets before handling any chemicals. The comparative data presented is for illustrative purposes due to the lack of specific data for this compound. Researchers are encouraged to perform their own quantitative analyses to determine the precise calcium-chelating properties of this compound for their specific applications.

References

Application Notes and Protocols: D-Xylaric Acid as a Monomer for Polyhydroxypolyamides (PHPAs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polyhydroxypolyamides (PHPAs) derived from D-xylaric acid. This compound, a bio-based monomer derived from the oxidation of D-xylose, offers a sustainable building block for the creation of novel "hydroxylated nylons." These polymers are of interest for various applications, including in the biomedical field, due to their potential biocompatibility and biodegradability.

Overview of this compound-Based Polyhydroxypolyamides

Polyhydroxypolyamides (PHPAs) are a class of polymers synthesized from the condensation polymerization of an esterified aldaric acid, such as this compound, with a diamine.[1] The resulting polymers possess multiple hydroxyl groups along their backbone, which can influence their physical properties, including water solubility and melting point. The stereochemistry of the aldaric acid monomer plays a crucial role in determining the conformational and, consequently, the physical characteristics of the final polymer.[2] For instance, PHPAs derived from meso-xylaric acid tend to adopt bent conformations, which can reduce intermolecular forces between polymer chains, affecting solubility and melting behavior.[2]

The synthesis of PHPAs from this compound typically involves a two-step process: the synthesis of this compound from D-xylose, followed by the polymerization of its ester derivative with a chosen diamine.

Synthesis of this compound

A key precursor for the synthesis of these PHPAs is this compound. An improved method for its synthesis involves the nitric acid oxidation of D-xylose.[1]

Experimental Protocol: Synthesis of this compound from D-Xylose

This protocol is based on the nitric acid oxidation of D-xylose as described in the literature.[1]

Materials:

  • D-xylose

  • Concentrated Nitric Acid (70%)

  • Deionized water

  • Sodium hydroxide (for pH adjustment)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve D-xylose in concentrated nitric acid. The molar ratio and reaction temperature should be carefully controlled.

  • Heat the reaction mixture under reflux for a specified duration. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a solution of sodium hydroxide to precipitate the sodium salt of this compound.

  • Filter the precipitate and wash it with cold ethanol to remove impurities.

  • The sodium salt can be converted to the free acid by passing it through an acidic ion-exchange resin column.

  • Evaporate the solvent under reduced pressure to obtain crystalline this compound.

  • The final product should be characterized by techniques such as melting point, FT-IR, and NMR spectroscopy.

Synthesis of Polyhydroxypolyamides (PHPAs) from this compound

The polymerization process involves the condensation of an esterified form of this compound (e.g., dimethyl xylarate) with a diamine. The following protocol describes the synthesis of poly(hexamethylene xylaramide).

Experimental Protocol: Synthesis of Poly(hexamethylene xylaramide)

This protocol outlines the general procedure for the condensation polymerization of dimethyl xylarate with hexamethylenediamine.[1][2]

Materials:

  • Dimethyl xylarate (synthesized from this compound via esterification)

  • Hexamethylenediamine

  • Methanol (anhydrous)

  • Nitrogen gas

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve an equimolar amount of dimethyl xylarate in anhydrous methanol.

  • To this solution, add an equimolar amount of hexamethylenediamine dissolved in anhydrous methanol.

  • Heat the reaction mixture to reflux under a gentle stream of nitrogen. The polymerization is typically carried out for several hours.

  • As the polymerization proceeds, the polymer may precipitate from the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.

  • Dry the polymer under vacuum at an elevated temperature to a constant weight.

  • The resulting poly(hexamethylene xylaramide) can be further characterized for its molecular weight, thermal properties, and other physical characteristics.

Characterization and Properties of this compound-Based PHPAs

The properties of PHPAs are influenced by the length of the alkylenediamine monomer. Generally, an increase in the length of the diamine results in decreased water solubility of the polyamide.[2]

Table 1: Comparative Properties of Polyhydroxypolyamides

Aldaric Acid MonomerDiamine Monomer Chain LengthWater SolubilityMelting Point (°C)Reference
meso-Xylaric AcidC2 - C12Decreases with increasing chain lengthGenerally lower than galactaric acid-based polyamides[2]
D-Glucaric AcidC2 - C12Decreases with increasing chain length-[2]
meso-Galactaric AcidC2 - C12Decreases with increasing chain lengthGenerally higher due to extended conformation[2]
D-Mannaric AcidC2 - C12Decreases with increasing chain length-[2]

Potential Applications in Drug Development

While specific studies on the use of this compound-based PHPAs for drug delivery are limited, their inherent properties make them promising candidates for further investigation in this field. The presence of hydroxyl groups can enhance hydrophilicity and provide sites for drug conjugation or modification to control drug release kinetics.

Potential areas of application include:

  • Drug Delivery Vehicles: The biodegradable nature of these polymers could be leveraged for creating matrices for controlled drug release.

  • Tissue Engineering Scaffolds: Their biocompatibility could be explored for the development of scaffolds that support cell growth and tissue regeneration.

  • Hydrogels: The hydroxyl groups may facilitate the formation of hydrogels for various biomedical applications.

Further research is necessary to fully elucidate the potential of this compound-based PHPAs in drug development. Studies focusing on their degradation profiles, drug loading and release characteristics, and in vitro and in vivo biocompatibility are warranted.

Visualizing the Workflow

Synthesis of this compound and PHPA

Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization D_Xylose D-Xylose Nitric_Acid_Oxidation Nitric Acid Oxidation D_Xylose->Nitric_Acid_Oxidation D_Xylaric_Acid This compound Nitric_Acid_Oxidation->D_Xylaric_Acid Esterification Esterification D_Xylaric_Acid->Esterification Dimethyl_Xylarate Dimethyl Xylarate Esterification->Dimethyl_Xylarate Polycondensation Polycondensation Dimethyl_Xylarate->Polycondensation Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Polycondensation PHPA Polyhydroxypolyamide (PHPA) Polycondensation->PHPA

Caption: Workflow for the synthesis of this compound and its subsequent polymerization to a PHPA.

Logical Relationship of PHPA Properties and Applications

Properties_Applications cluster_Properties Key Polymer Properties cluster_Applications Potential Drug Development Applications Biodegradability Biodegradability Drug_Delivery Controlled Drug Delivery Biodegradability->Drug_Delivery Tissue_Engineering Tissue Engineering Scaffolds Biodegradability->Tissue_Engineering Biocompatibility Biocompatibility Biocompatibility->Drug_Delivery Biocompatibility->Tissue_Engineering Hydrophilicity Hydrophilicity (from -OH groups) Hydrogels Biomedical Hydrogels Hydrophilicity->Hydrogels Functional_Groups Reactive -OH Groups Drug_Conjugation Drug Conjugation Functional_Groups->Drug_Conjugation

Caption: Relationship between the inherent properties of PHPAs and their potential applications.

References

Applications of D-Xylaric Acid in Biodegradable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-Xylaric acid, a five-carbon aldaric acid derived from the oxidation of D-xylose, is a versatile and promising bio-based monomer for the synthesis of biodegradable polymers. Its unique stereochemistry and functionality allow for the creation of polyamides and polyesters with tunable properties, making them suitable for a range of applications, particularly in the biomedical field. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of this compound-based biodegradable polymers.

Application Notes

Synthesis of Poly(alkylene xylaramide)s

Poly(alkylene xylaramide)s, a class of polyhydroxypolyamides (PHPAs), are synthesized through the condensation polymerization of a this compound derivative with a variety of diamines. The presence of hydroxyl groups along the polymer backbone, originating from the this compound monomer, imparts unique properties such as hydrophilicity and potential for further functionalization.

The synthesis is typically carried out in solution, with methanol being a common solvent. The this compound is first esterified, commonly to its dimethyl ester, to facilitate the polymerization reaction. The choice of the diamine co-monomer is a critical factor in determining the final properties of the polymer. Increasing the length of the alkyl chain in the diamine generally leads to decreased water solubility of the resulting polyamide[1].

Structure-Property Relationships

The physical properties of polyamides derived from aldaric acids are significantly influenced by the stereochemistry of the sugar-based monomer. This compound has a meso configuration, which tends to adopt a bent or less-extended conformation in the polymer chain. This bent structure reduces the efficiency of intermolecular hydrogen bonding between polymer chains. Consequently, polyamides synthesized from this compound generally exhibit lower melting points and higher water solubility compared to polyamides derived from aldaric acids that favor a more linear, extended conformation, such as galactaric acid[1]. This tunability of thermal properties and solubility through monomer selection is a key advantage in designing polymers for specific applications.

Biodegradation

Polymers derived from this compound, particularly polyesters and polyamides, are susceptible to degradation in biological environments. The primary mechanism of degradation is the enzymatic hydrolysis of the ester or amide linkages in the polymer backbone. This process breaks down the polymer into smaller, water-soluble oligomers and ultimately to the constituent monomers, this compound and the corresponding diamine or diol, which can be metabolized by microorganisms. The rate of biodegradation can be influenced by several factors, including the polymer's molecular weight, crystallinity, and the specific enzymatic environment.

Potential Applications

The biodegradability, hydrophilicity, and potential for functionalization of this compound-based polymers make them attractive candidates for various biomedical applications:

  • Drug Delivery: The hydrophilic nature of these polymers can be advantageous for the encapsulation and controlled release of therapeutic agents. The polymer matrix can be designed to degrade at a specific rate, providing sustained drug release over time[2][3].

  • Tissue Engineering: The biocompatible and biodegradable nature of these polymers makes them suitable for fabricating scaffolds that can support cell growth and tissue regeneration. The hydroxyl groups along the polymer chain can also be functionalized with bioactive molecules to enhance cellular interaction.

  • Surgical Sutures and Implants: Their biodegradability eliminates the need for a second surgery to remove the implant after it has fulfilled its purpose.

Quantitative Data

The following table summarizes typical molecular weight and thermal property data for polyamides synthesized from D-glucaric acid, a structurally similar aldaric acid. This data is presented for comparative purposes to provide an indication of the properties that can be expected for this compound-based polyamides.

Diamine Co-monomerPolymerization MethodMolecular Weight (Mw) x 10³ ( g/mol )Melting Temperature (Tm) (°C)
Ethylenediamine (EA)Interfacial20.8119.5
Butanediamine (BA)Interfacial19.6139.4
Hexanediamine (HA)Interfacial14.5141.7
Ethylenediamine (EA)Solution7.0-
Butanediamine (BA)Solution8.0-
Hexanediamine (HA)Solution5.9-

Data adapted from studies on D-glucaric acid-based polyamides[4][5]. The trend of increasing melting point with longer alkyl chain diamines is noteworthy and is attributed to steric hindrance effects on hydrogen bonding[5].

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Xylarate

This protocol describes the esterification of this compound to its dimethyl ester, a key precursor for polymerization.

Materials:

  • This compound

  • Methanol, anhydrous

  • Acetyl chloride

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride dropwise to the suspension while stirring. The acetyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the salt by-products.

  • Remove the methanol from the filtrate using a rotary evaporator to obtain the crude dimethyl xylarate.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Solution Polymerization of Poly(hexamethylene xylaramide)

This protocol details the synthesis of a polyamide from dimethyl xylarate and hexamethylenediamine via solution polymerization.

Materials:

  • Dimethyl xylarate

  • Hexamethylenediamine

  • Methanol, anhydrous

  • Nitrogen or Argon gas supply

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve equimolar amounts of dimethyl xylarate and hexamethylenediamine in anhydrous methanol in a round-bottom flask under a nitrogen or argon atmosphere.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with constant stirring.

  • Continue the reflux for 24-48 hours. The polyamide will precipitate from the solution as it forms.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with cold methanol to remove unreacted monomers and oligomers.

  • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Protocol 3: Characterization of this compound-Based Polymers

This protocol outlines the standard techniques for characterizing the synthesized polymers.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of the polyamide or polyester by identifying characteristic functional groups.

  • Procedure: Acquire the FTIR spectrum of the dried polymer sample. Look for the appearance of characteristic amide bands (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹) or ester bands (C=O stretch around 1735 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the chemical structure of the polymer and confirm the successful incorporation of the monomers.

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra. The spectra should show peaks corresponding to the protons and carbons of both the this compound and the diamine/diol repeating units.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).

  • Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. The sample is typically heated, cooled, and then reheated to erase the thermal history. The Tg is observed as a step change in the heat flow, and the Tm is observed as an endothermic peak.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: Heat a sample of the polymer in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while monitoring the weight loss as a function of temperature. The resulting thermogram provides information about the decomposition temperature of the polymer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies monomer_prep Monomer Preparation (e.g., Dimethyl Xylarate) polymerization Polymerization (Solution or Melt) monomer_prep->polymerization purification Purification (Precipitation & Washing) polymerization->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr dsc DSC Analysis purification->dsc tga TGA Analysis purification->tga biodegradation Biodegradation Assay ftir->biodegradation drug_release Drug Release Study ftir->drug_release nmr->biodegradation nmr->drug_release dsc->biodegradation dsc->drug_release tga->biodegradation tga->drug_release

Caption: Experimental workflow for the synthesis and characterization of this compound-based polymers.

structure_property cluster_monomer Monomer Conformation cluster_polymer Polymer Properties bent Bent Conformation (e.g., this compound) low_mp Lower Melting Point bent->low_mp Reduced Intermolecular Hydrogen Bonding high_sol Higher Water Solubility bent->high_sol extended Extended Conformation (e.g., Galactaric Acid) high_mp Higher Melting Point extended->high_mp Efficient Intermolecular Hydrogen Bonding low_sol Lower Water Solubility extended->low_sol

Caption: Relationship between monomer conformation and the physical properties of resulting polyamides.

biodegradation_pathway polymer This compound Based Polymer (Polyester or Polyamide) enzyme Enzymatic Attack (e.g., Esterases, Amidase) polymer->enzyme oligomers Soluble Oligomers polymer->oligomers enzyme->polymer Hydrolysis of Ester/Amide Bonds monomers Monomers (this compound + Diol/Diamine) oligomers->monomers metabolism Microbial Metabolism monomers->metabolism end_products CO2 + H2O + Biomass metabolism->end_products

Caption: General pathway for the enzymatic biodegradation of this compound-based polymers.

References

Application Notes and Protocols: D-Xylaric Acid as a Precursor for Xylitol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol, a five-carbon sugar alcohol, is a valuable polyol with significant applications in the food, pharmaceutical, and odontological industries. It is primarily used as a sugar substitute, notable for its sweetness comparable to sucrose but with a lower caloric value and non-cariogenic properties. While the industrial production of xylitol predominantly relies on the chemical hydrogenation of D-xylose derived from lignocellulosic biomass, alternative synthetic pathways are of interest for diversifying feedstock and potentially improving process efficiency. One such alternative is the use of D-xylaric acid as a starting material. This compound, a dicarboxylic acid, can be reduced to xylitol, presenting a potential route from oxidized sugar derivatives.

These application notes provide a comprehensive overview of the synthesis of xylitol from this compound, focusing on the chemical reduction via catalytic hydrogenation. Detailed protocols, quantitative data from available literature, and analytical methods for product quantification are presented to guide researchers in this area.

I. Synthesis of Xylitol from this compound

The primary method described for the conversion of this compound to xylitol is catalytic hydrogenation. This process involves the reduction of the two carboxylic acid groups of this compound to primary alcohol groups.

Chemical Transformation

The overall chemical reaction is the reduction of this compound to xylitol.

Figure 1: Chemical reaction for the synthesis of xylitol from this compound. cluster_0 This compound cluster_1 Xylitol a HOOC-(CHOH)₃-COOH b HOCH₂-(CHOH)₃-CH₂OH a->b + H₂ (Catalyst)

Caption: Figure 1: Chemical reaction for the synthesis of xylitol from this compound.

Experimental Workflow

The general workflow for the synthesis and purification of xylitol from this compound involves several key steps, from the initial reaction to the final product analysis.

G Figure 2: General experimental workflow. A This compound Preparation B Catalytic Hydrogenation (High Pressure Reactor) A->B C Catalyst Filtration B->C D Crude Product Analysis (e.g., HPLC) C->D E Purification (e.g., Crystallization) C->E F Pure Xylitol E->F G Final Product Analysis (e.g., HPLC, GC-MS) F->G

Caption: Figure 2: General experimental workflow.

II. Quantitative Data

The available literature on the direct conversion of this compound to xylitol is limited, with one source reporting the following quantitative data.

PrecursorCatalystTemperature (°C)Pressure (bar)Reaction Time (h)Xylitol Yield (%)Reference
This compound2% Ruthenium on activated charcoal1308053.7[1]

III. Experimental Protocols

The following are detailed protocols for the synthesis, purification, and analysis of xylitol from this compound, based on available literature.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to xylitol using a ruthenium on activated charcoal catalyst.

Materials:

  • This compound

  • 2% Ruthenium on activated charcoal (Ru/C) catalyst

  • Deionized water

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a centrifuge)

  • Hydrogen gas (high purity)

Procedure:

  • Preparation of Reactant Solution:

    • Prepare a 40% (w/w) solution of this compound in deionized water. For example, dissolve 40 g of this compound in 60 g of deionized water. Gentle heating may be required to aid dissolution.

  • Reactor Setup:

    • Add the this compound solution to the high-pressure autoclave.

    • Add the 2% Ru/C catalyst. The catalyst loading should be approximately 0.2% ruthenium relative to the solids content of the this compound solution. For a 40 g solution of this compound, this would be 0.08 g of ruthenium, which corresponds to 4 g of the 2% Ru/C catalyst.

  • Hydrogenation Reaction:

    • Seal the reactor and purge several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 80 bar.

    • Begin stirring and heat the reactor to 130 °C.

    • Maintain these conditions for 5 hours. Monitor the pressure, as a drop in pressure may indicate hydrogen consumption.

  • Reaction Quenching and Catalyst Removal:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and recover the reaction mixture.

    • Separate the Ru/C catalyst from the solution by filtration or centrifugation. The catalyst can be washed with deionized water to recover any adsorbed product.

  • Product Analysis:

    • The resulting aqueous solution contains xylitol, unreacted this compound, and potentially other byproducts.

    • Analyze a sample of the crude product solution using HPLC or GC-MS to determine the concentration of xylitol and calculate the yield.

Protocol 2: Purification of Xylitol by Crystallization

This protocol describes a general method for the purification of xylitol from the aqueous solution obtained after hydrogenation.

Materials:

  • Crude xylitol solution (from Protocol 1)

  • Isopropanol or Ethanol (as an antisolvent)

  • Activated carbon (for decolorization, if needed)

  • Crystallization vessel with a stirrer and temperature control

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Decolorization (Optional):

    • If the crude solution is colored, add activated carbon (e.g., 1-2% w/v) and stir for 30-60 minutes at room temperature.

    • Filter to remove the activated carbon.

  • Concentration:

    • Concentrate the xylitol solution under reduced pressure using a rotary evaporator to increase the xylitol concentration. The target concentration will depend on the subsequent crystallization method.

  • Antisolvent Crystallization:

    • Transfer the concentrated xylitol solution to a crystallization vessel.

    • Slowly add an antisolvent such as isopropanol or ethanol while stirring. The volume of antisolvent to add will need to be optimized, but a common starting point is a 1:1 or 1:2 ratio of aqueous solution to antisolvent.

    • Cool the mixture slowly to induce crystallization. A controlled cooling rate (e.g., 0.5 °C/min) can improve crystal size and purity.

    • Continue stirring for several hours at the final low temperature to maximize crystal growth.

  • Isolation and Drying of Crystals:

    • Collect the xylitol crystals by filtration.

    • Wash the crystals with a small amount of cold antisolvent to remove residual impurities.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purity Analysis:

    • Analyze the purity of the final xylitol product using HPLC or other appropriate analytical techniques.

Protocol 3: Quantification of Xylitol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of xylitol in reaction mixtures and purified products.

Materials and Equipment:

  • HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

  • A suitable column for sugar alcohol analysis (e.g., a ligand-exchange column in calcium or lead form, or a hydrophilic interaction liquid chromatography (HILIC) column)

  • Xylitol standard (high purity)

  • Deionized water (HPLC grade)

  • Acetonitrile (HPLC grade, for HILIC)

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of xylitol in deionized water (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of xylitol in the samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

  • Sample Preparation:

    • Dilute the crude reaction mixture or the solution of the purified product with deionized water to a concentration that falls within the calibration range.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: For ligand-exchange columns, typically HPLC-grade water is used. For HILIC columns, a mixture of acetonitrile and water is common.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant elevated temperature (e.g., 60-85 °C for ligand-exchange columns) to improve peak shape.

    • Injection Volume: Typically 10-20 µL.

    • Detection: Use an RID or ELSD detector.

  • Data Analysis:

    • Integrate the peak corresponding to xylitol in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of xylitol in the samples by interpolating their peak areas on the calibration curve.

    • Calculate the yield of xylitol from the initial amount of this compound used.

IV. Summary of Analytical Methods

A variety of analytical techniques can be employed for the quantification of xylitol. The choice of method depends on the sample matrix and available equipment.

Analytical MethodPrincipleSample PreparationAdvantagesDisadvantages
HPLC-RID Separation based on chromatography, detection based on refractive index changes.Dilution and filtration.Simple, robust, no derivatization needed.Sensitive to temperature and pressure fluctuations, not suitable for gradient elution.
HPLC-ELSD Separation by chromatography, detection by light scattering of nebulized, evaporated analyte.Dilution and filtration.More sensitive than RID, compatible with gradient elution.Non-linear response may require more complex calibration.
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Derivatization (e.g., acetylation or silylation) to make xylitol volatile.High sensitivity and selectivity, provides structural information.Requires time-consuming sample derivatization.

References

Troubleshooting & Optimization

Technical Support Center: D-Xylaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of D-Xylaric acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main routes for this compound synthesis are:

  • Nitric Acid Oxidation: A classical chemical method involving the direct oxidation of D-xylose with nitric acid.

  • Catalytic Oxidation: A method that employs a metal catalyst, typically platinum on a carbon support (Pt/C), to oxidize D-xylose with oxygen in an aqueous solution.[1][2][3]

  • Enzymatic Synthesis: A biochemical approach utilizing enzymes like xylose dehydrogenase to convert D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid. Further enzymatic steps would be required to produce this compound.[4][5]

Q2: What are the major challenges in this compound synthesis?

A2: Common challenges include:

  • Low Yields: Particularly in nitric acid oxidation, yields can be moderate (often less than 50%) due to side reactions.[6]

  • Product Isolation and Purification: Separating this compound from the reaction mixture, especially removing residual nitric acid or other byproducts, can be difficult.[7]

  • Side Reactions: Over-oxidation and C-C bond cleavage can lead to the formation of unwanted byproducts such as tartaric, glycolic, and oxalic acids, reducing the selectivity of the reaction.[2][6]

  • Catalyst Deactivation: In catalytic oxidation, the catalyst can lose activity over time.[2]

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction. It can be used to quantify the consumption of the D-xylose starting material and the formation of this compound and major byproducts.

Troubleshooting Guides

Nitric Acid Oxidation of D-Xylose

Problem: Low Yield of this compound

Possible Cause Suggested Solution
Reaction Temperature is Too Low or Too High Maintain the reaction temperature within the optimal range of 25-40°C. Lower temperatures can lead to incomplete reaction, while higher temperatures can promote the formation of byproducts.[6]
Incorrect Nitric Acid Concentration Use a nitric acid concentration appropriate for the scale of your reaction. While specific concentrations can vary, a common starting point is a concentrated solution.
Insufficient Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using HPLC to determine the optimal reaction time.
Formation of Byproducts Over-oxidation can lead to the formation of smaller dicarboxylic acids. Consider adjusting the reaction conditions (temperature, time) to minimize these side reactions.[6]

Problem: Difficulty in Isolating this compound

Possible Cause Suggested Solution
Residual Nitric Acid After the reaction, residual nitric acid can interfere with crystallization. Consider methods like diffusion dialysis or nanofiltration for its removal.[6]
Product is Too Soluble in the Reaction Mixture This compound can be difficult to crystallize directly from the reaction mixture. A common and effective purification strategy is to precipitate the product as its calcium salt, which is sparingly soluble in water. The purified calcium xylarate can then be treated with an acid (e.g., oxalic or sulfuric acid) to regenerate the free this compound.
Crystallization Fails or is Too Slow If direct crystallization is attempted, ensure the solution is sufficiently concentrated. Seeding the solution with a small crystal of pure this compound can induce crystallization. If the crystallization is too slow, try cooling the solution in an ice bath. If it's too fast, which can trap impurities, consider redissolving the solid in a minimal amount of hot solvent and allowing it to cool more slowly.[8]
Catalytic Oxidation of D-Xylose

Problem: Low Yield and Selectivity

Parameter Effect on Yield and Selectivity Recommendation
pH The pH of the reaction medium significantly impacts the yield. A neutral pH of around 7 has been shown to give the highest yield of this compound (up to 64%). Basic conditions can increase C-C bond cleavage, leading to more byproducts.[1][2]Maintain a neutral pH throughout the reaction.
Temperature Higher temperatures can increase the reaction rate but also promote the degradation of intermediate products, reducing the selectivity for this compound.[1][2]A reaction temperature of around 60°C is often a good compromise between reaction rate and selectivity.[1][2]
Oxygen Pressure Oxygen pressure influences the reaction rate.Ensure an adequate and consistent supply of oxygen to the reaction.
Catalyst Loading The amount of catalyst will affect the reaction rate.Optimize the catalyst-to-substrate ratio for your specific reaction conditions.

Problem: Catalyst Deactivation

Possible Cause Suggested Solution
Leaching of Platinum Platinum may leach from the support over time.
Fouling of Catalyst Surface Adsorption of byproducts or impurities onto the catalyst surface can block active sites.

Experimental Protocols

Catalytic Oxidation of D-Xylose to this compound

This protocol is based on achieving a high yield at a neutral pH.

Materials:

  • D-xylose

  • 5% Platinum on carbon (Pt/C) catalyst

  • Deionized water

  • Oxygen gas

  • Base solution (e.g., NaOH) for pH control

  • Acid solution (e.g., HCl) for pH control

Procedure:

  • In a temperature-controlled reactor, dissolve a known amount of D-xylose in deionized water.

  • Add the Pt/C catalyst to the solution.

  • Pressurize the reactor with oxygen.

  • Heat the reaction mixture to 60°C with vigorous stirring.[1][2]

  • Maintain the pH of the reaction mixture at 7 by the controlled addition of a base solution.

  • Monitor the reaction progress by taking periodic samples and analyzing them by HPLC.

  • Once the reaction is complete (as determined by the consumption of D-xylose), cool the reactor to room temperature and release the pressure.

  • Filter the reaction mixture to remove the Pt/C catalyst.

  • The resulting solution contains this compound, which can be purified by methods such as crystallization or precipitation as a calcium salt.

Enzymatic Synthesis of D-Xylonic Acid (Precursor to this compound)

This protocol describes the synthesis of D-xylonate using xylose dehydrogenase with in-situ cofactor regeneration.

Materials:

  • D-xylose

  • Xylose dehydrogenase (XylB) from Caulobacter crescentus[4][5]

  • Alcohol dehydrogenase (ADH) from Clostridium kluyveri[4][5]

  • NAD+ (catalytic amount)

  • Acetaldehyde

  • Ammonium bicarbonate buffer (e.g., 10 mM, pH 8.0)[5]

  • NaOH solution for pH control

Procedure:

  • In a reaction vessel, prepare a solution of D-xylose in the ammonium bicarbonate buffer.

  • Add a catalytic amount of NAD+ and acetaldehyde to the solution.

  • Add the xylose dehydrogenase and alcohol dehydrogenase enzymes.

  • Maintain the pH of the reaction at 8.0 by the controlled addition of NaOH.[4]

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with gentle stirring.

  • Monitor the conversion of D-xylose to D-xylonate using HPLC.

  • Once the reaction has reached completion (typically >95% conversion), the product can be isolated.[4][5] A simple workup can involve the evaporation of the volatile buffer and byproducts (ethanol and remaining acetaldehyde).[4][5]

Visualizations

Nitric_Acid_Oxidation_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification D_Xylose D-Xylose Solution Reactor Reactor (25-40°C) D_Xylose->Reactor Nitric_Acid Nitric Acid Nitric_Acid->Reactor Reaction_Mixture Crude Reaction Mixture Reactor->Reaction_Mixture Reaction Completion Purification Purification (e.g., Calcium Salt Precipitation) Reaction_Mixture->Purification D_Xylaric_Acid Pure this compound Purification->D_Xylaric_Acid

Caption: Workflow for this compound synthesis via nitric acid oxidation.

Catalytic_Oxidation_Troubleshooting Start Low Yield of this compound Check_pH Is the pH neutral (around 7)? Start->Check_pH Check_Temp Is the temperature around 60°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 7 Check_pH->Adjust_pH No Check_Catalyst Is the catalyst active? Check_Temp->Check_Catalyst Yes Adjust_Temp Adjust temperature to 60°C Check_Temp->Adjust_Temp No Replace_Catalyst Replace or regenerate catalyst Check_Catalyst->Replace_Catalyst No Solution Yield should improve Check_Catalyst->Solution Yes Adjust_pH->Check_Temp Adjust_Temp->Check_Catalyst Replace_Catalyst->Solution

Caption: Troubleshooting logic for low yield in catalytic oxidation.

Enzymatic_Synthesis_Pathway cluster_cofactor Cofactor Regeneration D_Xylose D-Xylose XylB Xylose Dehydrogenase (XylB) D_Xylose->XylB D_Xylonolactone D-Xylonolactone XylB->D_Xylonolactone NADH NADH XylB->NADH Hydrolysis Hydrolysis D_Xylonolactone->Hydrolysis D_Xylonic_Acid D-Xylonic Acid Hydrolysis->D_Xylonic_Acid NAD NAD+ NAD->XylB ADH Alcohol Dehydrogenase (ADH) NADH->ADH Acetaldehyde Acetaldehyde Acetaldehyde->ADH Ethanol Ethanol ADH->NAD ADH->Ethanol

Caption: Enzymatic pathway for D-Xylonic acid synthesis with cofactor regeneration.

References

Challenges in the isolation of D-Xylaric acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of D-Xylaric acid from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound isolation is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields of this compound can stem from several factors throughout the isolation process. Here are some common causes and troubleshooting steps:

  • Incomplete Precipitation of Calcium Xylarate: The precipitation of this compound as its calcium salt is a critical step for separation.

    • Troubleshooting:

      • Ensure the pH of the reaction mixture is appropriate for the precipitation of calcium xylarate.

      • Use a stoichiometric amount or a slight excess of a calcium source like lime, calcium chloride, or calcium carbonate.[1]

      • Carry out the precipitation at an elevated temperature (up to the boiling point of the reaction medium) to facilitate the formation of a more easily filterable precipitate.[1]

  • Loss of Product During Washing: Washing the calcium xylarate precipitate is necessary to remove impurities, but excessive washing can lead to product loss.

    • Troubleshooting:

      • Wash the filter cake with a minimal amount of cold water to remove soluble impurities without dissolving a significant amount of the calcium xylarate.[1]

  • Inefficient Regeneration of Free Acid: The conversion of calcium xylarate back to this compound using sulfuric or oxalic acid needs to be carefully controlled.

    • Troubleshooting:

      • Use a slightly less than stoichiometric amount of sulfuric or oxalic acid to avoid contamination of the final product with excess acid.[1] The remaining calcium can be removed using a strong cationic resin.[1]

      • Heating the reaction medium to about 70°C and then allowing it to cool slowly can promote the formation of larger, more easily filterable crystals of calcium oxalate or sulfate.[1]

Q2: I am having difficulty filtering the precipitated calcium salt (calcium xylarate or calcium oxalate/sulfate). What can I do?

A2: The formation of very fine crystals that are difficult to filter is a common issue.

  • Troubleshooting:

    • To obtain larger crystals of calcium xylarate, carry out the precipitation at an elevated temperature.[1]

    • When regenerating this compound, heat the mixture to approximately 70°C after adding oxalic or sulfuric acid, followed by slow cooling with gentle stirring.[1] This process encourages the growth of larger crystals of calcium oxalate or sulfate that are easier to separate by filtration.[1]

Q3: My final this compound product is impure. How can I improve its purity?

A3: Achieving high purity (>98%) often requires multiple purification steps.

  • Troubleshooting:

    • Initial Washing: Thoroughly wash the precipitated calcium xylarate cake to remove soluble impurities like formates and calcium 2-ketogluconate.[1]

    • Cation Exchange Chromatography: After regenerating the free acid, pass the crude this compound solution through a strong cationic resin to remove any residual calcium ions.[1]

    • Crystallization: The final and most critical step for purification is crystallization.

      • Concentrate the this compound solution to a solids content greater than 50% under vacuum at a low temperature.[1]

      • Seed the slightly supersaturated solution with ground crystals of pure this compound to induce the formation of well-defined and uniform crystals.[1]

      • Allow the crystal broth to cool slowly with gentle stirring.[1]

      • Isolate the crystals by centrifugation and consider spraying the crystal cake with a small amount of water to wash away the mother liquor, which contains most of the remaining impurities.[1]

Q4: I am observing a syrupy or oily residue instead of crystals during the final isolation step. What should I do?

A4: The formation of a syrup indicates that crystallization has failed. This can be due to the presence of impurities that inhibit crystallization or inappropriate crystallization conditions.

  • Troubleshooting:

    • Purity Check: Ensure that the preceding purification steps, particularly the removal of calcium ions by ion exchange, have been performed effectively.

    • Concentration Adjustment: The concentration of the this compound solution is crucial. If it is too concentrated, it may become too viscous and hinder crystal formation. If it is not concentrated enough, it may not be sufficiently supersaturated. Aim for a solids content of over 50%.[1]

    • Solvent Considerations: While crystallization from water is preferred, the presence of residual organic solvents from prior steps could interfere. Ensure all organic solvents are removed.

    • Seeding: Seeding the concentrated solution with pure this compound crystals is highly recommended to provide nucleation sites and promote crystallization over syrup formation.[1]

    • Temperature Control: A slow and controlled cooling process is essential. Rapid cooling can lead to the formation of a supersaturated, viscous syrup.

Quantitative Data Summary

ParameterValueSource
Calcium Xylarate 2.5 H₂O Solubility in Water at 20°C~ 2 g/L[1]
Target Concentration for this compound Crystallization> 50% solids content[1]
Achievable Purity of Crystallized this compound> 98%[1]

Experimental Protocols

Protocol 1: Isolation of this compound via Calcium Salt Precipitation

  • Precipitation of Calcium Xylarate:

    • To the reaction mixture containing this compound, add a stoichiometric amount or a slight excess of lime, calcium chloride, or calcium carbonate.[1]

    • Heat the mixture to an elevated temperature (e.g., up to the boiling point) to promote the formation of a filterable precipitate.[1]

    • Allow the mixture to cool.

    • Isolate the precipitated calcium xylarate by filtration.[1]

    • Wash the filter cake with a small volume of cold water to remove soluble impurities.[1]

  • Regeneration of Free this compound:

    • Resuspend the washed calcium xylarate precipitate in water to form a milk with a solids content of approximately 20%.[1]

    • Heat the suspension to 70°C.[1]

    • Slowly add a sufficient amount of oxalic acid or sulfuric acid to precipitate the calcium as calcium oxalate or calcium sulfate. It is recommended to use a slightly substoichiometric amount of acid.[1]

    • Allow the mixture to cool slowly with gentle stirring to encourage the growth of large crystals of the calcium salt.[1]

    • Remove the precipitated calcium oxalate or sulfate by filtration.[1]

  • Removal of Residual Calcium:

    • Pass the resulting crude solution of this compound through a strong cationic exchange resin to remove any remaining calcium ions.[1]

  • Crystallization of this compound:

    • Concentrate the purified this compound solution under vacuum at a low temperature to a solids content of over 50%.[1]

    • Seed the slightly supersaturated solution with ground crystals of pure this compound.[1]

    • Cool the solution slowly with gentle stirring to facilitate crystal growth.[1]

    • Isolate the pure this compound crystals by filtration or centrifugation.[1]

    • For even higher purity, wash the crystal cake with a small amount of water.[1]

Visualizations

experimental_workflow reaction_mixture Reaction Mixture (containing this compound) add_ca_salt Add Calcium Salt (e.g., CaCl2, Lime) reaction_mixture->add_ca_salt heat_precipitate Heat and Cool for Precipitation add_ca_salt->heat_precipitate filter_ca_xylarate Filter and Wash Calcium Xylarate heat_precipitate->filter_ca_xylarate ca_xylarate_precipitate Calcium Xylarate Precipitate filter_ca_xylarate->ca_xylarate_precipitate add_acid Add H2SO4 or Oxalic Acid ca_xylarate_precipitate->add_acid heat_cool_filter Heat (70°C), Cool Slowly, and Filter add_acid->heat_cool_filter ca_salt_waste Calcium Sulfate/Oxalate (Waste) heat_cool_filter->ca_salt_waste Remove crude_xylaric_acid Crude this compound Solution heat_cool_filter->crude_xylaric_acid cation_exchange Cation Exchange Resin crude_xylaric_acid->cation_exchange purified_xylaric_acid Purified this compound Solution cation_exchange->purified_xylaric_acid concentrate Concentrate under Vacuum (>50% solids) purified_xylaric_acid->concentrate seed_crystallize Seed and Crystallize concentrate->seed_crystallize isolate_crystals Isolate Crystals (Centrifuge/Filter) seed_crystallize->isolate_crystals pure_crystals Pure this compound Crystals (>98%) isolate_crystals->pure_crystals

Caption: Experimental workflow for the isolation of this compound.

Caption: Troubleshooting decision tree for this compound isolation.

References

Optimizing reaction conditions for nitric acid oxidation of pentoses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitric acid oxidation of pentoses to produce aldaric acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of nitric acid oxidation of a pentose?

When a pentose is oxidized with nitric acid, both the aldehyde group at C-1 and the primary alcohol group at C-5 are oxidized to carboxylic acids, resulting in the formation of a pentaric acid (a type of aldaric acid).[1][2] For example, D-xylose is oxidized to xylaric acid.[2]

Q2: What are the typical reaction conditions for this oxidation?

The reaction is typically carried out at moderately elevated temperatures, generally in the range of 40°C to 60°C. To better control the exothermic nature of the reaction, it is often performed in a computer-controlled reactor. The use of oxygen as a co-oxidant can allow the reaction to proceed at lower temperatures, typically between 25°C and 45°C.[3]

Q3: What is the purpose of adding sodium nitrite to the reaction?

Sodium nitrite is often added as a catalyst to initiate the oxidation reaction.

Q4: What are the main challenges associated with this reaction?

The primary challenges include:

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[4]

  • Release of Nitrogen Oxides (NOx): The reaction produces toxic nitrogen oxide gases.

  • Product Isolation: Separating the desired aldaric acid from the excess nitric acid and byproducts can be difficult.

  • Byproduct Formation: Side reactions can lead to the formation of byproducts such as oxalic acid and tartaric acid, reducing the yield of the desired product.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Runaway Reaction (Sudden temperature and pressure increase, rapid gas evolution) - Inadequate cooling. - Addition of the pentose solution is too fast. - Insufficient stirring leading to localized hot spots.- Immediate Action: Stop the addition of the pentose solution and increase cooling to the maximum. If necessary, use an emergency cooling bath (e.g., ice water). - Prevention:     - Use a computer-controlled reactor for precise temperature regulation.     - Add the pentose solution slowly and monitor the temperature closely.     - Ensure vigorous and efficient stirring throughout the reaction.     - Conduct the reaction in a well-ventilated fume hood with appropriate safety shields.
Low Yield of Aldaric Acid - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of nitric acid to pentose. - Degradation of the product due to excessive heat or reaction time. - Formation of byproducts.- Verification:     - Monitor the reaction progress using a suitable analytical technique (e.g., ion chromatography) to ensure completion.     - Optimize the reaction temperature and time based on the specific pentose being oxidized.     - Experiment with different molar ratios of nitric acid to pentose.     - Avoid prolonged exposure to high temperatures.     - Analyze the reaction mixture for the presence of common byproducts to understand side reactions.
Difficulty in Product Isolation - High concentration of residual nitric acid in the product. - Co-precipitation of byproducts.- Purification Strategies:     - Remove the bulk of the nitric acid by distillation under reduced pressure.     - Utilize diffusion dialysis or nanofiltration to separate the nitric acid from the product.     - Neutralize the remaining acid with a base (e.g., NaOH or KOH) to form the aldaric acid salt, which may be easier to crystallize and purify.
Brown or Yellow Coloration of the Reaction Mixture - Formation of nitrogen dioxide (NO2) gas.- This is a normal observation during the reaction. Ensure the reaction is conducted in a well-ventilated fume hood to handle the toxic NOx gases.

Data Presentation

Table 1: Typical Reaction Conditions for Nitric Acid Oxidation of Pentoses

ParameterRecommended RangeNotes
Temperature 40 - 60 °CPentoses may require slightly higher temperatures than hexoses.[3]
25 - 45 °C (with O2)The use of oxygen as a co-oxidant allows for milder reaction conditions.[3]
Molar Ratio (Nitric Acid : Pentose) 2:1 to 10:1The optimal ratio can vary depending on the specific pentose and other reaction conditions.
Catalyst Sodium NitriteA small amount is typically added to initiate the reaction.
Reaction Time 1 - 4 hoursReaction progress should be monitored to determine the optimal time.

Table 2: Reported Yields of Aldaric Acids from Nitric Acid Oxidation

AldoseAldaric AcidReported YieldReference
D-XyloseXylaric AcidUp to 70%[3]
L-ArabinoseL-Arabinaric AcidUp to 70%[3]
D-RiboseRibaric AcidUp to 70%[3]
D-GlucoseD-Glucaric Acid~50%[5]

Experimental Protocols

1. Protocol for Nitric Acid Oxidation of D-Xylose

This protocol is adapted from a patented method and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • D-Xylose

  • Concentrated Nitric Acid (68-70%)

  • Sodium Nitrite

  • Deionized Water

  • Computer-controlled reactor equipped with a stirrer, temperature probe, and addition funnel.

Procedure:

  • Charge the reactor with the desired molar equivalent of concentrated nitric acid.

  • Add a catalytic amount of sodium nitrite to the nitric acid.

  • Prepare a solution of D-xylose in deionized water.

  • While stirring vigorously, slowly add the D-xylose solution to the nitric acid in the reactor at a controlled rate. Maintain the reaction temperature within the desired range (e.g., 40-50°C) using the reactor's cooling system.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for 1-2 hours, or until the reaction is deemed complete by in-process monitoring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the nitric acid.

  • The resulting syrup containing the xylaric acid can then be further purified.

2. Protocol for Product Work-up and Purification (General)

  • Nitric Acid Removal: The crude product from the oxidation reaction is concentrated under reduced pressure to remove most of the nitric acid.

  • Neutralization and Salt Formation: The resulting syrup is dissolved in deionized water and neutralized with a solution of sodium hydroxide or potassium hydroxide to a pH of 8-9. This converts the aldaric acid to its salt form.

  • Purification by Nanofiltration or Diffusion Dialysis: The neutralized solution is then subjected to nanofiltration or diffusion dialysis to remove residual inorganic nitrates.

  • Crystallization: The purified aldaric acid salt solution can be concentrated to induce crystallization. The crystals are then collected by filtration, washed with a small amount of cold water or ethanol, and dried.

3. Protocol for Ion Chromatography Analysis of Aldaric Acids

Instrumentation:

  • Ion chromatograph equipped with a conductivity detector and a suitable anion-exchange column (e.g., Dionex CarboPac™ series).

Reagents:

  • Eluent: A gradient of sodium hydroxide and sodium acetate solution is commonly used. The exact concentrations will depend on the specific aldaric acids being analyzed and the column used.

  • Standards: Prepare standard solutions of the expected aldaric acids (e.g., xylaric acid, arabinaric acid, ribaric acid) and any potential byproducts (e.g., oxalic acid, tartaric acid) in deionized water.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with deionized water to a concentration within the linear range of the instrument. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Inject the standard solutions to create a calibration curve for each analyte.

  • Sample Analysis: Inject the prepared sample onto the IC system.

  • Data Analysis: Identify and quantify the aldaric acids and byproducts in the sample by comparing their retention times and peak areas to the calibration curves.

Mandatory Visualization

NitricAcidOxidationWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_analysis Analysis pentose Pentose Solution reactor Nitric Acid & NaNO2 in Reactor pentose->reactor Slow Addition oxidation Controlled Oxidation reactor->oxidation Heating & Stirring crude_product Crude Product Mixture oxidation->crude_product sampling Reaction Sampling oxidation->sampling distillation Distillation crude_product->distillation Remove HNO3 neutralization Neutralization (NaOH/KOH) distillation->neutralization purification Nanofiltration / Diffusion Dialysis neutralization->purification Remove Nitrates crystallization Crystallization purification->crystallization final_product Pure Aldaric Acid Salt crystallization->final_product ic_analysis Ion Chromatography sampling->ic_analysis

Caption: Experimental workflow for the nitric acid oxidation of pentoses.

PentoseOxidationReaction pentose Pentose (e.g., D-Xylose) CHO-(CHOH)3-CH2OH arrow + HNO3 / NaNO2 aldaric_acid Pentaric Acid (e.g., Xylaric Acid) COOH-(CHOH)3-COOH arrow->aldaric_acid

Caption: General chemical transformation in the nitric acid oxidation of a pentose.

References

Overcoming solubility issues of D-Xylaric acid in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with D-Xylaric acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a highly polar molecule due to its multiple hydroxyl groups and two carboxylic acid functionalities. This structure leads to a strong hydrogen-bonding network, making it readily soluble in water but only slightly soluble in aqueous acidic solutions.[1] Its solubility in most common organic solvents is limited. A patent for the manufacturing of xylaric acid notes that pure crystals can be obtained from concentrating an aqueous solution without the need for an organic solvent, which further suggests its low solubility in such solvents.[2]

Q2: Why is this compound poorly soluble in many organic solvents?

The poor solubility of this compound in many organic solvents stems from the molecule's high polarity and its capacity to form strong intermolecular hydrogen bonds with itself. For dissolution to occur, the solvent molecules must effectively disrupt this hydrogen-bonding network and form stable interactions with the this compound molecules. Non-polar or weakly polar organic solvents cannot provide the necessary interactions to overcome the strong solute-solute forces.

Q3: Are there any general trends for the solubility of this compound in different types of organic solvents?

While specific quantitative data is scarce, a general trend can be predicted based on the principle of "like dissolves like." Polar aprotic solvents are more likely to be effective than non-polar or polar protic solvents (other than water).

Qualitative Solubility Comparison

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFHigherCan act as hydrogen bond acceptors and have high dielectric constants, which help to solvate the polar this compound.
Polar Protic Methanol, EthanolLow to ModerateCan act as both hydrogen bond donors and acceptors, but their smaller size and less polar nature compared to water may not be sufficient to disrupt the crystal lattice of this compound effectively.
Non-Polar Hexane, TolueneVery Low / InsolubleLack the ability to form significant interactions with the polar functional groups of this compound.
Ethers THF, Diethyl etherVery Low / InsolubleGenerally have low polarity and are poor hydrogen bond donors.

Q4: Can heating improve the solubility of this compound?

Yes, heating can increase the solubility of this compound in a given solvent by providing the energy needed to overcome the intermolecular forces in the solid state. However, it is crucial to be aware of the potential for degradation at elevated temperatures. This compound has a melting point of 150-151 °C.[1] Prolonged heating above this temperature may lead to decomposition. It is advisable to conduct preliminary thermal stability tests if high temperatures are required for dissolution.

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve this compound in organic solvents.

Problem Possible Cause Troubleshooting Steps
This compound does not dissolve in the chosen organic solvent. The solvent is not polar enough to overcome the strong intermolecular hydrogen bonds of this compound.1. Switch to a more polar aprotic solvent like DMSO or DMF. 2. Try a mixture of solvents. For example, a small amount of water in a polar organic solvent might improve solubility. 3. Consider the strategies of salt formation or derivatization to increase solubility.
The solubility is very low, even with heating and stirring. The concentration of this compound is too high for the chosen solvent.1. Reduce the concentration of this compound. 2. If a higher concentration is necessary, explore salt formation or derivatization.
The dissolved this compound precipitates out of solution upon cooling. The solution was supersaturated at a higher temperature.1. Maintain the solution at the elevated temperature for the subsequent experimental steps if possible. 2. If the solution must be at room temperature, consider using a co-solvent system that can maintain solubility at lower temperatures. 3. If precipitation is unavoidable, ensure it is a controlled process to obtain a uniform solid.
The this compound appears to be degrading upon heating. The temperature is too high, or the heating is prolonged.1. Use a lower temperature for a longer duration. 2. Conduct the dissolution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Monitor the integrity of the compound using techniques like TLC or HPLC.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound in organic solvents.

Protocol 1: Salt Formation to Enhance Solubility

Formation of a salt by deprotonating the carboxylic acid groups can significantly increase the polarity and, consequently, the solubility of this compound in polar organic solvents.

Objective: To prepare the disodium salt of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Diethyl ether (or another non-polar solvent for precipitation)

  • Stir plate and stir bar

  • Round-bottom flask

  • pH paper or pH meter

Procedure:

  • Dissolve this compound: In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of methanol.

  • Prepare the base solution: Prepare a 1 M solution of NaOH in methanol. Alternatively, use a saturated solution of sodium bicarbonate in methanol.

  • Neutralization: Slowly add the methanolic NaOH or NaHCO₃ solution dropwise to the this compound suspension while stirring vigorously.

  • Monitor pH: Periodically check the pH of the solution. Continue adding the base until the pH is neutral to slightly basic (pH 7-8). The suspension should become a clear solution as the salt is formed.

  • Precipitate the salt (optional): If the salt is to be isolated, slowly add diethyl ether to the methanolic solution with stirring until a white precipitate forms.

  • Isolate the salt: Collect the precipitate by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Confirm solubility: Test the solubility of the isolated salt in the desired organic solvent (e.g., DMSO, DMF).

Salt_Formation_Workflow cluster_start Starting Materials D-Xylaric_acid This compound in Methanol Mix Mix and Stir D-Xylaric_acid->Mix Base NaOH or NaHCO3 in Methanol Base->Mix Neutralize Neutralize to pH 7-8 Mix->Neutralize Solution Clear Solution of Disodium Xylarate Neutralize->Solution  Success Isolate Precipitate with Diethyl Ether Solution->Isolate Product Isolated Disodium Xylarate Salt Isolate->Product

Workflow for the formation of disodium xylarate.
Protocol 2: Derivatization - Esterification of Carboxylic Acids

Esterifying the carboxylic acid groups of this compound can reduce its polarity and increase its solubility in less polar organic solvents.

Objective: To prepare the dimethyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Acetyl chloride or Thionyl chloride (as a catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 1.0 g of this compound in 20 mL of anhydrous methanol.

  • Catalyst addition: Cool the suspension in an ice bath. Slowly add 0.5 mL of acetyl chloride or thionyl chloride dropwise with stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude dimethyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Esterification_Workflow cluster_start Reactants D-Xylaric_acid This compound Reaction Stir at RT overnight D-Xylaric_acid->Reaction Methanol Anhydrous Methanol Methanol->Reaction Catalyst Acetyl Chloride Catalyst->Reaction Quench Quench with NaHCO3 Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Dry and Concentrate Extraction->Purification Product Dimethyl Xylarate Purification->Product

Workflow for the esterification of this compound.
Protocol 3: Derivatization - Acetonide Protection of Diols

Protecting the hydroxyl groups as acetonides can significantly decrease the polarity of this compound, thereby increasing its solubility in a wider range of organic solvents.

Objective: To prepare the diacetonide of this compound.

Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • Acetone (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Triethylamine

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of anhydrous acetone and 5 mL of 2,2-dimethoxypropane.

  • Catalyst addition: Add a catalytic amount of p-TsOH (e.g., 50 mg).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine to neutralize the acid catalyst.

  • Work-up: Add saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Acetonide_Protection_Logic Start Insoluble this compound Strategy Increase Organic Solubility? Start->Strategy Salt Form a Salt (e.g., Disodium Xylarate) Strategy->Salt  High Polarity Needed Ester Esterify Carboxylic Acids (e.g., Dimethyl Xylarate) Strategy->Ester  Moderate Polarity Needed Acetonide Protect Hydroxyl Groups (e.g., Diacetonide) Strategy->Acetonide  Low Polarity Needed Outcome1 Soluble in Polar Aprotic Solvents Salt->Outcome1 Outcome2 Soluble in Moderately Polar Solvents Ester->Outcome2 Outcome3 Soluble in a Wider Range of Solvents Acetonide->Outcome3

Decision logic for solubility enhancement strategy.

References

Removing impurities from crude D-Xylaric acid preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude D-xylaric acid preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound preparations?

A1: Common impurities depend on the synthetic route. If synthesized by nitric acid oxidation of D-xylose, residual nitric acid can be a significant impurity, and its removal is challenging.[1][2] When produced by the alkaline oxidative degradation of 5-ketogluconic acid, common impurities include formate, calcium 2-ketogluconate, and unfermented glucose.[3]

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification methods include:

  • Calcium Salt Precipitation: this compound can be precipitated as its calcium salt (calcium xylarate), which has low solubility in water, allowing for separation from more soluble impurities.[3]

  • Activated Carbon Treatment: This method is effective for removing colored impurities and other organic byproducts.[4][5]

  • Ion-Exchange Chromatography: This technique is used to remove residual mineral acids, salts, and other charged impurities.[6][7]

  • Recrystallization: This is a final polishing step to achieve high purity this compound crystals.

Q3: My this compound solution is colored. How can I decolorize it?

A3: Activated carbon treatment is the most common and effective method for removing colored impurities from sugar acid solutions.[4][5] The crude this compound solution is treated with powdered or granular activated carbon, which adsorbs the color bodies. The carbon is then removed by filtration.

Q4: I am having trouble crystallizing my purified this compound. What should I do?

A4: Crystallization issues can arise from several factors. If crystals do not form, your solution may be too dilute. Try concentrating the solution further. If the crystallization happens too rapidly, leading to small or impure crystals, you may have cooled the solution too quickly or have too little solvent. In this case, gently reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the supersaturated solution with a few crystals of pure this compound can also promote the growth of larger, more uniform crystals.

Q5: What is a typical final purity and yield I can expect from these purification methods?

A5: With a combination of these methods, it is possible to achieve a final purity of greater than 98%, and in some cases, as high as 99.2%.[3] The overall yield will depend on the initial purity of the crude material and the number of purification steps performed.

Troubleshooting Guides

Problem: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Too much solvent was used, leading to significant product loss in the mother liquor.Concentrate the mother liquor and attempt a second crystallization. For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.
The this compound was not completely dissolved at the higher temperature.Ensure the solution is heated sufficiently to completely dissolve the solid before cooling.
Premature crystallization occurred during hot filtration.Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
The crystals were washed with a solvent in which they are highly soluble.Use a cold, minimal amount of the recrystallization solvent or a solvent in which this compound has low solubility for washing the crystals.
Problem: Product is Oily or Fails to Crystallize
Possible Cause Troubleshooting Step
Presence of significant impurities that inhibit crystallization.Subject the crude material to an initial purification step, such as activated carbon treatment or ion-exchange chromatography, before attempting recrystallization.
The solvent is not appropriate for crystallization.Experiment with different solvent systems. This compound is typically crystallized from concentrated aqueous solutions.
The solution is not sufficiently concentrated.Evaporate more of the solvent to achieve a supersaturated solution.
Problem: Discolored Final Product
Possible Cause Troubleshooting Step
Incomplete removal of colored impurities.Increase the amount of activated carbon used or the contact time during the treatment step. Ensure thorough filtration to remove all carbon particles.
Degradation of this compound at high temperatures.Avoid prolonged heating during dissolution and concentration steps. Use vacuum evaporation to reduce the boiling point of the solvent.
Contamination from equipment.Ensure all glassware and equipment are thoroughly cleaned before use.

Data on Purification Efficiency

The following table summarizes the expected outcomes of different purification techniques. The exact values can vary based on the specific conditions of the experiment and the initial purity of the crude this compound.

Purification Method Target Impurities Typical Purity Achieved Expected Yield
Calcium Salt PrecipitationFormate, 2-ketogluconate, glucose>90%85-95%
Activated Carbon TreatmentColored impurities, organic byproductsPurity improvement varies90-98%
Ion-Exchange ChromatographyMineral acids, salts, charged organics>95%80-95%
RecrystallizationSoluble impurities>98% (can reach >99%)70-90% (per crystallization)

Experimental Protocols

Protocol 1: Purification of this compound via Calcium Salt Precipitation
  • Dissolution: Dissolve the crude this compound in water to a concentration of approximately 20%.

  • Precipitation: Heat the solution to around 70°C and slowly add a stoichiometric amount of calcium hydroxide or calcium carbonate with stirring. The sparingly soluble calcium xylarate will precipitate out of the solution.

  • Cooling and Filtration: Allow the mixture to cool to room temperature to ensure complete precipitation. Filter the precipitated calcium xylarate using a Buchner funnel and wash the filter cake with cold water to remove soluble impurities like formates.[3]

  • Acidification: Resuspend the calcium xylarate cake in water and acidify with a stoichiometric amount of sulfuric acid or oxalic acid with stirring. This will precipitate calcium sulfate or calcium oxalate, respectively, leaving the free this compound in the solution.

  • Removal of Calcium Salt: Filter off the precipitated calcium sulfate or oxalate.

  • Final Polish (Optional): Pass the resulting this compound solution through a cation-exchange resin to remove any remaining calcium ions.

  • Concentration and Crystallization: Concentrate the purified this compound solution under reduced pressure and allow it to crystallize.

Protocol 2: Decolorization with Activated Carbon
  • Preparation: Prepare a solution of crude or partially purified this compound in water (e.g., 10-20% w/v).

  • Treatment: Add powdered activated carbon to the solution (typically 1-5% by weight of the solute).

  • Adsorption: Heat the mixture to 50-70°C and stir for 30-60 minutes to allow for the adsorption of colored impurities.

  • Filtration: Filter the hot solution through a bed of celite or a fine filter paper to completely remove the activated carbon. The resulting solution should be colorless.

  • Further Processing: The decolorized solution can then be further purified by ion-exchange chromatography or taken directly to crystallization.

Visualizations

Experimental Workflow for this compound Purification

G A Crude this compound (e.g., from synthesis) B Dissolution in Water A->B C Calcium Salt Precipitation (add Ca(OH)2 or CaCO3) B->C Optional Step 1 G Activated Carbon Treatment (for color removal) B->G Alternative Path D Filtration & Washing of Calcium Xylarate C->D E Acidification (add H2SO4 or Oxalic Acid) D->E F Filtration of CaSO4 or Calcium Oxalate E->F F->G Optional Step 2 H Ion-Exchange Chromatography (for salt removal) F->H Alternative Path G->H I Concentration & Recrystallization H->I J Pure this compound Crystals I->J

Caption: A typical experimental workflow for the purification of this compound.

Logical Relationship of Crystallization Problems and Solutions

G cluster_problems Common Crystallization Problems cluster_solutions Potential Solutions P1 No Crystals Form S1 Concentrate Solution P1->S1 S2 Add Seed Crystals P1->S2 P2 Oily Precipitate S3 Change Solvent System P2->S3 S4 Pre-purify Crude Material P2->S4 P3 Rapid Crystal Formation (low purity) S5 Slow Cooling P3->S5 S6 Use More Solvent & Re-crystallize P3->S6 P4 Low Yield P4->S6 S7 Recover from Mother Liquor P4->S7

Caption: Troubleshooting logic for this compound crystallization.

References

Technical Support Center: D-Xylaric Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with D-Xylaric acid. It provides essential information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a five-carbon aldaric acid, a type of sugar acid. Its stability is a primary concern due to its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This moisture absorption can lead to physical changes, such as clumping and deliquescence, as well as chemical degradation, impacting its purity and performance in experimental assays.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound, particularly in the presence of moisture and at elevated temperatures, are believed to be:

  • Lactone Formation: Intramolecular esterification between one of the carboxylic acid groups and a hydroxyl group can lead to the formation of monolactones or dilactones. This is a reversible equilibrium but can alter the chemical properties of the compound.

  • Oxidation: While this compound is an oxidation product of D-xylose, further oxidation under harsh conditions can lead to fragmentation and the formation of smaller organic acids.

  • Maillard Reaction: In the presence of amino acids or other nitrogen-containing compounds, this compound can potentially undergo non-enzymatic browning (Maillard reaction), leading to discoloration.[1][2]

Q3: What are the ideal long-term storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed, opaque container in a controlled, low-humidity environment. The use of a desiccator containing a suitable desiccant, such as silica gel or calcium chloride, is highly recommended to minimize moisture exposure.[3][4][5] Storage at reduced temperatures (2-8°C) can further slow down potential degradation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Clumping or Caking of Powder Absorption of atmospheric moisture due to its hygroscopic nature.1. Immediately transfer the powder to a desiccator containing a fresh or regenerated desiccant.2. Gently break up clumps with a clean, dry spatula before weighing.3. For future use, store in smaller, well-sealed containers to minimize exposure of the entire stock to ambient air.[6]
Discoloration (Yellowing or Browning) 1. Maillard reaction in the presence of nitrogen-containing impurities.2. Oxidative degradation from prolonged exposure to air and/or light.1. Store the compound in an inert atmosphere (e.g., under argon or nitrogen).2. Use amber-colored vials or store in the dark to protect from light.3. Ensure high purity of the starting material to minimize reactive impurities.[1][2]
Inconsistent Results in Solution-Based Assays 1. Equilibrium between this compound and its lactone forms in solution.2. Degradation due to inappropriate pH of the solvent.1. Allow solutions to equilibrate for a consistent period before use.2. Control the pH of the solution; acidic conditions may favor lactone formation.[7]3. Prepare fresh solutions for each experiment to minimize time-dependent changes.
Precipitation from Aqueous Solution 1. Exceeding the solubility limit of this compound.2. Changes in pH affecting the ionization state and solubility.1. Consult solubility data and ensure the concentration is within the soluble range.2. Buffer the solution to a pH where this compound is in its more soluble salt form (typically neutral to slightly alkaline pH).3. Consider gentle warming and sonication to aid dissolution, but be mindful of potential degradation at elevated temperatures.

Experimental Protocols

Protocol 1: Hygroscopicity Assessment of this compound

This protocol outlines a simple gravimetric method to assess the hygroscopicity of this compound.

Materials:

  • This compound powder

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing dish (pre-dried)

  • Humidity chamber (a sealed container with a saturated salt solution to maintain a specific relative humidity, e.g., a saturated solution of sodium chloride creates ~75% RH)

  • Desiccator with a potent desiccant

Methodology:

  • Dry the weighing dish in an oven at 105°C for 1 hour and then cool to room temperature in a desiccator.

  • Accurately weigh approximately 100 mg of this compound into the pre-dried weighing dish and record the initial weight (W_initial).

  • Place the weighing dish with the sample in a humidity chamber at a controlled temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), quickly remove the weighing dish from the humidity chamber and reweigh it. Record the weight at each time point (W_t).

  • Calculate the percentage weight gain at each time point using the formula: % Weight Gain = ((W_t - W_initial) / W_initial) * 100

  • Plot the percentage weight gain against time to observe the rate and extent of moisture absorption.

Protocol 2: Forced Degradation Study of this compound (Acidic and Basic Hydrolysis)

This protocol is designed to intentionally degrade this compound to understand its stability profile under hydrolytic stress.[8][9][10]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC-grade water

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

Methodology:

  • Acid Hydrolysis: a. Prepare a solution of this compound in 0.1 M HCl at a known concentration (e.g., 1 mg/mL). b. Take an initial sample (t=0) for HPLC analysis. c. Heat the solution at a controlled temperature (e.g., 60°C). d. Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours). e. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis: a. Prepare a solution of this compound in 0.1 M NaOH at the same concentration. b. Follow the same procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • HPLC Analysis: a. Analyze the initial and stressed samples by a validated HPLC method to quantify the remaining this compound and detect the formation of degradation products. b. The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples to the initial sample.

Data Presentation

The following tables summarize expected trends in this compound stability based on general principles for hygroscopic sugar acids. Actual quantitative data would be generated from specific stability studies.

Table 1: Expected Impact of Temperature and Humidity on Solid this compound Stability

TemperatureRelative Humidity (RH)Expected Physical State after 30 daysExpected Purity
25°C<10% (Desiccated)Free-flowing powder>99%
25°C40%Free-flowing powder>98%
25°C75%Clumped powder, potential deliquescence<95%
40°C<10% (Desiccated)Free-flowing powder>98%
40°C75%Significant clumping and deliquescence<90%

Table 2: Expected Impact of pH on this compound Stability in Aqueous Solution at 25°C

pHPredominant SpeciesExpected Degradation PathwayStability
2This compound (protonated)Lactone formationModerate
4D-Xylarate (partially ionized)Lactone formation/hydrolysis equilibriumGood
7D-Xylarate (fully ionized)Minimal degradationHigh
10D-Xylarate (fully ionized)Potential for oxidative degradationModerate

Visualizations

degradation_pathway D_Xylaric_Acid This compound Lactone D-Xylo-1,4-lactone (or other isomers) D_Xylaric_Acid->Lactone Dehydration (e.g., heat, acid) Lactone->D_Xylaric_Acid Hydrolysis (e.g., water, base) Degradation_Products Further Degradation Products Lactone->Degradation_Products Further Reactions

Caption: Potential degradation pathway of this compound via lactone formation.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Analysis Desiccated Desiccated (<10% RH) Visual Visual Inspection Desiccated->Visual Sampling over Time Weight Weight Gain Desiccated->Weight Sampling over Time Purity Purity Assay (HPLC) Desiccated->Purity Sampling over Time Ambient Ambient (~40% RH) Ambient->Visual Sampling over Time Ambient->Weight Sampling over Time Ambient->Purity Sampling over Time Humid Humid (>75% RH) Humid->Visual Sampling over Time Humid->Weight Sampling over Time Humid->Purity Sampling over Time D_Xylaric_Acid This compound Sample D_Xylaric_Acid->Desiccated Exposure D_Xylaric_Acid->Ambient Exposure D_Xylaric_Acid->Humid Exposure

Caption: Experimental workflow for assessing this compound stability.

References

Troubleshooting peak tailing in HPLC analysis of D-Xylaric acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of D-Xylaric Acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of this compound, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect resolution, accuracy, and reproducibility.[1] It is often characterized by an asymmetric peak with a trailing edge that extends beyond the ideal Gaussian shape. The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention. For polar and acidic compounds like this compound, secondary interactions with the stationary phase are a frequent cause.

What causes peak tailing in the HPLC analysis of this compound?

Peak tailing for an acidic analyte like this compound can stem from several factors, from interactions with the stationary phase to issues with the mobile phase and HPLC system. The following table summarizes the most common causes and their corresponding solutions.

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions This compound, with its polar carboxyl and hydroxyl groups, can interact with residual silanol groups (-Si-OH) on the surface of silica-based columns. These interactions are a primary cause of peak tailing, especially at mid-range pH where silanols can be ionized.[1]- Use a modern, end-capped column: Select a high-purity, Type B silica column that is well end-capped to minimize the number of free silanol groups.[2] - Adjust mobile phase pH: Lower the mobile phase pH to be at least 2 pH units below the pKa of this compound (predicted pKa ≈ 2.98). A pH of ~2.5 will ensure the analyte is in its protonated, less polar form and will also suppress the ionization of silanol groups.[3]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the acid will be present, leading to peak broadening and tailing.[3]- Maintain a low pH: Use a mobile phase buffered to a pH of 2.5 or lower. A dilute solution of a strong acid like sulfuric acid is often effective.
Insufficient Buffer Capacity A low buffer concentration may not be sufficient to maintain a consistent pH throughout the column, especially upon injection of the sample, leading to inconsistent ionization and peak tailing.- Increase buffer concentration: If using a buffer, ensure its concentration is adequate, typically in the range of 10-50 mM.[1]
Column Contamination or Degradation Accumulation of contaminants from the sample matrix on the column inlet frit or within the packing material can create active sites that cause peak tailing. Column degradation over time can also expose more silanol groups.- Use a guard column: A guard column can protect the analytical column from strongly retained or particulate matter. - Implement sample cleanup: Utilize solid-phase extraction (SPE) or filtration to remove interfering substances from the sample matrix. - Flush the column: Regularly flush the column with a strong solvent to remove contaminants. If a void is suspected at the column inlet, reversing the column (if permissible by the manufacturer) and flushing may help.[2]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.- Reduce injection volume or sample concentration: Dilute the sample and re-inject to see if the peak shape improves.[4]
Extra-Column Dead Volume Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.- Minimize tubing length and diameter: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible.[5] - Ensure proper connections: Check that all fittings are secure and properly seated to avoid dead volume.
Metal Chelation Trace metal impurities within the silica matrix of the column can chelate with the carboxyl groups of this compound, causing peak tailing.- Use a high-purity column: Modern columns are manufactured with low metal content. - Add a chelating agent (with caution): In some cases, adding a weak chelating agent to the mobile phase can mitigate this effect, but this should be approached carefully as it can impact the chromatography in other ways.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even when using a C18 column?

While C18 columns are common for reversed-phase HPLC, the underlying silica support can still have residual silanol groups that interact with polar analytes like this compound.[1] To mitigate this, ensure you are using a high-quality, end-capped C18 column and that your mobile phase is at a sufficiently low pH (e.g., pH 2.5) to suppress both the ionization of the xylaric acid and the silanol groups. For highly polar compounds like sugar acids, a specialized column like an ion-exchange or ligand-exchange column may provide better peak shape.[4][6]

Q2: What is the ideal mobile phase pH for analyzing this compound?

The ideal mobile phase pH should be at least 2 pH units below the pKa of the analyte to ensure it is in a single, non-ionized form.[3] The predicted pKa of xylaric acid is approximately 2.98. Therefore, a mobile phase pH of around 2.5 or lower is recommended. This can be achieved using a dilute solution of an acid like sulfuric acid or a buffer system suitable for low pH ranges.

Q3: Can I use a mobile phase additive to reduce peak tailing?

For acidic compounds, the most effective "additive" is a sufficient concentration of an acid to lower the pH. Historically, additives like triethylamine were used to mask silanol interactions, but this is more relevant for basic compounds and less common with modern, high-purity columns.[1] Sticking to a well-buffered or acidified mobile phase at the correct pH is the best strategy for this compound.

Q4: How can I confirm if my column is the source of the peak tailing?

To determine if the column is the issue, you can try the following:

  • Inject a neutral, well-behaved compound: If a neutral compound like toluene gives a symmetrical peak, it suggests that the tailing is specific to the acidic nature of this compound and its interaction with the column.

  • Replace the column: If you have a new, identical column, substituting it can quickly confirm if the original column was contaminated or degraded.[2]

  • Check for voids: A sudden appearance of peak tailing for all compounds could indicate a void at the column inlet.[4]

Q5: What type of column is best suited for this compound analysis?

For the analysis of sugar acids, ion-exchange or ligand-exchange chromatography is often preferred and can provide excellent peak shapes.[6][7] Columns such as the Aminex HPX-87H are specifically designed for the analysis of organic acids and carbohydrates and are a highly recommended choice.[1][2][3][4][5] These columns typically use a simple, isocratic mobile phase of dilute sulfuric acid.

Experimental Protocols

Recommended Starting HPLC Method for this compound

This method is based on established protocols for the analysis of similar organic and sugar acids and is a good starting point for method development and troubleshooting.

  • Column: Aminex HPX-87H (300 x 7.8 mm)[1][2][3][4][5]

  • Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35 - 50 °C (Optimizing temperature can improve peak shape and resolution)

  • Injection Volume: 10 - 20 µL

  • Detector: UV at 210 nm or Refractive Index (RI)

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue Potential Systemic Issue check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Interaction check_all_peaks->analyte_specific_issue No all_peaks_tail Yes check_dead_volume Check for extra-column dead volume (fittings, tubing) system_issue->check_dead_volume check_column_void Inspect for column void or blockage check_dead_volume->check_column_void check_overload Check for column overload (reduce concentration/volume) check_column_void->check_overload resolved Peak Shape Improved check_overload->resolved one_peak_tails No check_ph Verify Mobile Phase pH (should be <= 2.5) analyte_specific_issue->check_ph check_column_chem Evaluate Column Chemistry check_ph->check_column_chem use_endcapped Use high-purity, end-capped C18 check_column_chem->use_endcapped consider_ion_exchange Consider specialized column (e.g., Aminex HPX-87H) use_endcapped->consider_ion_exchange consider_ion_exchange->resolved

Caption: Troubleshooting workflow for peak tailing of this compound.

References

Minimizing lactone formation from D-Xylaric acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Xylaric acid in solution. The primary focus is on understanding and minimizing the formation of its corresponding lactones.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in analytical chromatography (e.g., HPLC, IC). Formation of one or more lactone species (e.g., monolactones, dilactones) of this compound.1. Adjust the pH of your sample to a neutral or slightly alkaline range (pH 7.0-8.0) to hydrolyze the lactones back to the open-chain carboxylate form. 2. Analyze your sample using the provided HPLC-RID protocol to confirm the presence of multiple species. 3. Prepare fresh solutions of this compound in a neutral buffer for immediate use.
Drifting pH of unbuffered this compound solutions. Spontaneous lactonization of the free acid form, which is a stronger acid than the resulting lactone, leading to a decrease in free protons and a rise in pH.1. Use a suitable buffer system (e.g., phosphate or bicarbonate buffer) to maintain a stable pH, preferably in the neutral to slightly alkaline range. 2. For unbuffered solutions, prepare them fresh and use them promptly.
Inconsistent results in biological or chemical assays. The presence of varying amounts of this compound and its lactones, which may have different biological activities or reaction kinetics.1. Standardize your sample preparation by ensuring complete hydrolysis of any lactones to the open-chain form by adjusting the pH to the neutral-alkaline range and allowing sufficient time for equilibration. 2. Quantify the concentration of the active species (presumably the open-chain form) using a validated analytical method like HPLC or quantitative NMR before each experiment.
Difficulty dissolving crystalline this compound. The crystalline form may be a lactone or a mixture of the acid and lactones, which can have different solubilities.1. Attempt dissolution in a slightly alkaline buffer (pH 7.0-8.0) to facilitate the opening of the lactone ring to the more soluble carboxylate salt. 2. Gentle warming can aid dissolution, but avoid prolonged heating at high temperatures, especially in acidic or neutral solutions, as this can promote further lactonization.
Formation of a solid precipitate upon acidification of a this compound salt solution. Acidification below the pKa of this compound will protonate the carboxylate groups, and if the concentration is high enough, the less soluble free acid or its lactones may precipitate.1. If the free acid is desired, control the rate of acidification and temperature to manage precipitation. 2. To keep this compound in solution, maintain the pH above its pKa.

Frequently Asked Questions (FAQs)

1. What is lactone formation and why does it occur with this compound?

Lactone formation, or lactonization, is an intramolecular esterification reaction where a hydroxyl group and a carboxylic acid group on the same molecule react to form a cyclic ester (a lactone) and a molecule of water. This compound, being a polyhydroxy dicarboxylic acid, can form various monolactones and potentially dilactones. This is a reversible equilibrium reaction influenced by factors such as pH, temperature, and solvent.

2. Under what conditions is lactone formation from this compound favored?

Based on studies of analogous sugar acids, lactone formation is generally favored under acidic conditions (pH below the pKa of the carboxylic acid) and at elevated temperatures.[1] The removal of water during processes like rotary evaporation can also drive the equilibrium towards the lactone forms.

3. How can I minimize lactone formation in my this compound solutions?

To minimize lactone formation, it is recommended to:

  • Maintain a neutral to slightly alkaline pH: Keeping the pH of the solution between 7.0 and 8.0 will ensure the carboxylic acid groups are deprotonated, thus preventing intramolecular esterification.

  • Work at low temperatures: Prepare and store this compound solutions at refrigerated temperatures (2-8 °C) to slow down the rate of lactonization.

  • Avoid concentrating solutions under acidic conditions: If concentration is necessary, first adjust the pH to the neutral-alkaline range. Consider using methods like lyophilization (freeze-drying) from a neutral pH solution as an alternative to rotary evaporation.

  • Use freshly prepared solutions: For critical applications, it is best to prepare this compound solutions immediately before use.

4. What are the likely lactones that can form from this compound?

This compound is a five-carbon dicarboxylic acid. The most probable lactones to form are γ-lactones (five-membered rings), which are generally more stable. It is plausible that D-xylaro-1,4-lactone and D-xylaro-5,2-lactone could form. Under forcing conditions, such as high temperatures, the formation of a dilactone is also possible. Studies on the closely related xylonic acid show a strong preference for the γ-lactone, with the δ-lactone only being observed at very low pH (<2.5).[2]

5. How can I detect and quantify this compound and its lactones?

The most common methods for the analysis of this compound and its lactones are:

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): This method can separate and quantify the different forms. An ion-exchange column is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify and quantify the different species in solution based on their unique chemical shifts. Quantitative NMR (qNMR) can provide accurate concentration measurements of each component.

6. What are the expected equilibrium concentrations of this compound and its lactones?

Data Summary

The following table summarizes key quantitative data for xylonic acid, a close structural analog of this compound, which can be used as an estimate.

ParameterValue (for Xylonic Acid)Analytical MethodReference
pKₐ₁ (Carboxylic Acid)3.65 ± 0.34¹³C NMR[2]
Lactone Hydrolysis Constant (KL)4.08¹³C NMR[2]

Experimental Protocols

Protocol 1: Preparation of a Lactone-Minimized this compound Solution

This protocol describes the preparation of a this compound solution where the equilibrium is shifted significantly towards the open-chain dicarboxylate form.

Materials:

  • Crystalline this compound (or a lactone form)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Hydrochloric acid (HCl) solution

  • pH meter

  • Volumetric flask

  • Stir plate and stir bar

  • Deionized water

Procedure:

  • Weigh the desired amount of this compound and transfer it to a beaker.

  • Add a volume of deionized water to dissolve the acid, typically to about 80% of the final desired volume.

  • While stirring, slowly add 0.1 M NaOH dropwise to raise the pH of the solution to between 7.5 and 8.0. The lactone forms will hydrolyze to the open-chain dicarboxylate salt.

  • Allow the solution to stir at room temperature for at least one hour to ensure complete hydrolysis of the lactones.

  • Carefully adjust the pH to the desired final value using 0.1 M HCl or 0.1 M NaOH. For minimizing lactone formation, a final pH of 7.0-7.5 is recommended.

  • Transfer the solution quantitatively to a volumetric flask and bring it to the final volume with deionized water.

  • Store the solution at 2-8 °C and use it as soon as possible.

Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy

This protocol provides a general method for quantifying the relative amounts of this compound and its lactones in a solution.

Materials:

  • This compound sample solution

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., maleic acid, DSS)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately prepare a stock solution of the internal standard in D₂O.

  • In an NMR tube, combine a known volume of the this compound sample solution with a known volume of the internal standard stock solution.

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure accurate integration.

  • Identify the distinct proton signals for the open-chain this compound and each lactone species.

  • Integrate the area of a well-resolved peak for each species and for the internal standard.

  • Calculate the concentration of each species using the following formula:

    Cx = (Ix / Nx) * (Nis / Iis) * Cis

    Where:

    • Cx = Concentration of the species of interest

    • Ix = Integral of the signal for the species of interest

    • Nx = Number of protons giving rise to the signal for the species of interest

    • Nis = Number of protons for the integrated signal of the internal standard

    • Iis = Integral of the signal for the internal standard

    • Cis = Concentration of the internal standard

Visualizations

D_Xylaric_Acid_Equilibrium cluster_conditions Influencing Conditions Acidic_pH Acidic pH (low) MonoL Monolactones (e.g., 1,4-lactone) Acidic_pH->MonoL Favors High_Temp High Temperature High_Temp->MonoL Favors DiL Dilactone High_Temp->DiL May Favor Neutral_pH Neutral/Alkaline pH (high) DXA This compound (Open-chain) Neutral_pH->DXA Favors Low_Temp Low Temperature Low_Temp->DXA Favors DXA->MonoL + H₂O - H₂O MonoL->DiL + H₂O - H₂O

References

Scaling up D-Xylaric acid production for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up D-xylaric acid production through microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial strains used for this compound production?

A1: Several microorganisms have been successfully used for the production of D-xylonate, the precursor to this compound. Gram-negative bacteria such as Gluconobacter oxydans and Pseudomonas putida are notable natural producers.[1][2][3] Genetically engineered strains of Escherichia coli, as well as yeasts like Saccharomyces cerevisiae and Kluyveromyces lactis, have also been developed for this purpose.[1][2][4]

Q2: What are the typical yields and productivities I can expect?

A2: Yields and productivities can vary significantly depending on the microbial strain, fermentation process, and substrate used. Gluconobacter oxydans has demonstrated high yields, converting D-xylose to D-xylonate at a yield of approximately 1.1 g/g.[1] Engineered E. coli has also achieved high titers, producing up to 39 g/L of D-xylonic acid from 40 g/L of D-xylose in a batch process.[1][3] For a detailed comparison of different production strains, please refer to the data summary table below.

Q3: My microbial strain is sensitive to inhibitors from lignocellulosic hydrolysates. What can I do?

A3: Sensitivity to inhibitors from biomass hydrolysates is a common challenge that can reduce fermentation rates and yields.[2][3][4] Several strategies can be employed to mitigate these effects:

  • Detoxification of the hydrolysate: Pre-treatment of the hydrolysate using methods like overliming, activated carbon treatment, or ion exchange can remove inhibitory compounds.

  • Strain adaptation: Gradually adapting your microbial strain to increasing concentrations of the hydrolysate can improve its tolerance.

  • Use of robust strains: Some strains, like certain industrial strains of Saccharomyces cerevisiae, have a higher intrinsic tolerance to such inhibitors.[2][4]

Q4: What are the key downstream processing steps for purifying this compound?

A4: A common method for the purification of this compound from a fermentation broth involves the following steps:

  • Biomass removal: Centrifugation or filtration to separate the microbial cells from the culture supernatant.

  • Precipitation: Addition of a calcium source, such as lime (calcium hydroxide), calcium chloride, or calcium carbonate, to the supernatant to precipitate calcium xylarate.[5]

  • Recovery of the salt: The precipitated calcium xylarate is then recovered by filtration.[5]

  • Acidification: The purified calcium xylarate is treated with a strong acid, such as sulfuric acid or oxalic acid, to release the free this compound and precipitate the calcium as calcium sulfate or calcium oxalate.[5]

  • Crystallization: The resulting solution of this compound can be concentrated and cooled to induce crystallization, yielding a purified product.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Titer 1. Suboptimal fermentation conditions (pH, temperature, aeration).2. Nutrient limitation in the culture medium.3. Presence of metabolic byproducts inhibiting production.4. Low cell density.1. Optimize fermentation parameters. For instance, G. oxydans has shown good production rates at a pH between 4.5 and 6.5.[1]2. Supplement the medium with essential nutrients, such as yeast extract or peptone.3. Investigate the formation of inhibitory byproducts and consider metabolic engineering to redirect flux away from their production.4. Optimize inoculum size and growth conditions to achieve a higher biomass before the production phase.
Poor Yield on Substrate 1. Competing metabolic pathways are consuming the D-xylose substrate.2. The microbial strain has low conversion efficiency.1. For engineered strains, ensure that endogenous pathways for D-xylose and D-xylonate metabolism are blocked.[1][3]2. Consider using a different production strain with a higher reported yield, such as Gluconobacter oxydans.[1]
Inconsistent Fermentation Performance 1. Variability in the composition of the lignocellulosic hydrolysate.2. Inconsistent inoculum quality.1. Implement a consistent detoxification protocol for the hydrolysate to minimize batch-to-batch variation.2. Standardize the inoculum preparation procedure, ensuring a consistent cell density and viability.
Difficulty in Downstream Purification 1. Incomplete precipitation of calcium xylarate.2. Co-precipitation of impurities.3. Difficulty in filtering the precipitated salts.1. Adjust the pH and the amount of calcium source added to optimize precipitation.2. Wash the precipitated calcium xylarate to remove soluble impurities.[5]3. Heating the reaction medium to around 70°C followed by cooling can lead to the formation of larger, more easily filterable crystals of calcium salts.[5]

Data Presentation

Table 1: Comparison of D-Xylonate Production by Various Microbial Strains

Microbial StrainD-Xylose (g/L)D-Xylonate (g/L)Yield (g/g)Volumetric Productivity (g/L/h)Process
Gluconobacter oxydans (ATCC621)1001091.12.5Batch
Pseudomonas fragi ATCC49731501621.11.4Batch
Enterobacter cloacea200190~1.01.6Batch
Engineered Escherichia coli40391.01.1Batch

Source: Adapted from data presented in a review on microbial D-xylonate production.[1]

Experimental Protocols

Protocol 1: Batch Fermentation of D-Xylonate using Gluconobacter oxydans

Objective: To produce D-xylonate from D-xylose using a batch fermentation process with Gluconobacter oxydans.

Materials:

  • Gluconobacter oxydans strain (e.g., ATCC 621)

  • Fermentation medium (e.g., yeast extract, D-xylose)

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Base for pH control (e.g., NaOH or CaCO₃)

Methodology:

  • Prepare the fermentation medium and sterilize it.

  • Inoculate the bioreactor with a seed culture of G. oxydans.

  • Set the fermentation parameters:

    • Temperature: 30°C

    • pH: Maintain between 5.5 and 6.5 by the addition of a base.[1]

    • Aeration: Provide sufficient aeration to maintain a dissolved oxygen level that supports oxidative fermentation.

  • Monitor the fermentation by taking samples periodically to measure cell density, D-xylose consumption, and D-xylonate production.

  • Continue the fermentation until the D-xylose is depleted or D-xylonate production ceases.

  • Harvest the fermentation broth for downstream processing.

Protocol 2: Purification of this compound via Calcium Salt Precipitation

Objective: To purify this compound from the fermentation broth.

Materials:

  • Fermentation broth containing D-xylonate

  • Calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂)

  • Sulfuric acid (H₂SO₄)

  • Filtration apparatus

Methodology:

  • Remove the microbial biomass from the fermentation broth by centrifugation or microfiltration.

  • To the cell-free supernatant, add calcium carbonate or calcium hydroxide to precipitate calcium xylarate. The amount added should be stoichiometric or in slight excess relative to the amount of this compound formed.[5]

  • Heat the mixture to approximately 70°C and then allow it to cool to facilitate the formation of larger crystals of calcium xylarate.[5]

  • Filter the mixture to recover the precipitated calcium xylarate. Wash the precipitate with water to remove soluble impurities.[5]

  • Resuspend the calcium xylarate in water and slowly add sulfuric acid to lower the pH. This will precipitate calcium sulfate and release the free this compound into the solution.

  • Filter the mixture to remove the precipitated calcium sulfate.

  • The resulting solution contains purified this compound, which can be further concentrated and crystallized.

Visualizations

Microbial_D_Xylaric_Acid_Production cluster_upstream Upstream Processing cluster_downstream Downstream Processing D_Xylose D-Xylose (Substrate) Fermentation Fermentation D_Xylose->Fermentation Microbial_Strain Microbial Strain (e.g., G. oxydans) Microbial_Strain->Fermentation Broth Fermentation Broth (contains D-Xylonate) Fermentation->Broth Purification Purification (Precipitation & Acidification) Broth->Purification D_Xylaric_Acid This compound (Final Product) Purification->D_Xylaric_Acid

Caption: A simplified workflow for the microbial production of this compound.

Metabolic_Pathway D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,5-lactone D_Xylose->D_Xylonolactone D-xylose dehydrogenase D_Xylonate D-Xylonate D_Xylonolactone->D_Xylonate Lactonase D_Xylaric_Acid This compound (via further oxidation) D_Xylonate->D_Xylaric_Acid

Caption: The metabolic pathway from D-xylose to this compound.

References

Validation & Comparative

A Comparative Guide to D-Xylaric Acid and D-Glucaric Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and bio-based polymers has propelled research into the use of sugar-derived monomers. Among these, D-xylaric acid and D-glucaric acid, both aldaric acids, have emerged as promising candidates for the synthesis of polyesters and polyamides. Their chirality and functionality offer the potential for creating polymers with unique properties. This guide provides an objective comparison of this compound and D-glucaric acid in polymer synthesis, supported by available experimental data.

Introduction to this compound and D-Glucaric Acid

This compound is a five-carbon aldaric acid derived from the oxidation of D-xylose, a major component of hemicellulose. D-glucaric acid is a six-carbon aldaric acid produced by the oxidation of D-glucose. Both molecules possess two carboxylic acid groups and multiple hydroxyl groups, making them suitable for step-growth polymerization. The stereochemistry of the hydroxyl groups along their carbon backbones plays a crucial role in determining the final properties of the resulting polymers.

Below are the chemical structures of this compound and D-glucaric acid:

Caption: Chemical structures of D-Xylaric and D-Glucaric acid.

Comparative Performance in Polymer Synthesis

The primary application of these aldaric acids in polymer science has been in the synthesis of polyamides and, to a lesser extent, polyesters. The performance of the resulting polymers is influenced by the choice of co-monomer (e.g., diamine or diol) and the polymerization conditions.

Polyamide Synthesis

A direct comparison of polyamides synthesized from this compound (specifically, meso-xylaric acid) and D-glucaric acid with various even-numbered alkylenediamines has been reported. The data reveals differences in melting points and water solubility, which are attributed to the conformational differences of the aldaryl monomer units. Polyamides derived from meso-xylaric acid and D-glucaric acid tend to adopt bent conformations, which can reduce intermolecular attractive forces between polymer chains.

Table 1: Comparison of Polyamides from meso-Xylaric Acid and D-Glucaric Acid

Aldaric AcidDiamineMelting Point (°C)Water Solubility
meso-Xylaric AcidEthylenediamine (C2)224-226Soluble
1,4-Butanediamine (C4)208-210Soluble
1,6-Hexanediamine (C6)200-202Insoluble
1,8-Octanediamine (C8)195-197Insoluble
1,10-Decanediamine (C10)190-192Insoluble
1,12-Dodecanediamine (C12)186-188Insoluble
D-Glucaric AcidEthylenediamine (C2)210-212Soluble
1,4-Butanediamine (C4)198-200Soluble
1,6-Hexanediamine (C6)190-192Insoluble
1,8-Octanediamine (C8)185-187Insoluble
1,10-Decanediamine (C10)180-182Insoluble
1,12-Dodecanediamine (C12)176-178Insoluble

Data sourced from Kiely, D. E., Chen, L., & Lin, T. H. (2000). Synthetic polyhydroxypolyamides from galactaric, xylaric, D-glucaric, and D-mannaric acids and alkylenediamine monomers—Some comparisons. Journal of Polymer Science Part A: Polymer Chemistry, 38(5), 594-603.

Polyester Synthesis

Direct comparative data for polyesters derived from this compound and D-glucaric acid is limited in the available literature. However, studies on D-glucaric acid-based polyesters and xylitol (a precursor to xylaric acid)-based polyesters provide some insights.

Polyesters synthesized from D-glucaric acid often require modification of the acid to improve its solubility in organic solvents and to prevent side reactions from the hydroxyl groups. For instance, bis(tetrabutylammonium) D-glucarate (TBA-GA) has been successfully polymerized with various dihalide compounds to yield polyesters with pendent hydroxyl groups. These polyesters generally exhibit lower thermal stabilities compared to their non-hydroxylated counterparts like those derived from adipic acid[1].

Enzymatic synthesis has been employed to produce polyesters from xylitol and divinyl adipate, resulting in hydrophilic and biodegradable materials. The properties of these polyesters can be tuned by modifying the pendant hydroxyl groups.

Table 2: Properties of Polyesters Derived from D-Glucaric Acid and a Xylitol-Based Monomer

MonomerCo-monomerPolymer TypeMolecular Weight (Mw, Da)Thermal Properties
D-Glucaric Acid (as GAA)Various diolsPolyester400 - 700Thermoplastic
XylitolDivinyl adipatePolyester--

Note: Direct comparative data is not available. Data for D-glucaric acid is from Wu et al. (2016) and for xylitol is from another study. "-" indicates data not available in the cited sources.

Experimental Protocols

Synthesis of Poly(alkylene aldaramide)s

The following is a general procedure for the synthesis of polyamides from aldaric acids, as adapted from the work of Kiely and colleagues.

1. Esterification of the Aldaric Acid:

  • A suspension of the aldaric acid (e.g., D-glucaric acid or meso-xylaric acid) in an alcohol (e.g., methanol) is treated with a catalyst such as acetyl chloride at reflux temperature.

  • The reaction mixture is refluxed for a specified period (e.g., 4 hours) to form the corresponding dialkyl ester.

  • The solvent is then removed under reduced pressure to yield the crude ester.

2. Polycondensation:

  • The esterified aldaric acid is dissolved in a suitable solvent like methanol.

  • An equimolar amount of the desired alkylenediamine, also dissolved in the same solvent, is added to the ester solution at room temperature with stirring.

  • The polymerization is allowed to proceed at room temperature for a period of 24 to 72 hours.

  • The resulting polyamide precipitates from the solution and is collected by filtration, washed with a suitable solvent (e.g., methanol or water), and dried under vacuum.

G Aldaric_Acid Aldaric Acid (D-Xylaric or D-Glucaric) Esterification Esterification (e.g., with Methanol/Acetyl Chloride) Aldaric_Acid->Esterification Dialkyl_Ester Dialkyl Aldarate Esterification->Dialkyl_Ester Polycondensation Polycondensation Dialkyl_Ester->Polycondensation Polyamide Poly(alkylene aldaramide) Polycondensation->Polyamide Diamine Alkylenediamine Diamine->Polycondensation

Caption: General workflow for polyamide synthesis.

Synthesis of Polyesters from Modified D-Glucaric Acid

This protocol is based on the modification of D-glucaric acid to improve its solubility for polyester synthesis.

1. Preparation of Bis(tetrabutylammonium) D-glucarate (TBA-GA):

  • Monopotassium D-glucarate is neutralized with tetrabutylammonium hydroxide (TBA-OH) in water.

  • The water is removed under reduced pressure to yield TBA-GA as a solid.

2. Polycondensation:

  • TBA-GA is dissolved in an appropriate organic solvent (e.g., N,N-dimethylformamide).

  • An equimolar amount of a dihalide compound (e.g., an activated diacid chloride) is added to the solution.

  • The reaction mixture is stirred at a specific temperature (e.g., 60°C) for a set time (e.g., 24 hours).

  • The resulting polyester is isolated by precipitation in a non-solvent (e.g., water or methanol), followed by filtration and drying.

G Glucaric_Acid_Salt Monopotassium D-Glucarate Neutralization Neutralization with TBA-OH Glucaric_Acid_Salt->Neutralization TBA_GA Bis(tetrabutylammonium) D-Glucarate (TBA-GA) Neutralization->TBA_GA Polycondensation Polycondensation TBA_GA->Polycondensation Polyester Polyester with Pendent Hydroxyls Polycondensation->Polyester Dihalide Dihalide Compound Dihalide->Polycondensation

Caption: Workflow for polyester synthesis from modified D-glucaric acid.

Logical Relationship of Polymer Properties

The properties of polymers derived from D-xylaric and D-glucaric acids are a direct consequence of their monomeric structures and the resulting polymer chain architecture.

G Monomer_Structure Monomer Structure (D-Xylaric vs. D-Glucaric Acid) Stereochemistry Stereochemistry of Hydroxyl Groups Monomer_Structure->Stereochemistry Chain_Conformation Polymer Chain Conformation (Bent vs. Linear) Stereochemistry->Chain_Conformation Intermolecular_Forces Intermolecular Forces (Hydrogen Bonding) Chain_Conformation->Intermolecular_Forces Polymer_Properties Macroscopic Polymer Properties Intermolecular_Forces->Polymer_Properties Melting_Point Melting Point Polymer_Properties->Melting_Point Solubility Solubility Polymer_Properties->Solubility Mechanical_Strength Mechanical Strength Polymer_Properties->Mechanical_Strength

Caption: Influence of monomer structure on polymer properties.

Conclusion

Both this compound and D-glucaric acid are viable bio-based monomers for the synthesis of polyamides and polyesters. The available data suggests that the stereochemistry of these aldaric acids significantly influences the properties of the resulting polymers. Polyamides derived from both acids exhibit a trend of decreasing melting point and water solubility with increasing alkylenediamine chain length. For polyesters, D-glucaric acid has been more extensively studied, often requiring chemical modification to facilitate polymerization.

Further research is needed to provide a more direct and comprehensive comparison, particularly for polyesters, and to fully evaluate the mechanical and thermal properties of polymers derived from this compound. Such studies will be crucial for identifying the most suitable applications for these promising bio-based materials.

References

A Comparative Analysis of the Chelating Properties of D-Xylaric Acid and EDTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chelating properties of the well-established aminopolycarboxylic acid chelator, Ethylenediaminetetraacetic acid (EDTA), and the sugar-derived aldaric acid, D-Xylaric acid. The aim is to offer an objective analysis supported by available experimental data to inform researchers in their selection of appropriate chelating agents for various applications in research and drug development.

Executive Summary

Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely utilized chelating agent with a high affinity for a broad range of metal ions. Its hexadentate nature, involving two nitrogen atoms and four carboxylate groups, allows it to form stable, water-soluble complexes with many di- and trivalent cations. This property has led to its extensive use in various fields, including medicine, for treating heavy metal poisoning, and in laboratories as an anticoagulant and a component of various buffers.

This compound, a member of the aldaric acid family derived from the oxidation of xylose, also possesses potential chelating properties due to its multiple hydroxyl and carboxyl functional groups. However, a comprehensive review of the scientific literature reveals a significant lack of quantitative experimental data on the stability constants of this compound with metal ions. Therefore, for the purpose of this comparison, we will draw upon available data for structurally similar sugar acids, namely D-glucaric acid and D-gluconic acid, to infer the likely chelating behavior of this compound. It is crucial to note that this serves as a qualitative proxy, and further experimental validation is necessary for this compound itself.

Based on the available information, EDTA is a significantly more potent and versatile chelating agent than what can be inferred for this compound from its structural analogs. The stability of EDTA-metal complexes is generally orders of magnitude higher than those formed by simple sugar acids.

Quantitative Comparison of Chelating Properties

The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex.

Table 1: Stability Constants (log K) of EDTA with Various Metal Ions

Metal IonLog K Value
Calcium (Ca²⁺)10.7[1]
Magnesium (Mg²⁺)8.7[1]
Iron (Fe²⁺)14.3[1]
Iron (Fe³⁺)25.1[1]
Copper (Cu²⁺)18.8[1]
Zinc (Zn²⁺)16.5[1]

Note: These values are generally determined at 20-25°C and an ionic strength of 0.1 M.

Table 2: Qualitative Chelating Properties of Sugar Acids (as a proxy for this compound)

Chelating AgentMetal IonsObservations and Inferences
D-Glucaric Acid Ca²⁺, Mg²⁺, Heavy Metals (Cd, Cr, Cu, Ni, Pb, Zn)Known to possess chelating properties and is used in dishwasher detergents to bind Ca²⁺ and Mg²⁺ in hard water.[2] It has been investigated for its ability to remove heavy metals from soil.[3][4] The complexing ability with inorganic cations has been extensively investigated.[2]
D-Gluconic Acid Ca²⁺, Fe²⁺, Al³⁺, Cu²⁺, other metalsThe gluconate anion is known to chelate various metal ions and is used in cleaning products to dissolve mineral deposits.[5] Studies have reported stability constants for gluconic acid with several metals, for instance with Fe(III) and Eu(III) having log β values ranging from 24 to 38 for M1L1 type complexes.[6] Divalent cation constants were in the region of log β = 13 to 20.[6]

Inference for this compound: As an aldaric acid, this compound shares the structural feature of terminal carboxylic acid groups and internal hydroxyl groups with D-glucaric acid.[7] It is therefore reasonable to infer that this compound also possesses chelating properties, likely with a preference for di- and trivalent cations. However, without specific experimental data, the stability of these complexes is expected to be significantly lower than those formed by EDTA.

Influence of pH on Chelation

The effectiveness of both EDTA and sugar acids as chelating agents is highly dependent on the pH of the solution.

  • EDTA: The chelating ability of EDTA increases with increasing pH.[8] At low pH, the carboxylate groups of EDTA become protonated, reducing their ability to bind to metal ions. The fully deprotonated form of EDTA, which is the most effective for chelation, is predominant at pH values above 10.[9] However, at very high pH, the formation of metal hydroxides can compete with chelation, leading to the precipitation of metal hydroxides and a decrease in the stability of the EDTA-metal complex.[10]

  • Sugar Acids (inferred for this compound): The chelating ability of sugar acids is also pH-dependent. The carboxyl groups need to be deprotonated to effectively bind metal ions. Studies on D-glucaric acid and D-gluconic acid have shown that their efficiency in extracting heavy metals from soil increases significantly at alkaline pH.[3][4]

Experimental Protocols for Determining Chelating Properties

The following are detailed methodologies for two common experimental techniques used to determine the stability constants of metal-chelator complexes.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Materials and Reagents:

  • Potentiometer with a glass electrode and a reference electrode

  • Constant temperature water bath

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Stock solution of the chelating agent (this compound or EDTA) of known concentration

  • Stock solution of the metal salt (e.g., CaCl₂, FeCl₃) of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., 1 M KCl)

Procedure:

  • Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

  • Titration of the Ligand:

    • Pipette a known volume of the chelating agent solution into a thermostated titration vessel.

    • Add a known volume of the inert salt solution to maintain constant ionic strength.

    • Add a known volume of standardized strong acid to lower the initial pH.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Titration of the Metal-Ligand Complex:

    • Repeat the procedure from step 2, but also add a known volume of the metal salt solution to the titration vessel.

    • Perform titrations at different metal-to-ligand ratios to identify the stoichiometry of the complexes formed.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • The displacement of the metal-ligand titration curve from the ligand-only curve indicates the release of protons upon complex formation.

    • Use specialized software (e.g., HYPERQUAD, BEST) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[11]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the complex formation results in a change in the absorbance spectrum.

Materials and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solution of the chelating agent (this compound or EDTA)

  • Stock solution of the metal salt

  • Buffer solutions to maintain constant pH

Procedure (Job's Method of Continuous Variation for Stoichiometry):

  • Prepare a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but the mole fraction of the ligand is varied from 0 to 1.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Procedure (Mole-Ratio Method for Stability Constant):

  • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the chelating agent.

  • Measure the absorbance of each solution at the λmax of the complex.

  • Plot the absorbance versus the molar ratio of ligand to metal.

  • The plot will typically show two linear portions. The intersection of these lines can be used to determine the stoichiometry and, with further calculations, the stability constant of the complex.

Visualizations

The following diagrams illustrate the experimental workflows and a logical comparison of the chelating properties of this compound and EDTA.

Experimental_Workflow_Potentiometric_Titration cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Standardized Base (e.g., NaOH) G Titrate Ligand Alone A->G H Titrate Ligand + Metal A->H B Standardized Acid (e.g., HCl) B->G B->H C Chelator Solution (this compound or EDTA) C->G C->H D Metal Salt Solution D->H E Inert Salt (e.g., KCl) E->G E->H F Calibrate pH Electrode F->G F->H I Plot pH vs. Volume of Base G->I H->I J Analyze Titration Curves I->J K Calculate Stability Constants (log K) J->K

Caption: Workflow for Potentiometric Titration.

Experimental_Workflow_UV_Vis cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Stock Chelator Solution D Prepare Solutions (Job's or Mole-Ratio Method) A->D B Stock Metal Salt Solution B->D C Buffer Solutions C->D E Measure Absorbance at λmax D->E F Plot Absorbance vs. Mole Fraction/Ratio E->F G Determine Stoichiometry F->G H Calculate Stability Constant F->H

Caption: Workflow for UV-Vis Spectrophotometry.

Chelation_Comparison cluster_EDTA EDTA cluster_Xylaric_Acid This compound (Inferred) E1 High Stability Constants (log K >> 10) E2 Hexadentate Chelator E3 Broad Metal Specificity E4 Well-Characterized X1 Lower Predicted Stability X2 Bidentate or Tridentate Potential X3 Likely Divalent/Trivalent Cation Affinity X4 Limited Experimental Data Comparison Chelating Properties Comparison->E1 Comparison->E2 Comparison->E3 Comparison->E4 Comparison->X1 Comparison->X2 Comparison->X3 Comparison->X4

References

Comparative Guide to HPLC Method Validation for D-Xylaric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of D-Xylaric acid, the selection and validation of a suitable High-Performance Liquid Chromatography (HPLC) method is a critical step to ensure data accuracy and reliability. This guide provides a comparative overview of two common HPLC-based methods applicable to the analysis of this compound: a Reversed-Phase HPLC method with Ultraviolet (UV) detection and an Ion Chromatography (IC) method with suppressed conductivity detection.

Method 1: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC with UV detection is a widely used technique for the analysis of organic acids. For non-chromophoric analytes like this compound, detection is typically achieved at low UV wavelengths (around 210 nm) where the carboxylic acid functional groups exhibit some absorbance.

Method 2: Ion Chromatography with Suppressed Conductivity Detection

Ion chromatography is a powerful technique for the separation and quantification of ionic species, including organic acids. In this method, an ion-exchange column is used for separation, and a conductivity detector is employed for detection. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte.

Comparison of HPLC Method Validation Parameters

The following table summarizes the typical validation parameters for the two described HPLC methods. It is important to note that finding a single comprehensive validation report specifically for this compound is challenging in publicly available literature. Therefore, the data presented here is a composite representation based on validated methods for similar organic acids and aldaric acids, providing a reliable reference for what can be expected during the validation of a method for this compound.

ParameterMethod 1: RP-HPLC-UVMethod 2: Ion Chromatography-Conductivity
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Anion-exchange (e.g., Metrosep A Supp 1, 250 x 4.0 mm)
Mobile Phase Isocratic elution with an acidified aqueous buffer (e.g., 5 mM H₃PO₄, pH 2.1)Isocratic elution with a carbonate/bicarbonate buffer (e.g., 7.5 mM sodium carbonate and 2.0 mM sodium bicarbonate)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmSuppressed Conductivity
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL~0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 103%[1]
Precision (%RSD) < 2%< 1%

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

1. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 5 mM phosphoric acid (H₃PO₄) in water, adjusted to pH 2.1.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

3. Validation Procedure:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area versus the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.

  • Precision: Analyze replicate injections of a standard solution to determine repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Method 2: Ion Chromatography with Suppressed Conductivity Detection

1. Sample Preparation:

  • Dissolve the this compound standard or sample in deionized water to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions: [1]

  • Column: Metrosep A Supp 1, 250 x 4.0 mm, 5.0 µm particle size.[1]

  • Mobile Phase: 7.5 mM sodium carbonate and 2.0 mM sodium bicarbonate in Milli-Q water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection: Suppressed conductivity.[1]

  • Suppressor Regenerant: 50 mM sulfuric acid.[1]

3. Validation Procedure:

  • Follow a similar validation procedure as described for Method 1, adhering to the relevant ICH guidelines.

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for the analysis of this compound.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Analytical Scope select_method Select HPLC Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards linearity Linearity prepare_standards->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity robustness Robustness specificity->robustness analyze_data Analyze Data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Figure 1. General workflow for the validation of an HPLC method for this compound analysis.

References

D-Xylaric Acid in Enzymatic Assays: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in enzymatic assays is paramount to ensuring data accuracy and reproducibility. This guide provides a comprehensive comparison of the behavior of D-xylaric acid in common enzymatic assays, with a particular focus on its potential interference with assays for D-glucaric acid and its interaction with enzymes of the polyol pathway.

This compound, a five-carbon aldaric acid, shares structural similarities with D-glucaric acid, a six-carbon aldaric acid that is a known inhibitor of the enzyme β-glucuronidase. This structural resemblance raises the possibility of this compound cross-reactivity in enzymatic assays designed to measure D-glucaric acid, potentially leading to inaccurate results. Furthermore, the metabolic precursor to this compound, D-xylose, is a substrate for aldose reductase, an enzyme implicated in diabetic complications. This guide explores these potential interactions, providing available experimental data, detailed protocols for relevant assays, and visual representations of the biochemical pathways and experimental workflows.

β-Glucuronidase Inhibition: A Tale of Two Sugar Acids

The most common enzymatic assay for D-glucaric acid relies on the inhibitory effect of its lactone form, D-glucaro-1,4-lactone, on the enzyme β-glucuronidase. Given the structural similarity between D-glucaric acid and this compound, the potential for D-xylaro-1,4-lactone to also inhibit β-glucuronidase is a significant concern.

While direct experimental data on the inhibition of β-glucuronidase by D-xylaro-1,4-lactone is limited in publicly available literature, a comparison with the well-characterized inhibitor D-saccharic acid 1,4-lactone (D-glucaro-1,4-lactone) provides a basis for potential cross-reactivity assessment.

Table 1: Comparison of β-Glucuronidase Inhibition

InhibitorTarget EnzymeIC50 Value
D-Saccharic acid 1,4-lactoneHuman β-Glucuronidase45 µM[1]
D-Saccharic acid 1,4-lactoneβ-Glucuronidase48.4 µM[2][3][4]
D-Xylaro-1,4-lactoneβ-GlucuronidaseData not available

The absence of a reported IC50 value for D-xylaro-1,4-lactone highlights a critical knowledge gap. Researchers utilizing β-glucuronidase inhibition assays in matrices where this compound may be present should exercise caution and consider validation studies to assess potential interference.

Aldose Reductase and the Polyol Pathway: The Role of D-Xylose

D-xylose, the precursor to this compound, is a substrate for aldose reductase, the first enzyme in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications. Understanding the kinetics of aldose reductase with D-xylose is crucial for evaluating its metabolic fate and potential impact on cellular processes.

Table 2: Kinetic Parameters of Aldose Reductase with Various Substrates

SubstrateEnzyme SourceKm (mM)kcat (s-1)kcat/Km (M-1s-1)
D-XyloseChaetomium thermophilum Xylose Reductase22.311.4511
DL-GlyceraldehydeHuman psoas muscle Aldose Reductase0.072-17,250
Pyridine-3-aldehydeHuman psoas muscle Aldose Reductase0.009-150,000
4-HydroxynonenalHuman Aldose Reductase0.022-76,667

Note: kcat/Km for human enzymes were calculated from the provided data where available.

The data indicates that while D-xylose is a substrate for aldose reductase, its catalytic efficiency is significantly lower compared to other aldehydes, such as DL-glyceraldehyde and aromatic aldehydes.[5][6]

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, detailed protocols for the β-glucuronidase inhibition assay and the aldose reductase activity assay are provided below.

β-Glucuronidase Inhibition Assay Protocol

This protocol is adapted from standard methods for determining β-glucuronidase activity and its inhibition.

Materials:

  • β-Glucuronidase enzyme solution

  • p-nitrophenyl-β-D-glucuronide (PNPG) substrate

  • Sodium acetate buffer (pH 4.5)

  • Test compounds (D-saccharic acid 1,4-lactone as a positive control, D-xylaro-1,4-lactone)

  • Sodium carbonate (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in sodium acetate buffer.

  • In a 96-well plate, add 50 µL of the appropriate buffer, test compound dilution, or control to each well.

  • Add 25 µL of the β-glucuronidase enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the PNPG substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of sodium carbonate solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Aldose Reductase Activity Assay Protocol

This protocol is based on the spectrophotometric measurement of NADPH consumption.

Materials:

  • Purified aldose reductase

  • NADPH

  • DL-glyceraldehyde (or other aldehyde substrate)

  • Sodium phosphate buffer (pH 6.2)

  • Test compounds

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the aldehyde substrate.

  • Add the test compound or vehicle control to the reaction mixture.

  • Initiate the reaction by adding the aldose reductase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • To determine kinetic parameters, vary the concentration of the substrate while keeping the enzyme and NADPH concentrations constant.

Visualizing the Pathways and Processes

To better understand the biochemical context and experimental procedures, the following diagrams have been generated using Graphviz.

Xylose Metabolism Xylose D-Xylose Xylitol Xylitol Xylose->Xylitol Aldose Reductase (NADPH -> NADP+) XylaricAcid This compound Xylose->XylaricAcid Oxidation Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (NAD+ -> NADH) Xylulose5P D-Xylulose-5-Phosphate Xylulose->Xylulose5P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Metabolic pathway of D-xylose, highlighting the role of aldose reductase.

Beta_Glucuronidase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitors Add Components Add Buffer, Inhibitor, and Enzyme to Microplate Well Prepare Reagents->Add Components Pre-incubate Pre-incubate at 37°C Add Components->Pre-incubate Add Substrate Initiate Reaction with PNPG Substrate Pre-incubate->Add Substrate Incubate Incubate at 37°C Add Substrate->Incubate Stop Reaction Add Stop Solution (Sodium Carbonate) Incubate->Stop Reaction Measure Absorbance Read Absorbance at 405 nm Stop Reaction->Measure Absorbance Calculate Inhibition Calculate % Inhibition and Determine IC50 Measure Absorbance->Calculate Inhibition

Caption: Workflow for the β-glucuronidase inhibition assay.

Conclusion

The potential for this compound to cross-react in enzymatic assays, particularly those for D-glucaric acid, warrants careful consideration. While direct evidence is lacking, the structural similarity to the known β-glucuronidase inhibitor D-glucaro-1,4-lactone suggests a possibility of interference. Researchers should be mindful of this potential and, where necessary, perform validation experiments. Furthermore, the role of D-xylose as a substrate for aldose reductase highlights its integration into significant metabolic pathways. The provided protocols and diagrams serve as a resource for the scientific community to further investigate these interactions and ensure the generation of accurate and reliable experimental data.

References

D-Xylaric Acid-Based Polymers: A Sustainable Alternative to Traditional Plastics?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for sustainable alternatives to petroleum-based plastics has led to significant research into bio-based polymers. Among these, polymers derived from D-xylaric acid, a sugar-derived dicarboxylic acid, are emerging as a promising class of materials. This guide provides a comprehensive comparison of the performance of this compound-based polymers, specifically poly(hexamethylene xylaramide), with traditional plastics such as polyethylene terephthalate (PET) and polyethylene (PE). This analysis is supported by available data and standardized experimental protocols to assist researchers, scientists, and drug development professionals in evaluating their potential applications.

Performance at a Glance: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the key mechanical and thermal properties of poly(hexamethylene xylaramide) alongside high-density polyethylene (HDPE) and polyethylene terephthalate (PET).

Table 1: Comparison of Mechanical Properties

PropertyPoly(hexamethylene xylaramide)High-Density Polyethylene (HDPE)Polyethylene Terephthalate (PET)
Tensile Strength (MPa) Data not available in search results20 - 35[1][2]55 - 75[3][4][5]
Young's Modulus (GPa) Data not available in search results0.4 - 1.5[6][7][8]2.8 - 3.1[9]
Elongation at Break (%) Data not available in search results100 - 600+[10]50 - 150[3]

Table 2: Comparison of Thermal Properties

PropertyPoly(hexamethylene xylaramide)High-Density Polyethylene (HDPE)Polyethylene Terephthalate (PET)
Melting Temperature (°C) Lower than other aldaric acid-based polyamides120 - 140[11]~260[12]
Thermal Decomposition Onset (°C) Data not available in search results~335 - 450[13]~350 - 500[14]

Delving Deeper: Experimental Methodologies

To ensure accurate and reproducible comparisons, standardized testing protocols are crucial. The following sections detail the methodologies for synthesizing this compound-based polymers and evaluating their key performance indicators.

Synthesis of Poly(hexamethylene xylaramide)

The synthesis of poly(hexamethylene xylaramide) is typically achieved through a melt polycondensation procedure. While a highly detailed, step-by-step protocol was not found in the search results, the general process involves the following key stages:

  • Salt Preparation: An equimolar amount of this compound and a diamine, such as 1,6-hexanediamine, are reacted to form a nylon salt.

  • Polycondensation: The salt is then heated under controlled temperature and pressure conditions, often in a step-wise manner, to initiate polymerization and remove the water byproduct. A slight excess of the diamine is sometimes added to control the molecular weight.

For a more detailed understanding of similar polyamide synthesis, researchers can refer to established melt polycondensation procedures for other long-chain aliphatic polyamides.

Experimental Protocols for Performance Evaluation

The mechanical properties of polymers are critical for determining their suitability for various applications. The following standard test method is widely used:

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics: This method is used to determine the tensile strength, Young's modulus, and elongation at break of a material.[5][12][13][15]

    • Specimen Preparation: Test specimens are typically prepared by injection molding or machining into a standard dumbbell shape. The dimensions of the specimen depend on the material's rigidity and thickness.

    • Test Procedure: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of speed until it fractures. An extensometer is used to measure the elongation of the specimen during the test.

    • Data Analysis: The resulting stress-strain curve is used to calculate the tensile strength, Young's modulus, and elongation at break.

Understanding the thermal stability of a polymer is essential for processing and end-use applications. The following techniques are commonly employed:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal decomposition temperature of the polymer.[3][10]

    • Procedure: A small sample of the polymer is placed in a TGA instrument and heated at a constant rate. The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature. This allows for the determination of the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.[3][10]

    • Procedure: A small sample of the polymer is heated at a controlled rate in a DSC instrument. The difference in heat flow between the sample and a reference is measured. Endothermic peaks indicate melting, while a step change in the baseline indicates the glass transition.

Assessing the biodegradability of bio-based polymers is crucial for understanding their environmental impact.

  • Hydrolytic Degradation: Polyamides can be degraded through hydrolysis of their amide bonds, a process that can be influenced by acidic or alkaline conditions.[11]

  • Enzymatic Degradation: While many synthetic polyamides are resistant to microbial attack, some bio-based polyamides, such as Polyamide 4, have shown susceptibility to degradation by specific microorganisms.[6] Further research is needed to determine the biodegradability of this compound-based polyamides by isolating and studying specific enzymes or microbial consortia.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_of_DXylaric_Acid_Polymer cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Salt Formation Salt Formation This compound->Salt Formation Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Salt Formation Melt Polycondensation Melt Polycondensation Salt Formation->Melt Polycondensation Poly(hexamethylene xylaramide) Poly(hexamethylene xylaramide) Melt Polycondensation->Poly(hexamethylene xylaramide)

Caption: Synthesis of Poly(hexamethylene xylaramide).

Experimental_Workflow cluster_testing Performance Testing Polymer Synthesis Polymer Synthesis Specimen Preparation Specimen Preparation Polymer Synthesis->Specimen Preparation Performance Testing Performance Testing Specimen Preparation->Performance Testing Data Analysis Data Analysis Performance Testing->Data Analysis Mechanical Testing (ASTM D638) Mechanical Testing (ASTM D638) Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Biodegradability Testing Biodegradability Testing Comparison Comparison Data Analysis->Comparison

Caption: Experimental Workflow for Polymer Comparison.

Property_Comparison_Logic Start Start Define Polymers Define Polymers for Comparison (this compound Polymer, PET, PE) Start->Define Polymers Select Properties Select Key Performance Properties (Mechanical, Thermal, Biodegradability) Define Polymers->Select Properties Gather Data Gather Quantitative Data from Standardized Experiments Select Properties->Gather Data Tabulate Data Organize Data in Comparison Tables Gather Data->Tabulate Data Analyze and Conclude Analyze Comparative Performance and Draw Conclusions Tabulate Data->Analyze and Conclude End End Analyze and Conclude->End

Caption: Logical Flow for Property Comparison.

Conclusion and Future Outlook

While this compound-based polymers present a compelling bio-based alternative to traditional plastics, a comprehensive performance comparison is currently limited by the lack of publicly available quantitative data for key mechanical and thermal properties. The provided data for PET and PE establishes a benchmark that future research on this compound polymers should aim to meet or exceed for specific applications. The detailed experimental protocols outlined in this guide provide a framework for generating this much-needed data. As research in this area progresses, a clearer picture of the potential of this compound-based polymers to replace their petroleum-based counterparts in various applications, from packaging to biomedical devices, will emerge. Further investigation into their biodegradability will also be critical in fully assessing their environmental benefits.

References

D-Xylaric Acid: A Bio-Based Building Block for High-Value Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

D-xylaric acid, a five-carbon dicarboxylic acid derived from the oxidation of D-xylose, is emerging as a promising bio-based platform chemical for the synthesis of a variety of fine chemicals and polymers. Its potential to replace petroleum-derived counterparts is driven by the abundance of hemicellulose, a major source of xylose, in biomass. This guide provides a comparative analysis of the efficacy of this compound as a chemical building block, supported by experimental data and detailed protocols.

Comparative Performance of this compound

The utility of this compound as a building block is best assessed by comparing its synthesis and the properties of its derivatives with those of other relevant platform chemicals, primarily D-glucaric acid, another prominent aldaric acid derived from glucose.

Table 1: Comparison of Synthesis Parameters for this compound and D-Glucaric Acid

ParameterThis compound from D-XyloseD-Glucaric Acid from D-GlucoseReference
Catalyst Pt/CAu/C, Pt/C
Oxidant O₂O₂
Reaction Temperature 60 °C60-140 °C
Reaction pH Neutral (7.0)9.0-11.0
Maximum Yield 64%Up to 90% (with Au catalysts)
Key Byproducts Xylonic acid, formic acid, glycolic acidGluconic acid, formic acid, oxalic acid

Table 2: Comparison of Polyamide Properties Derived from Aldaric Acids

PropertyPoly(hexamethylene xylaramide)Poly(hexamethylene glucaramide)Reference
Monomer Configuration mesochiral
Melting Point (Tm) Lower than glucaramide-based polyamidesHigher than xylaramide-based polyamides
Water Solubility Generally higherGenerally lower
Crystallinity Semi-crystallineSemi-crystalline

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent polymerization are crucial for reproducibility and further research.

1. Aerobic Oxidation of D-Xylose to this compound

This protocol is based on the efficient catalytic oxidation of D-xylose using a platinum-on-carbon catalyst.

  • Materials: D-xylose, 5% Platinum on activated carbon (Pt/C) catalyst, deionized water, compressed air or pure oxygen.

  • Apparatus: High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet.

  • Procedure:

    • A solution of D-xylose in deionized water (e.g., 0.1 M concentration) is prepared.

    • The Pt/C catalyst is added to the xylose solution in the reactor. The catalyst loading is typically in the range of 1-5 mol% of platinum relative to the xylose.

    • The reactor is sealed and purged with nitrogen gas to remove air.

    • The reactor is then pressurized with oxygen or air to the desired pressure (e.g., 3-10 bar).

    • The reaction mixture is heated to 60 °C and stirred vigorously to ensure efficient gas-liquid mass transfer.

    • The pH of the reaction is maintained at a neutral level (around 7.0) by the controlled addition of a base (e.g., NaOH solution) as the reaction produces acidic products.

    • The reaction is monitored by taking samples periodically and analyzing the concentration of D-xylose and this compound using High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reactor is cooled down, and the catalyst is separated by filtration.

    • The resulting solution containing this compound can be further purified by crystallization or chromatography.

2. Synthesis of Poly(hexamethylene xylaramide)

This protocol describes the condensation polymerization of the dimethyl ester of this compound with a diamine.

  • Materials: Dimethyl xylarate, hexamethylenediamine, methanol.

  • Apparatus: Round-bottom flask with a condenser and magnetic stirrer.

  • Procedure:

    • Dimethyl xylarate is synthesized by the esterification of this compound with methanol in the presence of an acid catalyst.

    • An equimolar amount of dimethyl xylarate and hexamethylenediamine are dissolved in methanol in the round-bottom flask.

    • The solution is heated to reflux with constant stirring.

    • The polymerization reaction proceeds with the elimination of methanol.

    • The resulting polyamide precipitates from the solution as it forms.

    • After the reaction is complete, the mixture is cooled, and the solid polymer is collected by filtration.

    • The polymer is washed with fresh methanol to remove any unreacted monomers and oligomers.

    • The purified poly(hexamethylene xylaramide) is then dried under vacuum.

Visualizing the Pathways

Understanding the chemical transformations from biomass to final products is facilitated by clear visual diagrams.

Synthesis_of_DXylaric_Acid_and_Derivatives cluster_synthesis Synthesis of this compound cluster_applications Fine Chemical Derivatives D-Xylose D-Xylose This compound This compound D-Xylose->this compound Catalytic Oxidation (Pt/C, O2) Glutaric Acid Glutaric Acid This compound->Glutaric Acid Hydrodeoxygenation Polyhydroxypolyamides Polyhydroxypolyamides This compound->Polyhydroxypolyamides + Diamines Xylitol Xylitol This compound->Xylitol Reduction

Caption: Synthesis of this compound and its conversion to fine chemicals.

Experimental_Workflow_Synthesis cluster_workflow Workflow for this compound Synthesis A Prepare D-Xylose Solution B Add Pt/C Catalyst A->B C Pressurize Reactor with O2 B->C D Heat and Stir at 60°C C->D E Monitor Reaction by HPLC D->E F Filter to Remove Catalyst E->F G Purify this compound F->G

Caption: Experimental workflow for the catalytic synthesis of this compound.

Conclusion

This compound demonstrates significant potential as a versatile, bio-based building block for the chemical industry. While its synthesis yield from D-xylose is currently lower than that of D-glucaric acid from D-glucose, ongoing research into more efficient catalytic systems is expected to bridge this gap. The properties of this compound-derived polymers, such as polyamides, exhibit unique characteristics that can be tailored for specific applications. Further techno-economic analyses will be crucial to fully establish its competitiveness against both petroleum-based and other bio-based alternatives. The continued development of this compound production and its downstream applications represents a significant step towards a more sustainable chemical industry.

The Unseen Potential of Waste: A Comparative Analysis of D-Xylaric Acid Production from Diverse Biomass Sources

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and industry professionals on the burgeoning field of D-Xylaric acid synthesis from renewable feedstocks. This report details the comparative efficiencies of various biomass sources, outlines key experimental protocols, and explores the underlying biochemical pathways, offering a roadmap for the sustainable production of this valuable platform chemical.

The quest for sustainable alternatives to petroleum-based chemicals has propelled this compound, a versatile C5 dicarboxylic acid, into the scientific spotlight. Its potential applications in the synthesis of polymers, chelating agents, and pharmaceuticals underscore the importance of efficient and economically viable production methods. Lignocellulosic biomass, an abundant and non-food-competing resource, stands out as a prime feedstock for this compound production. This guide provides a comparative analysis of this compound generation from various biomass sources, supported by available experimental data, to aid researchers, scientists, and drug development professionals in this evolving field.

From Plant Matter to Platform Chemical: A Comparative Overview

The production of this compound from biomass is a multi-step process that begins with the liberation of D-xylose from the complex hemicellulose fraction of plant cell walls. This is typically achieved through pretreatment and hydrolysis. The resulting D-xylose is then converted to this compound via either microbial fermentation or catalytic oxidation. The efficiency of this entire process is highly dependent on the initial biomass source and the chosen conversion method.

While direct comparative studies on a wide array of biomass sources are still emerging, existing research provides valuable insights into the potential of different feedstocks. The following table summarizes key quantitative data on this compound (or its salt, D-xylonate) production from various biomass hydrolysates.

Biomass SourcePretreatment MethodConversion MethodProductYield (g/g of initial xylose)Reference
Oat HullsEnzymatic HydrolysisMicrobial Fermentation (Pseudomonas fragi)D-xylonate0.85[1]
Willow DustEnzymatic HydrolysisMicrobial Fermentation (Pseudomonas fragi)D-xylonate0.80[1]
Sulphite Pulping LiquorNot specifiedMicrobial Fermentation (Pseudomonas fragi)D-xylonate0.50[1]

Note: The yields reported are for D-xylonate, the salt of this compound.

The Two Roads to this compound: Methodologies Explored

The conversion of D-xylose to this compound can be broadly categorized into two primary methodologies: microbial fermentation and catalytic oxidation. Each approach presents a unique set of advantages and challenges.

Microbial Fermentation: Harnessing Nature's Biocatalysts

Microbial production of this compound leverages the metabolic machinery of various microorganisms to convert D-xylose into the desired product. Species such as Pseudomonas fragi and genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae have shown promise in this area.[1][2]

A critical challenge in using biomass hydrolysates for microbial fermentation is the presence of inhibitory compounds generated during pretreatment, which can negatively impact microbial growth and productivity.[1]

Catalytic Oxidation: A Chemical Approach to Conversion

Catalytic oxidation offers a chemical route to this compound, typically employing heterogeneous catalysts to convert D-xylose in the presence of an oxidant. This method can offer high reaction rates and selectivities. For instance, the aerobic oxidation of pure D-xylose over a Platinum-on-carbon (Pt/C) catalyst has been shown to achieve a this compound yield of up to 64%.[3] The application of this method to crude biomass hydrolysates is an active area of research.

A Deeper Dive: Experimental Protocols

To provide a practical framework for researchers, this section outlines the key experimental steps involved in the production of this compound from lignocellulosic biomass.

Biomass Pretreatment and Hydrolysis

The primary goal of pretreatment is to disrupt the complex structure of lignocellulose and make the hemicellulose fraction accessible for hydrolysis. Common pretreatment methods include:

  • Acid Hydrolysis: Treatment with dilute acids (e.g., sulfuric acid) at elevated temperatures to break down hemicellulose into its constituent sugars, primarily D-xylose.

  • Enzymatic Hydrolysis: Utilizing a cocktail of enzymes, such as xylanases, to selectively hydrolyze the hemicellulose polymers into monosaccharides under milder conditions.

Following pretreatment, the solid and liquid fractions are separated. The liquid hydrolysate, rich in D-xylose, is the starting material for the conversion to this compound.

Microbial Production of D-Xylonate (General Protocol)
  • Strain and Inoculum Preparation: A suitable microbial strain (e.g., Pseudomonas fragi) is cultured in a nutrient-rich medium to obtain a sufficient cell density for inoculation.

  • Fermentation: The biomass hydrolysate is sterilized and used as the fermentation medium. The pH is adjusted to the optimal range for the chosen microorganism. The prepared inoculum is introduced into the fermenter.

  • Process Parameters: The fermentation is carried out under controlled conditions of temperature, pH, and aeration. The pH is often maintained by the addition of a base (e.g., KOH or NaOH), which also results in the formation of the corresponding salt of this compound (D-xylonate).

  • Monitoring: The consumption of D-xylose and the production of D-xylonate are monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Product Recovery: Once the fermentation is complete, the microbial cells are separated from the broth by centrifugation or filtration. The D-xylonate in the supernatant can then be purified.

Catalytic Oxidation of D-Xylose (General Protocol)
  • Catalyst Preparation: A heterogeneous catalyst, such as Platinum-on-carbon (Pt/C), is prepared or obtained commercially.

  • Reaction Setup: The biomass-derived D-xylose solution is placed in a high-pressure reactor with the catalyst.

  • Reaction Conditions: The reactor is pressurized with an oxidant, typically air or pure oxygen, and heated to the desired reaction temperature. The reaction mixture is stirred to ensure proper mixing.

  • Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing the concentration of D-xylose and this compound by HPLC.

  • Product Separation: After the reaction, the catalyst is separated from the reaction mixture by filtration. The this compound in the solution can then be isolated and purified.

Visualizing the Process: Workflows and Pathways

To better illustrate the processes involved in this compound production, the following diagrams have been generated.

Experimental_Workflow cluster_pretreatment Biomass Pretreatment & Hydrolysis cluster_conversion Conversion to this compound cluster_purification Downstream Processing Biomass Lignocellulosic Biomass (e.g., Agricultural Residues, Forestry Waste) Pretreatment Pretreatment (e.g., Acid or Enzymatic Hydrolysis) Biomass->Pretreatment Hydrolysate Hemicellulose Hydrolysate (Rich in D-xylose) Pretreatment->Hydrolysate Microbial Microbial Fermentation Hydrolysate->Microbial Option 1 Catalytic Catalytic Oxidation Hydrolysate->Catalytic Option 2 Purification Purification Microbial->Purification Catalytic->Purification DXA This compound Purification->DXA

Caption: Generalized experimental workflow for this compound production from biomass.

Microbial_Pathway Xylose D-Xylose (from Biomass Hydrolysate) Xylonolactone D-Xylono-1,5-lactone Xylose->Xylonolactone Xylose Dehydrogenase XylaricAcid This compound Xylonolactone->XylaricAcid Xylonolactonase

Caption: Simplified microbial pathway for the conversion of D-xylose to this compound.

The journey from waste biomass to valuable this compound is a testament to the ingenuity of modern biorefining. While challenges remain in optimizing yields and developing cost-effective processes, the continued exploration of diverse biomass sources and conversion technologies holds the key to unlocking the full potential of this sustainable platform chemical. This guide serves as a foundational resource for the scientific community to build upon, fostering innovation in the pursuit of a greener chemical industry.

References

Spectroscopic Comparison of D-Xylaric Acid and its Lactone Forms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of D-Xylaric acid and its corresponding lactones is crucial for applications ranging from polymer chemistry to drug design. This guide provides a comparative analysis of their spectroscopic properties, supported by available experimental data and detailed methodologies.

This compound, a dicarboxylic acid derived from D-xylose, can exist in equilibrium with its various intramolecular esters, or lactones. The most common of these are the γ-lactones (D-xylaro-1,4-lactone and D-xylaro-3,5-lactone) and the δ-lactone (D-xylaro-1,5-lactone). Each of these forms possesses a unique three-dimensional structure that gives rise to distinct spectroscopic signatures. This guide focuses on the comparison of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data (in D₂O)

CompoundAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound C1-C5, H1-H5Data not availableData not available
D-xylaro-1,4-lactone (inferred from D-lyxono-1,4-lactone) [1]C-1-178.3
C-24.67 (d, J=5.1 Hz)70.5
C-34.50 (dd, J=4.4 Hz)69.5
C-44.56 (dt, J=2.6, 7.6 Hz)81.6
C-5, C-5'3.89-3.81 (m)59.7
D-xylaro-3,5-lactone C1-C5, H1-H5Data not availableData not available
D-xylaro-1,5-lactone C1-C5, H1-H5Data not availableData not available

Table 2: Key Infrared (IR) Absorption Bands

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Reference
This compound O-H (carboxylic acid)Broad, ~3000General
C=O (carboxylic acid)~1700-1725General
D-xylaro-1,4-lactone (γ-lactone) C=O (lactone)1780-1760[1]
D-xylaro-3,5-lactone (γ-lactone) C=O (lactone)Expected: 1780-1760-
D-xylaro-1,5-lactone (δ-lactone) C=O (lactone)1750-1735[1]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )MethodKey Fragments (m/z)
This compound C₅H₈O₇180.11-Data not available
D-xylaro-1,4-lactone C₅H₆O₆162.10-Data not available
D-xylaro-3,5-lactone C₅H₆O₆162.10-Data not available
D-xylaro-1,5-lactone C₅H₆O₆162.10-Data not available

Experimental Protocols

Detailed experimental protocols are essential for the accurate acquisition and interpretation of spectroscopic data. The following are generalized procedures for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 1-2 s.

    • Solvent suppression techniques may be necessary for samples in D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 s.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed for complete structural assignment.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans with a resolution of 4 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire mass spectra in both positive and negative ion modes.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural elucidation.

Visualizing Relationships and Workflows

The following diagrams illustrate the relationships between this compound and its lactones, as well as a typical experimental workflow for their spectroscopic analysis.

G Relationship between this compound and its Lactones cluster_acid Open-Chain Form cluster_lactones Lactone Forms D_Xylaric_Acid This compound Xylaro_1_4_lactone D-xylaro-1,4-lactone D_Xylaric_Acid->Xylaro_1_4_lactone Intramolecular Esterification Xylaro_3_5_lactone D-xylaro-3,5-lactone D_Xylaric_Acid->Xylaro_3_5_lactone Intramolecular Esterification Xylaro_1_5_lactone D-xylaro-1,5-lactone D_Xylaric_Acid->Xylaro_1_5_lactone Intramolecular Esterification Xylaro_1_4_lactone->D_Xylaric_Acid Hydrolysis Xylaro_3_5_lactone->D_Xylaric_Acid Hydrolysis Xylaro_1_5_lactone->D_Xylaric_Acid Hydrolysis

Caption: Equilibrium between this compound and its lactone forms.

G Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_interpretation Interpretation & Comparison Start Purified Compound Dissolve Dissolve in Deuterated Solvent Start->Dissolve Prepare_IR Prepare for IR (ATR or KBr) Start->Prepare_IR MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolve->NMR IR IR Spectroscopy Prepare_IR->IR Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpret Structural Elucidation & Comparative Analysis Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Workflow for spectroscopic analysis of this compound and its lactones.

References

Safety Operating Guide

Proper Disposal of D-Xylaric Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe disposal of D-Xylaric acid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves.
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended, especially when working with concentrated solutions or generating dust.

Handle this compound in a designated area, away from incompatible materials such as bases and oxidizing agents.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound waste is through neutralization, followed by dilution and drain disposal, provided local regulations permit this method. For larger quantities or if local regulations prohibit drain disposal, it must be disposed of as hazardous waste.

1. Preparation and Dilution:

  • Work in a well-ventilated laboratory fume hood.

  • If dealing with solid this compound, carefully measure the amount to be disposed of.

  • Slowly and cautiously dilute the this compound with a large amount of cold water (a general guideline is a 1:10 or greater ratio of acid to water). Always add the acid to the water, never the other way around, to avoid a violent exothermic reaction.

2. Neutralization:

  • Prepare a neutralizing agent, such as a solution of sodium bicarbonate (baking soda) or sodium hydroxide. Use a weak base for neutralization to control the reaction rate and prevent excessive heat generation.

  • Slowly add the neutralizing agent to the diluted this compound solution while stirring continuously.

  • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH for neutralization is between 6.0 and 8.0.

  • Be aware that the neutralization reaction is exothermic and may produce gas (carbon dioxide if using bicarbonate). Add the neutralizing agent slowly to control the reaction.

3. Final Disposal:

  • Once the solution is neutralized, it can typically be poured down the drain with a copious amount of running water, in accordance with local wastewater regulations.

  • If local regulations do not permit drain disposal of neutralized solutions, or if the this compound was contaminated with other hazardous materials, it must be collected in a properly labeled waste container for disposal by a licensed hazardous waste management company.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_neutralize Neutralization cluster_disposal Disposal start Start: this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe ventilate Work in a Well-Ventilated Area / Fume Hood ppe->ventilate dilute Dilute Acid with Cold Water (1:10 ratio) ventilate->dilute add_base Slowly Add Weak Base (e.g., Sodium Bicarbonate) dilute->add_base monitor_ph Monitor pH (Target: 6.0 - 8.0) add_base->monitor_ph check_regs Check Local Regulations monitor_ph->check_regs drain_disposal Permitted: Dispose Down Drain with Copious Water check_regs->drain_disposal Yes hazardous_waste Not Permitted / Contaminated: Collect for Hazardous Waste Disposal check_regs->hazardous_waste No end End of Procedure drain_disposal->end hazardous_waste->end

Caption: A flowchart outlining the safe disposal procedure for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal. If you are unsure about any step, contact your Environmental Health and Safety (EHS) department for guidance.

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